molecular formula C9H10O2 B108906 3,5-Dimethyl-4-hydroxybenzaldehyde CAS No. 2233-18-3

3,5-Dimethyl-4-hydroxybenzaldehyde

Cat. No.: B108906
CAS No.: 2233-18-3
M. Wt: 150.17 g/mol
InChI Key: UYGBSRJODQHNLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-4-hydroxybenzaldehyde has been reported in Linaria vulgaris with data available.
do not confuse with 2,2-dimethyl-3-hydroxybutyric acid, also known as DMHB

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3,5-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-3-8(5-10)4-7(2)9(6)11/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGBSRJODQHNLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062282
Record name Benzaldehyde, 4-hydroxy-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2233-18-3
Record name 3,5-Dimethyl-4-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2233-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-4-hydroxybenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002233183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethyl-4-hydroxybenzaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128405
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, 4-hydroxy-3,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzaldehyde, 4-hydroxy-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-3,5-dimethylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.068
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-FORMYL-2,6-XYLENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23PA2PMP9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2233-18-3

This technical guide provides a comprehensive overview of 3,5-Dimethyl-4-hydroxybenzaldehyde, a significant aromatic aldehyde with diverse applications in research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and biological significance.

Chemical and Physical Properties

This compound, also known as 4-hydroxy-3,5-dimethylbenzaldehyde, is a substituted phenolic aldehyde.[1][2] Its chemical structure features a benzene ring substituted with a formyl group (-CHO), a hydroxyl group (-OH), and two methyl groups (-CH3) at positions 3 and 5 relative to the formyl group. This unique substitution pattern imparts specific chemical reactivity and physical characteristics to the molecule.

A summary of its key quantitative properties is presented in the table below:

PropertyValueReference
CAS Number 2233-18-3[1][2]
Molecular Formula C₉H₁₀O₂[3]
Molecular Weight 150.17 g/mol [1][3]
Melting Point 112-114 °C[2]
Appearance White to off-white crystalline powder
Solubility Soluble in chloroform and ethyl acetate[3]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the formylation of 2,6-dimethylphenol. This process is a crucial step in the multi-step synthesis of various pharmaceutical compounds.[4]

Experimental Protocol: Formylation of 2,6-dimethylphenol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

  • 2,6-dimethylphenol

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Sodium hydroxide (NaOH)

  • Ethylene glycol (EG)

  • Deionized water (H₂O)

  • Oxygen (O₂)

  • Hydrochloric acid (HCl), 2% solution

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a reaction vessel, combine 2,6-dimethylphenol (5.0 mmol), Co(OAc)₂·4H₂O (0.05 mmol, 12 mg), and NaOH (5.0 mmol, 0.2 g).

  • Add a solvent mixture of ethylene glycol (5.0 mL) and deionized water (0.25 mL).

  • Stir the mixture while bubbling oxygen (1.0 atm) through it.

  • Maintain the reaction temperature at 50 °C for 12 hours.

  • After 12 hours, cool the reaction mixture to room temperature.

  • Add 10.0 mL of 2% hydrochloric acid and 10.0 mL of chloroform to the mixture.

  • Separate the chloroform phase.

  • Extract the aqueous phase twice more with 10.0 mL of chloroform each time.

  • Combine all the organic layers and dry them over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain a residue.

  • Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (5:1) as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a white solid.[3]

Synthesis_Workflow cluster_reactants Reactants cluster_solvents Solvents 2,6-dimethylphenol 2,6-dimethylphenol Reaction_Mixture Reaction Mixture (50°C, 12h) 2,6-dimethylphenol->Reaction_Mixture Co(OAc)2_4H2O Co(OAc)2_4H2O Co(OAc)2_4H2O->Reaction_Mixture NaOH NaOH NaOH->Reaction_Mixture O2 O2 O2->Reaction_Mixture Ethylene_glycol Ethylene_glycol Ethylene_glycol->Reaction_Mixture H2O H2O H2O->Reaction_Mixture Workup Acidification (HCl) & Extraction (Chloroform) Reaction_Mixture->Workup Purification Column Chromatography Workup->Purification Final_Product 3,5-Dimethyl-4- hydroxybenzaldehyde Purification->Final_Product

Synthesis of this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[4] Its most notable application is in the production of the anti-HIV drug, Etravirine.

Intermediate in the Synthesis of Etravirine

Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[4] The synthesis of Etravirine involves the conversion of this compound to 4-hydroxy-3,5-dimethylbenzonitrile, a key precursor.[4]

Etravirine_Synthesis DMHB 3,5-Dimethyl-4- hydroxybenzaldehyde Intermediate 4-hydroxy-3,5- dimethylbenzonitrile DMHB->Intermediate Conversion Etravirine Etravirine Intermediate->Etravirine Multi-step synthesis

Role in Etravirine Synthesis.

Potential Biological Activities and Signaling Pathway Involvement

While direct studies on the biological activities of this compound are limited, extensive research on structurally similar compounds, particularly other hydroxybenzaldehydes, provides strong evidence for its potential as a bioactive molecule.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals.[5] The presence of two electron-donating methyl groups on the aromatic ring of this compound is expected to enhance its antioxidant potential.

Experimental Protocol: DPPH Radical Scavenging Assay (Example)

This protocol, commonly used for evaluating the antioxidant activity of phenolic compounds, can be adapted to assess this compound.

Materials:

  • This compound

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Positive controls (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of concentrations of this compound in methanol.

  • In a 96-well plate, add a specific volume of the DPPH solution to each well.

  • Add a small volume of the different concentrations of the test compound or positive controls to the wells. Include a blank (methanol only) and a control (DPPH solution and methanol).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[5]

Anti-inflammatory Activity and Signaling Pathway Modulation

Chronic inflammation is implicated in a wide range of diseases. Several hydroxybenzaldehyde derivatives have demonstrated anti-inflammatory effects, often through the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[6][7]

Potential Involvement in MAPK and NF-κB Signaling:

  • MAPK Pathway: The MAPK signaling cascade plays a crucial role in inflammation.[7] Some benzaldehyde derivatives have been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the MAPK pathway, such as ERK, JNK, and p38.

  • NF-κB Pathway: The NF-κB transcription factor is a master regulator of inflammation.[8][9] Inhibition of NF-κB activation is a key mechanism for the anti-inflammatory effects of many natural and synthetic compounds. It is plausible that this compound could also modulate this pathway.

Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_pathways Signaling Pathways cluster_response Inflammatory Response LPS LPS, Cytokines, etc. MAPK MAPK Pathway (ERK, JNK, p38) LPS->MAPK IKK IKK LPS->IKK Inflammation Pro-inflammatory Gene Expression MAPK->Inflammation IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Inflammation DMHB 3,5-Dimethyl-4- hydroxybenzaldehyde DMHB->MAPK Potential Inhibition DMHB->IKK Potential Inhibition

Potential Anti-inflammatory Mechanisms.

Conclusion

This compound is a versatile chemical compound with established importance as a synthetic intermediate in the pharmaceutical industry, particularly in the production of the anti-HIV drug Etravirine. Furthermore, based on the biological activities of structurally related compounds, it holds significant promise as a potential antioxidant and anti-inflammatory agent. Further research is warranted to fully elucidate its biological mechanisms of action and to explore its therapeutic potential in various disease models. This technical guide provides a solid foundation for researchers and drug development professionals interested in leveraging the unique properties of this compound.

References

An In-depth Technical Guide to the Physical Properties of 3,5-Dimethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-hydroxybenzaldehyde, also known as 4-Formyl-2,6-xylenol, is an aromatic aldehyde with significant applications in various fields of chemical synthesis. Its molecular structure, featuring hydroxyl, aldehyde, and methyl functional groups on a benzene ring, imparts unique reactivity and makes it a valuable intermediate. This compound serves as a critical building block in the pharmaceutical industry, most notably as a precursor in the synthesis of Etravirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[1][2] Its utility also extends to the synthesis of fragrances, flavoring agents, and other complex organic molecules.[3] This guide provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and visual workflows relevant to its application.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
Molecular Formula C₉H₁₀O₂[1][3]
Molecular Weight 150.17 g/mol [1][4]
CAS Number 2233-18-3[1][3]
Appearance Tan to light brown or yellow crystalline powder.[1][3]
Melting Point 112-115 °C[1]
Boiling Point 263.9 °C[1]
Density 1.136 g/cm³[1]
Flash Point 109.7 °C[1]
Refractive Index 1.589[1]
Solubility Limited solubility in water; generally soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[5]
Purity (Typical) ≥99%[1][3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Spectra provide information on the chemical environment of hydrogen atoms in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Reveals the number and types of carbon atoms.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies the presence of key functional groups, such as the hydroxyl (-OH) and aldehyde (-CHO) groups.[6]

  • MS (Mass Spectrometry): Determines the molecular weight and fragmentation pattern, confirming the molecular formula.[6]

  • Raman Spectroscopy: Provides complementary vibrational information to IR spectroscopy.[6]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid melts to a liquid, a key indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or DigiMelt)

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, grind the crystals using a mortar and pestle.[7][8]

  • Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample until a small amount (1-2 mm in height) enters the tube.[9]

  • Compacting the Sample: Tap the sealed end of the tube gently on a hard surface to compact the powder at the bottom.[10]

  • Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.[10]

    • For an unknown or crude sample, perform a rapid initial heating to determine an approximate melting range.

    • For a purified sample, heat rapidly to about 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[9]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid phase has liquefied (T₂). The melting point is reported as the range T₁ - T₂. A pure compound will exhibit a sharp melting range of 0.5-1.0°C.

Solubility Determination (Qualitative)

This protocol assesses the solubility of the compound in various solvents, providing insight into its polarity.

Apparatus:

  • Small test tubes

  • Spatula

  • Vortex mixer (optional)

  • Solvents (e.g., water, ethanol, diethyl ether, 5% NaOH, 5% HCl)

Procedure:

  • Sample Addition: Place approximately 25 mg of this compound into a small, clean test tube.[11]

  • Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in small portions (e.g., 0.25 mL at a time).[11]

  • Mixing: After each addition, shake the tube vigorously for 10-20 seconds. A vortex mixer can be used for more efficient mixing.[11]

  • Observation: Observe whether the solid dissolves completely.

  • Classification:

    • Soluble: The entire solid dissolves.

    • Slightly Soluble: A portion of the solid dissolves.

    • Insoluble: The solid does not appear to dissolve.

  • Systematic Testing: Repeat the procedure with a range of solvents from polar (water) to non-polar (hexane), as well as acidic and basic aqueous solutions (5% HCl, 5% NaOH) to test for acidic or basic functional groups.[11] The phenolic hydroxyl group is expected to render the compound soluble in 5% NaOH.

FT-IR Spectroscopy (KBr Pellet Method)

This technique is used to obtain an infrared spectrum of the solid sample, identifying its functional groups.

Apparatus:

  • FT-IR spectrometer

  • Agate mortar and pestle

  • KBr pellet press kit (die and hydraulic press)

  • Infrared-grade potassium bromide (KBr), dried

  • Spatula

Procedure:

  • Sample Preparation: Grind 1-2 mg of the this compound sample finely in an agate mortar.[12]

  • Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample. The mixture should be homogenous.[12]

  • Pressing the Pellet: Transfer the mixture to the pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[12]

  • Background Spectrum: Run a background spectrum with an empty sample compartment or a blank KBr pellet to account for atmospheric H₂O and CO₂.[13]

  • Sample Analysis: Place the KBr pellet containing the sample into the sample holder in the FT-IR spectrometer.

  • Spectrum Acquisition: Acquire the infrared spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Data Interpretation: Analyze the resulting spectrum for characteristic absorption bands corresponding to the compound's functional groups (e.g., O-H stretch, C=O stretch, C-H stretch, aromatic C=C bends).

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Volumetric flasks and pipettes

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. The chosen solvent should fully dissolve the sample.[14]

  • Transfer: Transfer the solution into a clean, dry NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity and resolution.[14]

  • Acquisition of ¹H Spectrum:

    • Set appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • Acquire the Free Induction Decay (FID).

    • Perform a Fourier transform on the FID to obtain the ¹H NMR spectrum.

  • Acquisition of ¹³C Spectrum:

    • Switch the spectrometer to the ¹³C channel.

    • Set appropriate acquisition parameters. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

    • Acquire and process the data as for the ¹H spectrum.

  • Data Analysis: Process the spectra (phasing, baseline correction, and integration for ¹H). Analyze chemical shifts, coupling constants, and integration values to confirm the molecular structure.[15]

Visualized Workflows and Pathways

The following diagrams illustrate logical workflows and synthetic pathways involving this compound.

G Figure 1: General Experimental Workflow for Physical Characterization cluster_0 Initial Assessment cluster_1 Physical Constant Determination cluster_2 Spectroscopic Analysis cluster_3 Final Confirmation start Obtain Sample of This compound purity Visual Inspection (Color, Crystalline Form) start->purity solubility Qualitative Solubility Tests (Water, Organic Solvents, Acid/Base) purity->solubility mp Melting Point Determination (Capillary Method) solubility->mp ftir FT-IR Spectroscopy (Functional Group ID) mp->ftir nmr 1H and 13C NMR Spectroscopy (Structural Elucidation) ftir->nmr ms Mass Spectrometry (Molecular Weight Confirmation) nmr->ms data Data Compilation & Analysis ms->data confirm Structure & Purity Confirmed data->confirm

Figure 1: General Experimental Workflow for Physical Characterization

G Figure 2: Simplified Synthetic Pathway to Etravirine cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Pyrimidine Coupling cluster_2 Stage 3: Final Assembly & Modification start 3,5-Dimethyl-4- hydroxybenzaldehyde oxime Oxime Formation (with Hydroxylamine HCl) start->oxime NH₂OH·HCl, DMF, Reflux nitrile Dehydration to Nitrile (4-Hydroxy-3,5-dimethylbenzonitrile) oxime->nitrile One-pot intermediate_V Condensation Reaction (Intermediate V) nitrile->intermediate_V Base, Inert Solvent trichloropyrimidine 2,4,6-Trichloropyrimidine trichloropyrimidine->intermediate_V intermediate_VI Condensation Reaction (Intermediate VI) intermediate_V->intermediate_VI Base aminobenzonitrile 4-Aminobenzonitrile aminobenzonitrile->intermediate_VI ammonolysis Ammonolysis intermediate_VI->ammonolysis NH₃ bromination Bromination ammonolysis->bromination Br₂ etravirine Etravirine (Final API) bromination->etravirine

Figure 2: Simplified Synthetic Pathway to Etravirine

References

3,5-Dimethyl-4-hydroxybenzaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,5-Dimethyl-4-hydroxybenzaldehyde

This technical guide provides a comprehensive overview of this compound, a significant aromatic compound with diverse applications in research and industry. Tailored for researchers, scientists, and drug development professionals, this document details its chemical and physical properties, synthesis protocols, and key applications, with a focus on its role as a versatile chemical intermediate.

Chemical and Physical Properties

This compound, also known as 4-Hydroxy-3,5-dimethylbenzaldehyde, is a substituted benzaldehyde with the chemical formula C₉H₁₀O₂.[1][2] Its molecular structure, featuring a central benzene ring with hydroxyl, formyl, and two methyl substituents, underpins its unique chemical reactivity and physical characteristics. The compound typically appears as a tan to light brown or yellow crystalline powder.[1][3]

Quantitative Data Summary

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 150.17 g/mol [2]
Molecular Formula C₉H₁₀O₂[1][2]
CAS Number 2233-18-3[1][2]
Melting Point 110-118 °C[3]
Boiling Point 263.9 ± 35.0 °C at 760 mmHg[1][4]
Density 1.1 ± 0.1 g/cm³[4]
Flash Point 109.7 °C[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed experimental protocols for two common synthetic routes.

Synthesis from 2,4,6-Trimethylphenol

This protocol describes the synthesis of this compound via the oxidation of 2,4,6-trimethylphenol.

Experimental Protocol:

  • A 300-ml stainless steel Parr bomb is charged with 25 g of 2,4,6-trimethylphenol, 2.0 g of 5% platinum on carbon, and 75 ml of acetic acid.[5]

  • The bomb is pressurized to 250 psig with oxygen (O₂).[5]

  • The reaction mixture is heated to 75 °C and maintained at this temperature for 4.5 hours.[5]

  • After the reaction, the mixture is filtered through celite to remove the catalyst.[5]

  • The acetic acid is removed by rotary evaporation.[5]

  • The resulting product is further purified by a toluene slurry wash to yield this compound with a melting point of 111-113 °C.[5] The principal by-product of this reaction is 2,6-dimethyl-p-benzoquinone.[5]

Cobalt-Catalyzed Synthesis

This method outlines a greener, chemoselective synthesis using a cobalt catalyst.

Experimental Protocol:

  • A mixture of the substrate (5.0 mmol), Co(OAc)₂·4H₂O (0.05 mmol, 12 mg), and NaOH (5.0 mmol, 0.2 g) in an EG/H₂O solvent system (5.0 mL/0.25 mL) is prepared.[6]

  • The mixture is stirred at 50 °C for 12 hours while oxygen (O₂) is bubbled through at 1.0 atm.[6]

  • Following the reaction, hydrochloric acid (10.0 mL, 2%) and chloroform (10.0 mL) are added to the reaction mixture.[6]

  • The chloroform phase is separated, and the aqueous phase is further extracted with chloroform (2 x 10.0 mL).[6]

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated.[6]

  • The residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 5/1) to yield the desired product.[6]

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis and has several industrial applications.

  • Pharmaceutical Intermediate: One of its most significant applications is as a key intermediate in the synthesis of Etravirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[1]

  • Fragrance and Flavoring Industries: The compound is utilized in the synthesis of fragrances and as a flavoring agent in the food industry.[3]

  • Antioxidant Properties: Due to its phenolic structure, it exhibits antioxidant properties, making it a potential ingredient in cosmetics and pharmaceuticals to protect against oxidative stress.[3]

  • Chemical Research: It serves as a versatile reagent in organic synthesis for creating more complex molecules.[3][7] It has been used as a reagent in the phase transfer catalyzed polymerization of 4-hydroxy-3,5-dimethylbenzyl alcohol.

Biological Activity and Signaling Pathways

While this compound is primarily used as a chemical intermediate, it has been noted for some biological activities. It is classified as a biochemical reagent for life science research.[4][7] There is also an indication that it may be a potential endocrine disrupting compound.[2]

The antioxidant properties of phenolic compounds like this compound are well-documented. These compounds can scavenge free radicals, which can modulate oxidative stress. This mechanism is of interest in drug development for conditions associated with high levels of oxidative stress.

Visualized Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound from 2,4,6-trimethylphenol, as detailed in the experimental protocol section.

Synthesis_Workflow Reactants Reactants: 2,4,6-trimethylphenol 5% Pt/C, Acetic Acid Reaction Reaction Conditions: 250 psig O2 75 °C, 4.5 hours Reactants->Reaction Charge into Parr Bomb Filtration Filtration: Remove Catalyst (Pt/C) Reaction->Filtration Cool and Depressurize Evaporation Evaporation: Remove Acetic Acid Filtration->Evaporation Purification Purification: Toluene Slurry Wash Evaporation->Purification Product Final Product: 3,5-Dimethyl-4- hydroxybenzaldehyde Purification->Product

Caption: Synthesis workflow of this compound.

References

Elucidation of the Molecular Structure of 3,5-Dimethyl-4-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,5-Dimethyl-4-hydroxybenzaldehyde, also known as 4-formyl-2,6-xylenol, is an organic compound with the chemical formula C₉H₁₀O₂.[1] Its molecular structure, featuring a benzaldehyde core with two methyl groups and a hydroxyl group, makes it a versatile precursor in the synthesis of more complex molecules, including Schiff bases and other heterocyclic compounds with potential biological activities. Accurate structural confirmation is a critical first step in any research and development endeavor involving this molecule. This guide serves as a technical resource for the analytical techniques used to confirm the identity and structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name 4-hydroxy-3,5-dimethylbenzaldehyde[1]
CAS Number 2233-18-3
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
Melting Point 112-114 °C
Appearance White solid[2]

Spectroscopic and Spectrometric Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques that probe different aspects of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methyl protons. The anticipated chemical shifts and multiplicities are summarized in Table 2.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8Singlet1HAldehydic proton (-CHO)
~7.5Singlet2HAromatic protons (H-2, H-6)
~5.0-6.0Broad Singlet1HHydroxyl proton (-OH)
~2.3Singlet6HMethyl protons (2 x -CH₃)

Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The expected chemical shifts for this compound are presented in Table 3.

Chemical Shift (δ, ppm)Assignment
~192Aldehydic carbon (C=O)
~160Aromatic carbon (C-4, attached to -OH)
~138Aromatic carbons (C-3, C-5, attached to -CH₃)
~130Aromatic carbon (C-1, attached to -CHO)
~128Aromatic carbons (C-2, C-6)
~21Methyl carbons (-CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The expected IR absorption bands for this compound are listed in Table 4.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
~3300-3100Broad, StrongO-HStretching
~2950-2850MediumC-H (methyl)Stretching
~2850-2750MediumC-H (aldehyde)Stretching
~1680-1660StrongC=O (aldehyde)Stretching
~1600, ~1475Medium-StrongC=C (aromatic)Stretching
~1260-1100StrongC-OStretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 150. A prominent peak at m/z 149, corresponding to the loss of a hydrogen atom ([M-H]⁺), is also anticipated and is often the base peak.[1] Further fragmentation may involve the loss of the formyl group (-CHO) or methyl groups. The predicted collision cross-section data for various adducts are presented in Table 5.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 151.07536127.2
[M+Na]⁺ 173.05730137.4
[M-H]⁻ 149.06080130.7
[M+NH₄]⁺ 168.10190148.7
[M+K]⁺ 189.03124135.2
[M+H-H₂O]⁺ 133.06534122.7
[M+HCOO]⁻ 195.06628151.1
[M+CH₃COO]⁻ 209.08193175.3

Experimental Protocols

The following are generalized protocols for the analytical techniques discussed. Researchers should adapt these protocols based on the specific instrumentation available in their laboratories.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

IR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

X-ray Crystallography

Although no specific crystal structure data for this compound is readily available, the general protocol for single-crystal X-ray diffraction is as follows:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure.

Visualizing the Elucidation Process

The following diagrams illustrate the workflow and logical relationships in the structural elucidation of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Crystallographic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms xray X-ray Crystallography synthesis->xray elucidation Final Structure Confirmation nmr->elucidation ir->elucidation ms->elucidation xray->elucidation

Caption: Experimental workflow for the structure elucidation of a chemical compound.

logical_relationship cluster_data Analytical Data cluster_structure Structural Information cluster_confirmation Confirmation nmr_data NMR Data (Connectivity) proposed_structure Proposed Structure: 3,5-Dimethyl-4- hydroxybenzaldehyde nmr_data->proposed_structure ir_data IR Data (Functional Groups) ir_data->proposed_structure ms_data MS Data (Molecular Weight, Fragmentation) ms_data->proposed_structure confirmed_structure Confirmed Structure proposed_structure->confirmed_structure Data Consistency Check

References

An In-depth Technical Guide to 4-Hydroxy-3,5-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Hydroxy-3,5-dimethylbenzaldehyde, a significant aromatic aldehyde utilized in various scientific and industrial applications. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, synthesis protocols, applications, and safety information.

Chemical Identity and Properties

The IUPAC name for the compound is 4-hydroxy-3,5-dimethylbenzaldehyde .[1][2] It is also commonly known by synonyms such as 3,5-Dimethyl-4-hydroxybenzaldehyde and 4-Formyl-2,6-xylenol.[1][3][4] This compound is a yellow solid at room temperature.[3]

Table 1: Physicochemical Properties of 4-Hydroxy-3,5-dimethylbenzaldehyde

PropertyValueReferences
IUPAC Name 4-hydroxy-3,5-dimethylbenzaldehyde[1][2]
CAS Number 2233-18-3[3][5]
Molecular Formula C₉H₁₀O₂[2][3]
Molecular Weight 150.17 g/mol [3][5]
Appearance Yellow solid[3]
Melting Point 112-114 °C[3][5]
Boiling Point 263.9 °C[3]
Density 1.136 g/cm³[3]
InChI Key UYGBSRJODQHNLQ-UHFFFAOYSA-N[1][5]
SMILES O=CC1=CC(C)=C(O)C(C)=C1[5]

Synthesis and Experimental Protocols

4-Hydroxy-3,5-dimethylbenzaldehyde can be synthesized through various methods, most notably via the selective oxidation of corresponding p-cresol derivatives, such as 2,4,6-trimethylphenol.[6][7]

This protocol describes the cobalt-catalyzed aerobic oxidation of a methyl group in 2,4,6-trimethylphenol.[6]

Materials and Reagents:

  • 2,4,6-Trimethylphenol (Substrate)

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) (Catalyst)

  • Sodium hydroxide (NaOH) (Base)

  • Ethylene glycol (EG) (Solvent)

  • Deionized water (H₂O)

  • Oxygen (O₂) gas (Oxidant)

  • Hydrochloric acid (HCl), 2% solution

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate (Eluents)

Procedure:

  • A mixture of 2,4,6-trimethylphenol (5.0 mmol), Co(OAc)₂·4H₂O (0.05 mmol, 12 mg), and NaOH (5.0 mmol, 0.2 g) is prepared in a solvent system of ethylene glycol/water (5.0 mL/0.25 mL).[6]

  • The reaction mixture is stirred vigorously at 50 °C while bubbling oxygen (1.0 atm) through it for 12 hours.[6]

  • Upon completion, the reaction is quenched by the successive addition of 2% hydrochloric acid (10.0 mL) and chloroform (10.0 mL).[6]

  • The chloroform phase is separated, and the aqueous phase is further extracted twice with chloroform (10.0 mL each).[6]

  • The combined organic layers are dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield a residue.[6]

  • The crude product is purified by column chromatography on silica gel, using a petroleum ether/ethyl acetate (5/1) mixture as the eluent, to afford the pure 4-Hydroxy-3,5-dimethylbenzaldehyde.[6]

G cluster_workflow Synthesis Workflow A 1. Mix Reactants (Substrate, Catalyst, Base) in EG/H₂O B 2. Stir at 50°C Bubble O₂ (1 atm) for 12 hours A->B C 3. Quench Reaction with HCl (2%) and CHCl₃ B->C D 4. Phase Separation & Aqueous Extraction C->D E 5. Dry & Concentrate Organic Phases D->E F 6. Purify by Column Chromatography E->F G Product: 4-Hydroxy-3,5-dimethylbenzaldehyde F->G

Caption: General workflow for the synthesis of 4-Hydroxy-3,5-dimethylbenzaldehyde.

Applications in Drug Development and Research

4-Hydroxy-3,5-dimethylbenzaldehyde is a valuable intermediate in organic synthesis, particularly within the pharmaceutical industry.[3]

  • Pharmaceutical Intermediate: Its most notable application is as a key intermediate in the synthesis of Etravirine , a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[3] The hydroxyl and aldehyde functional groups on the molecule allow it to participate in crucial reactions for building the complex structure of the drug.[3]

  • Polymer Chemistry: It has been employed as a reagent in the phase-transfer catalyzed polymerization of 4-hydroxy-3,5-dimethylbenzyl alcohol.

  • Reagent in Organic Synthesis: It serves as a starting material for the synthesis of other valuable chemical compounds, such as 2,4,6-trimethylphenol.

  • Biochemical Reagent: The compound is used as a general biochemical reagent in various life science research applications.[8]

G cluster_pathway Role in Etravirine Synthesis A 4-Hydroxy-3,5- dimethylbenzaldehyde C Multi-step Chemical Reactions A->C B Other Reagents B->C D Etravirine (HIV Drug) C->D

Caption: Role as a key intermediate in the synthesis of Etravirine.

Spectroscopic and Analytical Data

Characterization of 4-Hydroxy-3,5-dimethylbenzaldehyde is typically performed using standard spectroscopic techniques.

Table 2: Summary of Spectroscopic Data

TechniqueData Reference
¹H NMR Spectral data available in public databases such as PubChem and NMRShiftDB.[1]
Infrared (IR) Spectroscopy FTIR and ATR-IR spectra are available, showing characteristic peaks for hydroxyl (O-H), aldehyde (C=O), and aromatic C-H functional groups.[1]
Mass Spectrometry (MS) GC-MS data is available, confirming the molecular weight of 150.17 g/mol .[1]
High-Performance Liquid Chromatography (HPLC) Reverse-phase HPLC methods have been developed for its analysis and separation.[9]

Safety and Handling

Proper handling of 4-Hydroxy-3,5-dimethylbenzaldehyde is essential in a laboratory setting. It is classified as an irritant.

Table 3: Hazard and Safety Information

CategoryInformationReferences
Signal Word Warning[5]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[5]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][10]
Personal Protective Equipment (PPE) Eyeshields, gloves, N95-type dust mask.[5]
Storage Store in a cool, well-ventilated place. Keep container tightly closed.[3][10] The compound is noted to be air-sensitive.[10]
Incompatible Materials Strong oxidizing agents, strong bases.[10]

References

An In-depth Technical Guide to the Solubility of 3,5-Dimethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data and physicochemical properties of 3,5-dimethyl-4-hydroxybenzaldehyde (CAS No. 2233-18-3). While specific quantitative solubility data for this compound is not extensively available in published literature, this document offers valuable qualitative insights and a detailed experimental protocol for its determination. This guide is intended to support research and development activities where this compound is utilized as a key building block or active agent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding the compound's behavior in various solvent systems and for the design of relevant experiments.

PropertyValueReference
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
Melting Point 112-114 °C[2]
Boiling Point 263.9 °C (at 760 mmHg)
Appearance Solid
CAS Number 2233-18-3[1]

Solubility Profile

Qualitative Solubility Summary
  • Organic Solvents : this compound is expected to be soluble in common organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as alcohols such as methanol and ethanol.[3] Its aromatic nature and the presence of a polar aldehyde group contribute to its affinity for organic media.

  • Aqueous Solubility : The solubility of aldehydes and ketones in water decreases as the carbon chain length increases.[5][6] Due to its substituted benzene ring, this compound is expected to have limited solubility in water. The hydroxyl group can participate in hydrogen bonding with water, but the overall hydrophobic character of the molecule likely restricts its aqueous solubility.

For drug development and formulation purposes, it is crucial to experimentally determine the precise solubility in relevant physiological and pharmaceutical solvent systems.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of the solubility of this compound in a solvent of interest. This protocol is based on the widely used gravimetric method, which involves the preparation of a saturated solution, followed by the evaporation of the solvent and the weighing of the dissolved solute.[7][8][9]

Materials and Apparatus
  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, buffer solution)

  • Analytical balance (accurate to ±0.0001 g)

  • Vials with screw caps

  • Constant temperature shaker or magnetic stirrer with temperature control

  • Syringes and syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

  • Pre-weighed evaporation dishes or watch glasses

  • Drying oven or vacuum oven

  • Volumetric flasks and pipettes

Experimental Procedure
  • Preparation of Saturated Solution :

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. Periodically check to ensure that excess solid remains.

  • Sample Withdrawal and Filtration :

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish. Record the exact volume of the filtrate.

  • Solvent Evaporation :

    • Place the evaporation dish containing the filtered solution into a drying oven set at a temperature below the boiling point of the solvent and the melting point of this compound to avoid decomposition.

    • For high-boiling point solvents, a vacuum oven may be necessary to facilitate complete evaporation at a lower temperature.

  • Mass Determination and Calculation :

    • Once the solvent has completely evaporated, cool the evaporation dish to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the evaporation dish containing the dried solute on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

    • The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the filtrate that was evaporated.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Solution Preparation cluster_sampling Sampling and Filtration cluster_analysis Analysis A Add excess solute to known volume of solvent B Seal vial and place in constant temperature shaker A->B C Agitate for 24-48 hours to reach equilibrium B->C D Withdraw supernatant with a syringe C->D E Filter through 0.45 µm filter into a pre-weighed dish D->E F Evaporate solvent in a drying oven E->F G Cool dish in a desiccator and weigh F->G H Repeat drying and weighing until constant mass G->H I Calculate solubility (e.g., in mg/mL) H->I

Caption: Experimental workflow for solubility determination.

References

In-Depth Technical Guide to the Spectral Properties of 3,5-Dimethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral information for 3,5-Dimethyl-4-hydroxybenzaldehyde (C₉H₁₀O₂), a valuable biochemical reagent in life science research. The following sections detail the methodologies for acquiring key spectral data and present this information in a clear, comparative format to support research and development activities.

Spectroscopic Data Summary

The spectral characteristics of this compound have been determined using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized in the tables below for ease of reference and comparison.

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3300-3100 (broad)O-H stretch (phenolic)
3060Aromatic C-H stretch
2850, 2750Aldehydic C-H stretch (Fermi resonance)
1670C=O stretch (aldehyde)
1580, 1490, 1460Aromatic C=C stretch
1285C-O stretch (phenolic)

Note: The presence of a broad O-H stretching band is indicative of hydrogen bonding.[1] The pair of bands for the aldehydic C-H stretch is a characteristic feature resulting from Fermi resonance.[1] Conjugation of the carbonyl group with the aromatic ring lowers the C=O stretching frequency from the typical value around 1715 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.95s1H-CHO
7.49s2HAr-H
~5.0-6.0br s1H-OH
2.39s6H-CH₃

Note: The chemical shifts are referenced to a standard, typically Tetramethylsilane (TMS). The broadness of the hydroxyl proton signal is due to chemical exchange.

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
192.8C=O
158.0 (approx.)C-OH
136.6Ar-C
127.6Ar-CH
125.0 (approx.)Ar-C-CH₃
21.1-CH₃

Note: The chemical shifts are referenced to a standard, typically Tetramethylsilane (TMS). The exact chemical shifts for the aromatic carbons can vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of this compound is 150.17 g/mol .[2]

Mass-to-Charge Ratio (m/z)Relative IntensityAssignment
150ModerateMolecular Ion [M]⁺
149High[M-H]⁺
77Moderate[C₆H₅]⁺

Note: The fragmentation pattern is consistent with the structure, showing a prominent peak for the loss of a hydrogen atom and a fragment corresponding to a phenyl group.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound using the KBr pellet method.

Materials and Equipment:

  • This compound sample

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with a die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation: A small amount of the solid sample (approximately 1-2 mg) is placed in a clean, dry agate mortar.[3]

  • Grinding: The sample is thoroughly ground to a fine powder.

  • Mixing: Approximately 100-200 mg of dry KBr is added to the mortar, and the sample and KBr are intimately mixed by gentle grinding.[3]

  • Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure (typically 8-10 tons) to form a thin, transparent pellet.[4][5]

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded for subtraction.[3]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the structure of this compound by analyzing the chemical environment of its hydrogen and carbon atoms.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: An appropriate amount of the sample (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent in a clean NMR tube.

  • Spectrometer Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters such as the spectral width, acquisition time, and number of scans are optimized.

  • ¹³C NMR Data Acquisition: The ¹³C NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

  • This compound sample

  • Volatile solvent (e.g., dichloromethane, methanol)

  • GC-MS system with an electron ionization (EI) source

Procedure:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent.

  • Injection: A small volume of the solution is injected into the gas chromatograph, where the sample is vaporized and separated from the solvent.[6]

  • Ionization: The vaporized sample molecules enter the mass spectrometer's ion source, where they are bombarded with high-energy electrons (typically 70 eV) in a process called electron ionization (EI).[7][8][9] This causes the molecules to ionize and fragment.[6][7][8][9]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Visualization of Experimental Workflow

The logical flow for the spectral analysis of a chemical compound like this compound is depicted in the following diagram.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_conclusion Conclusion Sample This compound IR FT-IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Elucidation (¹H & ¹³C) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Structure Confirmation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral analysis of a chemical compound.

References

An In-depth Technical Guide to the Melting Point of 3,5-Dimethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of 3,5-Dimethyl-4-hydroxybenzaldehyde (CAS No. 2233-18-3), a key intermediate in various chemical syntheses, including pharmaceuticals. This document outlines its physical properties, presents a detailed experimental protocol for melting point determination, and offers a visual representation of the analytical workflow.

Core Compound Properties

This compound, also known as 4-hydroxy-3,5-dimethylbenzaldehyde, is an aromatic aldehyde with the molecular formula C₉H₁₀O₂.[1][2][3] It typically appears as a yellow solid or a tan to light brown crystalline powder.[2] Its molecular weight is approximately 150.17 g/mol .[1][3][4][5][6][7] This compound is a valuable building block in organic synthesis, particularly noted for its role as an intermediate in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Etravirine.

Quantitative Data: Melting Point

The melting point of a compound is a critical physical property that serves as an indicator of purity. For a pure crystalline solid, the melting point is typically a sharp, well-defined temperature range. Impurities tend to depress and broaden this range. The reported melting point for this compound varies slightly across different sources, which can be attributed to the purity of the sample and the specific methodology used for determination.

A summary of reported melting point values is presented below.

Melting Point Range (°C)Purity (%)Source(s)
112-11495[5][6][8]
112-114≥99.0
112-115Not Specified
112-116Not Specified[7]
110-118≥ 99 (GC)[2]
117≥98.0[3]

Experimental Protocol: Capillary Melting Point Determination

The following is a detailed methodology for determining the melting point of this compound using the capillary method, a standard procedure in organic chemistry laboratories. This protocol is based on established laboratory techniques.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer, calibrated

  • This compound sample (finely powdered and dry)

  • Mortar and pestle

  • Watch glass or weighing paper

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as moisture can act as an impurity and depress the melting point range.[2]

    • If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample on a watch glass.

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.

    • Alternatively, drop the tube through a long, narrow glass tube to pack the solid tightly at the bottom.[2]

    • Repeat until the packed sample column is 2-3 mm high. A sample height greater than 3 mm can result in an artificially broad melting range.[2][9]

  • Initial (Rapid) Determination (Optional but Recommended):

    • Place the loaded capillary tube into the melting point apparatus.

    • Heat the sample rapidly to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.[9]

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 15-20°C below the approximate melting point observed.[2][9]

    • Place a new, properly loaded capillary tube into the apparatus.

    • Set the heating rate to a slow and steady 1-2°C per minute.[9] A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.

    • Observe the sample closely through the magnifying lens.

  • Recording the Melting Range:

    • T₁ (Onset of Melting): Record the temperature at which the first visible drop of liquid appears. The solid may shrink or glisten just before this point.[2][9]

    • T₂ (Completion of Melting): Record the temperature when the entire sample has turned into a transparent liquid.[2][9]

    • The melting point is reported as the range from T₁ to T₂.

  • Confirmation:

    • For reliable results, repeat the accurate determination at least twice with fresh samples. The results should be consistent.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the melting point.

MeltingPointWorkflow cluster_prep Phase 1: Sample Preparation cluster_measurement Phase 2: Measurement cluster_analysis Phase 3: Data Recording & Analysis A Obtain Dry Sample B Grind to Fine Powder A->B C Load Capillary Tube (2-3 mm) B->C D Insert Tube into Apparatus C->D E Heat Rapidly (Approx. MP) D->E F Cool Apparatus E->F G Heat Slowly (1-2°C/min) F->G H Observe Sample G->H I Record T1 (First Droplet) H->I H->I J Record T2 (Fully Liquid) I->J K Report Melting Range (T1 - T2) J->K L Repeat for Consistency K->L

Caption: Experimental workflow for melting point determination.

DecisionTree start Start Determination is_known Is Approx. MP Known? start->is_known rapid_heat Rapid Heating to find Approx. MP is_known->rapid_heat No slow_heat Set Start Temp to (Approx. MP - 15°C) Heat at 1-2°C/min is_known->slow_heat Yes rapid_heat->slow_heat observe Observe & Record Melting Range (T1-T2) slow_heat->observe end_point End observe->end_point

Caption: Decision logic for heating protocol.

References

Technical Guide: Physicochemical Properties and Boiling Point Determination of 3,5-Dimethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 3,5-Dimethyl-4-hydroxybenzaldehyde, with a primary focus on its boiling point. Detailed experimental protocols for boiling point determination via classical distillation and modern gas chromatographic methods are presented. This document is intended to serve as a valuable resource for laboratory and research professionals engaged in the synthesis, purification, and characterization of this compound.

Introduction

This compound, also known as 4-hydroxy-3,5-dimethylbenzaldehyde, is an aromatic aldehyde with the chemical formula C₉H₁₀O₂.[1][2][3] It is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[2][4] Accurate knowledge of its physical properties, particularly the boiling point, is crucial for its purification, handling, and application in further chemical reactions.

Physicochemical Data

The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Boiling Point 263.9 °C (at 760 mmHg)[4][5]
Melting Point 110-118 °C[2]
112-114 °C[4][5][6]
115-116 °C[7]
Density 1.136 g/cm³[4]
Molecular Weight 150.17 g/mol [1][6][7][8][9]
Appearance Tan to light brown crystalline powder[2]
Purity (GC) ≥ 99%[2]

Experimental Protocols for Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[10] The following sections detail two common methods for determining the boiling point of this compound.

This classical method is suitable for determining the boiling point of a sufficient quantity of the compound and is also used for its purification.[10][11]

Principle: The compound is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured.[10]

Apparatus:

  • Round-bottom flask

  • Heating mantle or oil bath

  • Distillation head (still head)

  • Thermometer

  • Condenser

  • Receiving flask

  • Boiling chips or magnetic stir bar

Procedure:

  • Place a suitable amount (e.g., 5-10 mL) of this compound into the round-bottom flask.

  • Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Assemble the simple distillation apparatus as shown in the diagram below. Ensure all joints are securely clamped.

  • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that will distill.[11]

  • Begin circulating cold water through the condenser.

  • Gradually heat the flask.

  • Observe the temperature as the liquid begins to boil and the vapor rises.

  • The boiling point is the temperature at which the vapor is continuously condensing on the thermometer bulb and dripping into the condenser, and this temperature remains constant. Record this stable temperature as the boiling point.[12]

  • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

This method determines the boiling point distribution of a sample by correlating the retention time of the compound with the boiling points of known standards.[13][14][15]

Principle: The sample is vaporized and carried by an inert gas through a chromatographic column, which separates components based on their boiling points. The retention time of the analyte is compared to a calibration curve generated from n-alkane standards with known boiling points.

Apparatus:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for high-temperature analysis

  • Data acquisition and processing software

  • Syringe for sample injection

  • Vials for sample and standards

Procedure:

  • Calibration:

    • Prepare a calibration mixture of n-alkanes covering a wide boiling range that encompasses the expected boiling point of the analyte.

    • Inject the calibration mixture into the GC under the defined chromatographic conditions.

    • Generate a calibration curve by plotting the retention time of each n-alkane against its known boiling point.[14]

  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., carbon disulfide) if it is a solid at room temperature.[15]

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

    • Run the analysis using the same temperature program and conditions as for the calibration.

  • Data Interpretation:

    • Determine the retention time of the this compound peak in the chromatogram.

    • Using the calibration curve, determine the boiling point corresponding to the measured retention time. This value is the boiling point of the compound.

Visualizations

The following diagrams illustrate the logical flow of the experimental protocols for determining the boiling point.

G cluster_distillation Simple Distillation Workflow prep Sample Preparation (Add to flask with boiling chips) setup Apparatus Assembly prep->setup heat Gradual Heating setup->heat observe Observe Vapor Condensation on Thermometer heat->observe record Record Stable Temperature and Barometric Pressure observe->record

Caption: Workflow for Boiling Point Determination by Simple Distillation.

G cluster_gc Gas Chromatography (SimDis) Workflow cluster_cal Calibration cluster_sample Sample Analysis cal_prep Prepare n-Alkane Standards cal_run Run GC Analysis cal_prep->cal_run cal_curve Generate Retention Time vs. Boiling Point Curve cal_run->cal_curve determine_bp Determine Boiling Point from Calibration Curve cal_curve->determine_bp sample_prep Prepare Analyte Solution sample_run Run GC Analysis sample_prep->sample_run sample_rt Determine Retention Time sample_run->sample_rt sample_rt->determine_bp

Caption: Workflow for Boiling Point Determination by Gas Chromatography.

G Simple Distillation Apparatus cluster_main Simple Distillation Apparatus cluster_water Water Flow Heating Mantle Heating Mantle Round-bottom Flask Round-bottom Flask Heating Mantle->Round-bottom Flask heats Still Head Still Head Round-bottom Flask->Still Head vapor rises to Thermometer Thermometer Still Head->Thermometer surrounds Condenser Condenser Still Head->Condenser vapor enters Receiving Flask Receiving Flask Condenser->Receiving Flask distillate collects in Water Out Water Out Condenser->Water Out Water In Water In Water In->Condenser

Caption: Diagram of a Simple Distillation Apparatus Setup.

References

3,5-Dimethyl-4-hydroxybenzaldehyde: A Technical Safety and Hazard Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and hazards associated with 3,5-Dimethyl-4-hydroxybenzaldehyde (CAS No. 2233-18-3). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on safe handling, hazard mitigation, and emergency preparedness.

Chemical Identification and Physical Properties

This compound, also known as 4-Hydroxy-3,5-dimethylbenzaldehyde or 4-Formyl-2,6-xylenol, is an aromatic aldehyde.[1][2][3][4] It is a key intermediate in various chemical syntheses, including the production of the non-nucleoside reverse transcriptase inhibitor Etravirine.[5] Its physical and chemical properties are summarized below.

PropertyValueReference(s)
CAS Number 2233-18-3[1][5][6]
Molecular Formula C₉H₁₀O₂[1][2][5]
Molecular Weight 150.17 g/mol [1][5]
Appearance Yellow to tan, light brown crystalline powder/solid[2][5]
Melting Point 112-114 °C[5][7][8]
Boiling Point 263.9 °C[5]
Flash Point 109.7 °C[5]
Density 1.136 g/cm³[5]
Purity ≥95% - ≥99% (depending on grade)[2][8][9]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[6] The primary hazards are related to irritation of the skin, eyes, and respiratory system.[1][6]

Hazard ClassCategoryGHS CodeHazard StatementReference(s)
Skin Corrosion/IrritationCategory 2H315Causes skin irritation[1][6][10]
Serious Eye Damage/Eye IrritationCategory 2AH319Causes serious eye irritation[1][6][10]
Specific Target Organ Toxicity (Single Exposure)Category 3H335May cause respiratory irritation[1][6][10]

GHS Pictogram:

⚠️

Signal Word: Warning [1][6][7]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[6][11] No specific LD50 or LC50 data are readily available for this compound. It is listed as a potential endocrine disrupting compound.[1] Therefore, it should be handled with care, assuming potential for harm upon exposure.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with this compound to minimize risk.

Engineering Controls and Personal Protective Equipment (PPE)

A generalized workflow for handling powdered chemical reagents should be followed.

GHS_Hazard_Classification_Workflow cluster_prep Preparation & Engineering Controls cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures prep1 Work in a well-ventilated area (e.g., chemical fume hood) prep2 Ensure eyewash station and safety shower are accessible ppe1 Wear safety glasses with side-shields or goggles (conforming to EN166) ppe2 Wear appropriate protective gloves (e.g., nitrile rubber) ppe3 Wear a lab coat or impervious clothing ppe4 Use respiratory protection (e.g., N95) if dust is generated h1 Avoid dust generation and accumulation h2 Avoid contact with skin, eyes, and clothing h3 Do not breathe dust h4 Wash hands thoroughly after handling

Caption: General workflow for safe handling of chemical powders.

  • Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][10] Ensure that eyewash stations and safety showers are readily accessible.[6]

  • Eye/Face Protection : Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[6][7]

  • Skin Protection : Handle with appropriate chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.[6][7] Wear a lab coat or other impervious clothing to prevent skin contact.[6][7]

  • Respiratory Protection : If dust is generated, use a NIOSH-approved particulate respirator (e.g., N95).[7]

Storage Conditions

Proper storage is crucial to maintain the integrity and stability of this compound.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][10]

  • The compound is reported to be air-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6][12]

  • Store locked up.[6][7]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[6]

First-Aid and Emergency Procedures

In case of exposure, immediate action is required. The following diagram outlines the recommended first-aid measures.

First_Aid_Procedures cluster_exposure Exposure Event cluster_measures First-Aid Measures exposure Exposure Occurs inhalation Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. exposure->inhalation Inhaled skin Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation occurs. exposure->skin Skin Contact eye Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention. exposure->eye Eye Contact ingestion Ingestion: Clean mouth with water. Do NOT induce vomiting. Get medical attention. exposure->ingestion Ingested

Caption: First-aid measures for exposure to this compound.

  • Inhalation : If inhaled, remove the victim to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][7]

  • Skin Contact : In case of skin contact, wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation persists, get medical advice/attention.[6][7]

  • Eye Contact : For eye contact, rinse immediately and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7]

  • Ingestion : If swallowed, clean the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[6][7]

Spills and Disposal

  • Spill Response : In the event of a spill, avoid dust formation.[6] Use personal protective equipment. Sweep up the material and shovel it into a suitable container for disposal.[6] Ensure adequate ventilation.

  • Disposal : Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Disposal should be in accordance with all applicable federal, state, and local environmental regulations. Do not empty into drains.[6]

Fire-Fighting Measures

  • Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical, or foam.[13]

  • Specific Hazards : Fine dust dispersed in air may ignite. Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO2).[6]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Ecological Information

There is limited information available on the ecological effects of this compound. It is advised to prevent its release into the environment. Do not empty into drains or waterways.[6]

This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical and ensure that a thorough risk assessment is conducted for any new experimental protocol.

References

Synonyms and Chemical Identifiers for 4-Formyl-2,6-xylenol

Author: BenchChem Technical Support Team. Date: December 2025

4-Formyl-2,6-xylenol is an organic compound with the molecular formula C9H10O2. It is also known by several other names, which are often used interchangeably in scientific literature. The systematic IUPAC name for this compound is 4-hydroxy-3,5-dimethylbenzaldehyde.

A comprehensive list of its synonyms and chemical identifiers are provided below to facilitate researchers, scientists, and drug development professionals in their literature searches and chemical sourcing.

Identifier TypeIdentifier
Systematic Name 4-Hydroxy-3,5-dimethylbenzaldehyde[1]
Synonym 3,5-Dimethyl-4-hydroxybenzaldehyde[1]
Synonym Benzaldehyde, 4-hydroxy-3,5-dimethyl-[1]
CAS Registry Number 2233-18-3[1]
FDA UNII 23PA2PMP9F[1]
ECHA Number 218-774-5[1]
NSC Number NSC-128405[1]
InChI InChI=1S/C9H10O2/c1-6-3-8(5-10)4-7(2)9(6)11/h3-5,11H,1-2H3
InChIKey UYGBSRJODQHNLQ-UHFFFAOYSA-N[2]
SMILES O=Cc1cc(C)c(O)c(C)c1[1]

References

The Natural Occurrence of 3,5-Dimethyl-4-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 3,5-Dimethyl-4-hydroxybenzaldehyde, a phenolic aldehyde with potential applications in various scientific fields. This document details its known natural sources, proposes a putative biosynthetic pathway, and outlines experimental protocols for its extraction and analysis.

Natural Occurrence

Table 1: Documented Natural Source of this compound

SpeciesCommon NameFamilyPart of OrganismCompound
Linaria vulgarisCommon ToadflaxPlantaginaceaeWhole PlantThis compound

Putative Biosynthetic Pathway

The precise biosynthetic pathway of this compound has not been fully elucidated. However, based on the established biosynthesis of other benzaldehydes and methylated phenolic compounds in plants, a putative pathway can be proposed. This pathway likely originates from the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites.

The proposed pathway begins with the conversion of L-phenylalanine to p-coumaric acid, a common intermediate. This is followed by a series of enzymatic reactions leading to the formation of 4-hydroxybenzaldehyde. The final steps would involve two successive methylation reactions at the C-3 and C-5 positions of the aromatic ring, catalyzed by specific methyltransferases. S-adenosyl-L-methionine (SAM) is the likely methyl group donor in these reactions.

Putative Biosynthetic Pathway of this compound cluster_1 L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Hydroxybenzaldehyde 4-Hydroxybenzaldehyde p_Coumaric_Acid->p_Hydroxybenzaldehyde Multiple Steps Intermediate 3-Methyl-4-hydroxy- benzaldehyde p_Hydroxybenzaldehyde->Intermediate Methyltransferase Final_Product 3,5-Dimethyl-4-hydroxy- benzaldehyde Intermediate->Final_Product Methyltransferase SAM1 SAM SAM1->Intermediate SAH1 SAH SAH1->Intermediate SAM2 SAM SAM2->Final_Product SAH2 SAH SAH2->Final_Product

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols

The following sections outline generalized experimental protocols for the extraction, isolation, and quantification of this compound from plant material. These protocols are based on established methods for the analysis of phenolic compounds and may require optimization for specific applications.[2][3][4][5][6]

Extraction of Phenolic Compounds from Linaria vulgaris

This protocol describes a general procedure for the solvent extraction of phenolic compounds, including this compound, from dried aerial parts of Linaria vulgaris.

Materials:

  • Dried and powdered aerial parts of Linaria vulgaris

  • Methanol (HPLC grade)

  • Deionized water

  • Shaker or sonicator

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh approximately 10 g of the dried, powdered plant material.

  • Extraction: Macerate the plant material with 100 mL of 80% aqueous methanol in a flask. Agitate the mixture on a shaker at room temperature for 24 hours or sonicate for 1 hour.

  • Filtration: Filter the extract through appropriate filter paper to separate the solid plant material from the liquid extract.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Storage: Store the crude extract at -20°C until further analysis.

Extraction Workflow Plant_Material Dried & Powdered Linaria vulgaris Extraction Maceration with 80% Methanol Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Phenolic Extract Concentration->Crude_Extract

Caption: General workflow for the extraction of phenolic compounds from Linaria vulgaris.

Isolation and Purification by Column Chromatography

Further isolation and purification of this compound from the crude extract can be achieved using column chromatography.

Materials:

  • Crude phenolic extract

  • Silica gel (for column chromatography)

  • Solvent system (e.g., hexane-ethyl acetate gradient)

  • Glass column

  • Fraction collector (optional)

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Column Packing: Prepare a silica gel slurry in the initial mobile phase solvent (e.g., 100% hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate in hexane.

  • Fraction Collection: Collect the eluate in fractions.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions. Spot the fractions on a TLC plate, develop it in an appropriate solvent system, and visualize the spots under UV light or by using a suitable staining reagent.

  • Pooling and Concentration: Combine the fractions containing the compound of interest (identified by comparison with a standard, if available) and concentrate them to obtain the purified this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the quantitative analysis of this compound in the plant extract.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm (or the wavelength of maximum absorbance for this compound).

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of a this compound standard in methanol. Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Preparation: Dissolve a known amount of the crude or purified extract in the mobile phase and filter it through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of the compound in the sample by using the calibration curve generated from the standard solutions.

HPLC Quantification Workflow Standard_Prep Prepare Standard Solutions of this compound HPLC_Analysis HPLC Analysis (C18 Column, DAD) Standard_Prep->HPLC_Analysis Sample_Prep Prepare Filtered Extract Solution Sample_Prep->HPLC_Analysis Calibration_Curve Generate Calibration Curve HPLC_Analysis->Calibration_Curve Quantification Quantify Compound in Sample HPLC_Analysis->Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound by HPLC.

References

Methodological & Application

Synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde from 2,4,6-trimethylphenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde from 2,4,6-trimethylphenol. The methods described herein encompass catalytic oxidation and electrophilic formylation, offering a range of strategies to achieve the target molecule.

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its precursor, 2,4,6-trimethylphenol (mesitol), is a readily available starting material. The conversion of 2,4,6-trimethylphenol to this compound involves the selective oxidation or formylation of the para-methyl group. This document outlines three primary synthetic routes: Catalytic Oxidation, the Duff Reaction, and the Reimer-Tiemann Reaction. Each method is presented with a detailed experimental protocol, and a summary of quantitative data is provided for comparative analysis.

Synthetic Pathways Overview

The synthesis of this compound from 2,4,6-trimethylphenol can be achieved through several distinct chemical transformations. The choice of method may depend on factors such as desired yield, available reagents, and equipment. The primary approaches are the direct oxidation of the para-methyl group or the introduction of a formyl group at the para position through electrophilic aromatic substitution.

Synthesis_Overview cluster_oxidation Catalytic Oxidation cluster_formylation Formylation 2,4,6-trimethylphenol 2,4,6-trimethylphenol Oxidation Direct Oxidation 2,4,6-trimethylphenol->Oxidation [O] Duff Duff Reaction 2,4,6-trimethylphenol->Duff HMTA, Acid ReimerTiemann Reimer-Tiemann Reaction 2,4,6-trimethylphenol->ReimerTiemann CHCl3, Base This compound This compound Oxidation->this compound Duff->this compound ReimerTiemann->this compound Duff_Workflow A Mix 2,4,6-trimethylphenol, HMTA, and trifluoroacetic acid B Heat at reflux (83-90°C) for 12h A->B C Concentrate the reaction mixture B->C D Hydrolyze with ice water C->D E Basify with Na2CO3 and extract with ether D->E F Evaporate ether and recrystallize from chloroform-pentane E->F G 3,5-Dimethyl-4- hydroxybenzaldehyde F->G Duff_Mechanism node1 2,4,6-Trimethylphenol + HMTA + H+ node2 Iminium Ion Intermediate node1->node2 Protonation & Ring Opening node3 Electrophilic Attack node2->node3 EAS node4 Benzylamine Intermediate node3->node4 node5 Hydrolysis node4->node5 Intramolecular Redox node6 This compound node5->node6 ReimerTiemann_Mechanism node1 Chloroform + OH- node2 Dichlorocarbene (:CCl2) node1->node2 α-elimination node4 Electrophilic Attack node2->node4 node3 2,4,6-Trimethylphenoxide node3->node4 Nucleophilic Attack node5 Dichloromethyl Intermediate node4->node5 node6 Hydrolysis node5->node6 node7 This compound node6->node7

Application Notes and Protocols for the Synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-hydroxybenzaldehyde, also known as 4-formyl-2,6-xylenol, is a valuable aromatic aldehyde with applications as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its structure, featuring a sterically hindered hydroxyl group, imparts unique properties to its derivatives, including antioxidant activity. This document provides detailed protocols for the chemical synthesis of this compound, summarizing various methodologies and presenting key quantitative data for comparison.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into two primary approaches: the oxidation of 2,4,6-trimethylphenol (mesitol) and the formylation of 2,6-dimethylphenol. Each strategy offers distinct advantages regarding yield, reaction conditions, and scalability.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for prominent methods used in the synthesis of this compound.

Synthetic Method Starting Material Key Reagents/Catalyst Solvent Reaction Time Temperature Yield (%) Reference
Catalytic Oxidation 2,4,6-Trimethylphenol5% Pt/C, O₂Acetic Acid4.5 h75 °C75%[2]
Aerobic Oxidation 2,4,6-TrimethylphenolCo(OAc)₂·4H₂O, NaOH, O₂Ethylene Glycol/H₂O12 h50 °C88%[3]
Copper-Mediated Oxidation 2,4,6-TrimethylphenolCuCl₂, K₂CO₃, H₂O₂IsopropanolNot Specified65 °C"Very good yields"[4]
Duff Reaction 2,6-DimethylphenolHexamethylenetetramine (HMTA), AcidAcetic AcidNot SpecifiedNot Specified95%[5]
Modified Duff Reaction 2,6-DimethylphenolHMTA, Trifluoroacetic AcidTrifluoroacetic Acid12 h83-90 °CNot Specified[6]
Reimer-Tiemann Reaction 2,6-DimethylphenolChloroform, Strong Base (e.g., NaOH)Biphasic (H₂O/Organic)3 h60-70 °CNot explicitly stated for this substrate, but generally applicable.[7][8]

Experimental Protocols

Method 1: Cobalt-Catalyzed Aerobic Oxidation of 2,4,6-Trimethylphenol

This protocol describes a high-yield, green chemistry approach for the synthesis of this compound.[3]

Materials:

  • 2,4,6-Trimethylphenol

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Sodium hydroxide (NaOH)

  • Ethylene glycol

  • Deionized water

  • Hydrochloric acid (2% solution)

  • Chloroform

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a reaction vessel equipped with a gas inlet and magnetic stirrer, combine 2,4,6-trimethylphenol (5.0 mmol), Co(OAc)₂·4H₂O (0.05 mmol, 12 mg), and NaOH (5.0 mmol, 0.2 g).

  • Add a solvent mixture of ethylene glycol (5.0 mL) and water (0.25 mL).

  • Heat the mixture to 50 °C and bubble oxygen (O₂) through the solution at atmospheric pressure while stirring.

  • Maintain the reaction for 12 hours.

  • After cooling to room temperature, add 2% hydrochloric acid (10.0 mL) followed by chloroform (10.0 mL).

  • Transfer the mixture to a separatory funnel, separate the chloroform phase, and extract the aqueous phase twice more with chloroform (10.0 mL each).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate (5/1) eluent system to yield pure this compound as a white solid.[3] A typical yield is approximately 88%.[3]

Method 2: Duff Reaction of 2,6-Dimethylphenol

The Duff reaction is a classic method for the formylation of phenols.[9] For 2,6-dimethylphenol, the formyl group is directed to the para position due to the steric hindrance of the ortho methyl groups.[9]

Materials:

  • 2,6-Dimethylphenol (2,6-xylenol)

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid

  • Ice water

  • Sodium carbonate

  • Diethyl ether

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, mix 2,6-dimethylphenol (0.1 mol, 12.2 g) and hexamethylenetetramine (0.1 mol, 14 g).[6]

  • Carefully add trifluoroacetic acid (150 mL) to the mixture.[6]

  • Heat the reaction mixture to reflux (approximately 83-90 °C) and maintain for 12 hours.[6]

  • After the reaction is complete, cool the mixture and remove the trifluoroacetic acid by rotary evaporation under reduced pressure.

  • Pour the concentrated residue into ice water (600 mL) and stir for 15 minutes.

  • Basify the aqueous mixture with sodium carbonate and extract the product with diethyl ether.

  • Combine the ether extracts, dry over a suitable drying agent (e.g., anhydrous magnesium sulfate), and evaporate the solvent to yield the crude product.

  • The product can be further purified by recrystallization or a toluene slurry wash.[2]

Visualizations

Logical Workflow for Synthesis Selection

The choice of synthetic route for this compound often depends on the available starting material and desired reaction conditions. The following diagram illustrates a decision-making workflow.

cluster_0 Oxidation Methods cluster_1 Formylation Methods Start Select Starting Material A 2,4,6-Trimethylphenol Start->A Available B 2,6-Dimethylphenol Start->B Available C High Yield, Green Chemistry (Co-catalyzed) A->C D Pressurized System (Pt/C catalyzed) A->D E Alternative Oxidation (Cu-catalyzed) A->E F High Yield, Anhydrous (Duff Reaction) B->F G Aqueous Biphasic System (Reimer-Tiemann) B->G Product 3,5-Dimethyl-4- hydroxybenzaldehyde C->Product D->Product E->Product F->Product G->Product

Caption: Decision workflow for selecting a synthetic route.

General Reaction Pathway

The diagram below outlines the two primary synthetic transformations leading to this compound.

cluster_oxidation Oxidation Route cluster_formylation Formylation Route 2,4,6-Trimethylphenol 2,4,6-Trimethylphenol This compound This compound 2,4,6-Trimethylphenol->this compound [O] (e.g., O₂, Co²⁺) 2,6-Dimethylphenol 2,6-Dimethylphenol 2,6-Dimethylphenol->this compound Formylation (e.g., HMTA or CHCl₃)

Caption: Primary synthetic pathways to the target compound.

References

Application Note: Purification of 3,5-Dimethyl-4-hydroxybenzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 3,5-dimethyl-4-hydroxybenzaldehyde using silica gel column chromatography. The described method employs a petroleum ether and ethyl acetate solvent system, which has been demonstrated to effectively separate the target compound from impurities, yielding a product of high purity. This document includes a comprehensive experimental protocol, guidelines for thin-layer chromatography (TLC) monitoring, sample loading techniques, and post-purification purity assessment by High-Performance Liquid Chromatography (HPLC). Safety precautions for all chemicals used are also addressed.

Introduction

This compound, also known as 4-formyl-2,6-xylenol, is a valuable aromatic aldehyde intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. Its purity is crucial for the success of subsequent synthetic steps and the quality of the final product. Column chromatography is a widely used and effective technique for the purification of organic compounds. This note details a robust and reproducible method for the purification of this compound on a laboratory scale.

Data Presentation

Table 1: Materials and Equipment

ItemSpecification
Chemicals
Crude this compoundPurity: ~90%
Silica Gel for Column Chromatography230-400 mesh
Petroleum EtherACS Grade
Ethyl AcetateACS Grade
Equipment
Glass Chromatography Column50 cm length, 2.5 cm diameter
TLC PlatesSilica gel coated aluminum sheets with F254 indicator
UV Lamp254 nm
Rotary EvaporatorStandard laboratory model
HPLC SystemWith UV detector

Table 2: Chromatography Parameters and Results

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhasePetroleum Ether : Ethyl Acetate (5:1, v/v)
Sample Load (Crude)1.0 g
Silica Gel Amount50 g (50:1 ratio to sample)
TLC Rf of Pure Compound~0.4 (in 5:1 Petroleum Ether : Ethyl Acetate)
Initial Purity (Crude)90.5%
Final Purity (Post-Column)>99.0%
Yield85-92%[1]
Elution Volume~150-250 mL

Experimental Protocols

Preparation of the Chromatography Column
  • Ensure the glass column is clean, dry, and vertically clamped.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

  • Add a thin layer of sand (~0.5 cm) on top of the cotton plug.

  • Prepare a slurry of 50 g of silica gel in ~150 mL of the mobile phase (5:1 petroleum ether:ethyl acetate).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Once the silica gel has settled, add another thin layer of sand (~0.5 cm) on top to prevent disturbance of the silica bed during sample and eluent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Sample Preparation and Loading (Dry Loading Method)
  • Dissolve 1.0 g of crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Add approximately 2-3 g of silica gel to the solution.

  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add the powdered sample-silica mixture to the top of the prepared column.

  • Gently tap the column to settle the sample layer.

Elution and Fraction Collection
  • Carefully add the mobile phase (5:1 petroleum ether:ethyl acetate) to the column.

  • Begin elution by opening the stopcock. Maintain a constant flow rate.

  • Collect fractions in test tubes or flasks. The size of the fractions can be guided by the progress of the separation as monitored by TLC. A typical fraction size is 10-20 mL.

  • Continuously monitor the separation by collecting small aliquots from the eluting solvent and analyzing them by TLC.

Thin-Layer Chromatography (TLC) Monitoring
  • Prepare a TLC chamber with the mobile phase (5:1 petroleum ether:ethyl acetate).

  • On a TLC plate, spot the crude material, a co-spot (crude material and the current fraction), and the current fraction.

  • Develop the TLC plate in the chamber.

  • Visualize the spots under a UV lamp at 254 nm.

  • The desired compound, this compound, should have an Rf value of approximately 0.4.

  • Combine the fractions that show a single, pure spot corresponding to the product.

Product Isolation
  • Combine the pure fractions containing this compound.

  • Remove the solvent using a rotary evaporator.

  • The purified product will be obtained as a white to off-white solid.

  • Determine the yield and assess the purity using HPLC and/or NMR.

Purity Assessment by HPLC
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and water (with 0.1% formic or phosphoric acid) in an appropriate ratio (e.g., 60:40 v/v), to be optimized for best separation.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified this compound in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and analyze the chromatogram for peak purity.

Safety and Handling

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation. Wear protective gloves, eye protection, and work in a well-ventilated area.

  • Petroleum Ether: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation and may cause drowsiness or dizziness. Keep away from heat and open flames. Use in a fume hood.

  • Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness. Keep away from heat and open flames. Use in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Visualization

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation A Prepare Slurry (Silica Gel + Mobile Phase) B Pack Column A->B D Load Sample onto Column B->D C Prepare Sample (Dry Loading with Silica) C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G Analyze H Combine Pure Fractions G->H I Evaporate Solvent H->I J Purity & Yield Analysis (HPLC/NMR) I->J K K J->K >99% Pure Product

References

Applications of 3,5-Dimethyl-4-hydroxybenzaldehyde in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-hydroxybenzaldehyde, a substituted phenolic aldehyde, is a versatile building block in organic synthesis. Its unique structure, featuring a reactive aldehyde group and a sterically hindered hydroxyl group, makes it a valuable precursor for a range of important molecules, from pharmaceuticals to specialty polymers. This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 2233-18-3[1]
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.17 g/mol [1]
Appearance Yellow solid[1]
Melting Point 112-114 °C[1][2]
Boiling Point 263.9 °C[1]
Density 1.136 g/cm³[1]
Flash Point 109.7 °C[1]

Key Applications and Protocols

Intermediate in Pharmaceutical Synthesis: Precursor to Etravirine

This compound is a crucial intermediate in the synthesis of Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[1] The aldehyde is converted to the corresponding nitrile, 4-hydroxy-3,5-dimethylbenzonitrile, which is a key building block for the diarylpyrimidine structure of Etravirine.[1]

Experimental Protocol: Synthesis of 4-hydroxy-3,5-dimethylbenzonitrile

This one-pot synthesis involves the formation of an oxime from this compound and its subsequent dehydration to the nitrile.[1]

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in N,N-dimethylformamide.

  • Add hydroxylamine hydrochloride (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 4-hydroxy-3,5-dimethylbenzonitrile.

Reaction Scheme: Synthesis of Etravirine Intermediate

G This compound This compound 4-hydroxy-3,5-dimethylbenzonitrile 4-hydroxy-3,5-dimethylbenzonitrile This compound->4-hydroxy-3,5-dimethylbenzonitrile NH2OH·HCl, DMF, Reflux Etravirine Etravirine 4-hydroxy-3,5-dimethylbenzonitrile->Etravirine Multi-step synthesis

Caption: Synthetic pathway from this compound to Etravirine.

Application in Polymer Chemistry: Synthesis of Antioxidants and Stabilizers

The sterically hindered phenolic structure of this compound makes it an excellent scaffold for the synthesis of antioxidants and stabilizers for polymers.[2][3] The aldehyde functionality allows for its incorporation into polymer backbones through reactions like condensation polymerization.

Experimental Protocol: Synthesis of a Polyazomethine with Antioxidant Properties

This protocol describes the condensation polymerization of this compound with melamine to form a polyazomethine. The resulting polymer is expected to exhibit antioxidant and thermal stabilizing properties. (This protocol is adapted from a similar reaction with 3,5-Di-tert-butyl-4-hydroxybenzaldehyde).[3]

Materials:

  • This compound

  • Melamine

  • Dimethyl sulfoxide (DMSO)

  • Nitrogen gas (or other inert gas)

Procedure:

  • Dissolve equimolar amounts of this compound and melamine in DMSO in a reaction flask.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at a suitable temperature to facilitate the condensation polymerization reaction.

  • Monitor the reaction progress (e.g., by observing changes in viscosity or by spectroscopic methods).

  • Upon completion, isolate the resulting polyazomethine by precipitation in a non-solvent, followed by filtration and drying.

  • Characterize the polymer using techniques such as FTIR and NMR spectroscopy to confirm its structure.

Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_characterization Characterization Dissolve Reactants Dissolve Reactants Heat under Inert Atmosphere Heat under Inert Atmosphere Dissolve Reactants->Heat under Inert Atmosphere Monitor Reaction Monitor Reaction Heat under Inert Atmosphere->Monitor Reaction Precipitation Precipitation Monitor Reaction->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying FTIR FTIR Drying->FTIR NMR NMR Drying->NMR

Caption: Experimental workflow for the synthesis and characterization of a polyazomethine.

Precursor for Fine Chemicals: Synthesis of 2,6-Xylenol

This compound can be synthesized from the selective oxidation of 2,4,6-trimethylphenol.[4] Subsequently, it can undergo deformylation to produce 2,6-xylenol, a valuable monomer for the production of polyphenylene oxide (PPO) resins.

Experimental Protocol: Synthesis of this compound

This protocol describes the cobalt-catalyzed aerobic oxidation of 2,6-dimethylphenol.[5]

Materials:

  • 2,6-Dimethylphenol

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Sodium hydroxide (NaOH)

  • Ethylene glycol (EG)

  • Water

  • Oxygen

  • Hydrochloric acid (2%)

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 2,6-dimethylphenol (5.0 mmol), Co(OAc)₂·4H₂O (0.05 mmol), and NaOH (5.0 mmol) in EG/H₂O (5.0 mL/0.25 mL) is stirred with O₂ (1.0 atm) being bubbled at 50 °C for 12 h.[5]

  • Hydrochloric acid (10.0 mL, 2%) and chloroform (10.0 mL) are successively added to the reaction mixture.[5]

  • The chloroform phase is separated, and the aqueous phase is further extracted with chloroform (2 x 10.0 mL).[5]

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give a residue.[5]

  • The residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 5/1) to provide this compound.[5]

Quantitative Data:

ReactantProductCatalystSolventTemp.TimeYield
2,6-DimethylphenolThis compoundCo(OAc)₂·4H₂O/NaOHEG/H₂O50 °C12 h88%

Logical Relationship in Fine Chemical Synthesis

G 2,4,6-Trimethylphenol 2,4,6-Trimethylphenol This compound This compound 2,4,6-Trimethylphenol->this compound Selective Oxidation 2,6-Xylenol 2,6-Xylenol This compound->2,6-Xylenol Deformylation

Caption: Synthetic route from 2,4,6-trimethylphenol to 2,6-xylenol.

General Synthetic Transformations

The aldehyde functionality of this compound allows it to participate in a variety of classical organic reactions to generate diverse molecular architectures.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, to form an α,β-unsaturated product. This reaction is valuable for creating carbon-carbon double bonds.

General Protocol for Knoevenagel Condensation

This is a general procedure that can be adapted for the reaction of this compound with an active methylene compound like malononitrile.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile)

  • Base catalyst (e.g., piperidine, ammonium acetate)

  • Solvent (e.g., ethanol, or solvent-free)

Procedure:

  • In a reaction vessel, combine this compound (1 eq), the active methylene compound (1 eq), and a catalytic amount of the base.

  • If using a solvent, add it to the mixture.

  • Stir the reaction mixture at room temperature or with heating, as required. The reaction can also be promoted by microwave irradiation or sonication.[6]

  • Monitor the reaction by TLC.

  • Upon completion, the product may precipitate out of the solution or can be isolated by extraction and purified by column chromatography or recrystallization.

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. This reaction is highly versatile for forming carbon-carbon double bonds with good stereocontrol in some cases.

General Protocol for Wittig Reaction

This is a general procedure for the Wittig reaction of this compound with a phosphonium ylide.

Materials:

  • This compound

  • Phosphonium salt (e.g., (carbethoxymethylene)triphenylphosphorane)

  • Base (if the ylide is not pre-formed and stabilized)

  • Solvent (e.g., THF, or solvent-free)

Procedure:

  • If the ylide is not commercially available, it is prepared by treating the corresponding phosphonium salt with a base.

  • In a reaction flask, dissolve this compound in a suitable solvent.

  • Add the phosphorus ylide to the aldehyde solution.

  • Stir the reaction mixture at room temperature or with heating.

  • Monitor the reaction by TLC.

  • After the reaction is complete, the product is isolated by removing the triphenylphosphine oxide byproduct (often by crystallization or chromatography) and purifying the desired alkene.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, polymers, and other fine chemicals. The protocols and data presented here provide a foundation for researchers and scientists to explore and utilize this compound in their synthetic endeavors. The reactivity of its functional groups opens up a wide range of possibilities for the construction of complex and functional molecules.

References

Application Notes: 3,5-Dimethyl-4-hydroxybenzaldehyde as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,5-dimethyl-4-hydroxybenzaldehyde as a key starting material and intermediate in the synthesis of pharmaceuticals. The primary focus of these notes is its application in the development of the anti-HIV drug Etravirine, for which detailed synthetic protocols and quantitative pharmacological data are available. Additionally, this document briefly explores its potential in the synthesis of other bioactive molecules such as chalcones and Schiff bases.

Introduction

This compound is a substituted aromatic aldehyde that serves as a valuable scaffold in medicinal chemistry. Its chemical structure, featuring a reactive aldehyde group and a sterically hindered hydroxyl group, allows for a variety of chemical transformations, making it an ideal precursor for the synthesis of complex molecular architectures with diverse pharmacological activities. One of the most significant applications of this compound is in the synthesis of Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1]

Application in the Synthesis of Etravirine (Anti-HIV Agent)

This compound is a crucial precursor for the synthesis of 4-hydroxy-3,5-dimethylbenzonitrile, a key intermediate in the production of Etravirine.[1] The overall synthetic workflow involves the conversion of the aldehyde to a nitrile, followed by a multi-step synthesis to yield the final active pharmaceutical ingredient (API).

Synthetic Workflow for Etravirine

The synthesis of Etravirine from this compound can be conceptualized in the following key stages:

  • Nitrile Formation: Conversion of this compound to 4-hydroxy-3,5-dimethylbenzonitrile.

  • Pyrimidine Core Assembly: Multi-step synthesis involving the coupling of the benzonitrile intermediate with a substituted pyrimidine core.

  • Final Assembly: Subsequent reactions to introduce the remaining functionalities of the Etravirine molecule.

G A 3,5-Dimethyl-4- hydroxybenzaldehyde B 4-Hydroxy-3,5- dimethylbenzonitrile A->B Nitrile Formation C 4-[(2,6-dichloro-4-pyrimidinyl)oxy]- 3,5-dimethylbenzonitrile B->C Condensation D 4-[[6-chloro-2-[(4-cyanophenyl)amino]- 4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile C->D Nucleophilic Substitution E 4-[[6-amino-2-[(4-cyanophenyl)amino]- 4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile D->E Ammonolysis F Etravirine E->F Bromination

Synthetic workflow for Etravirine.
Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-3,5-dimethylbenzonitrile from this compound [2]

This one-pot synthesis involves the formation of an oxime from this compound and its subsequent dehydration to the nitrile.

  • Materials:

    • This compound

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • N,N-Dimethylformamide (DMF)

    • Ice-cold water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in N,N-dimethylformamide.

    • Add hydroxylamine hydrochloride (1.2 eq) to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[1]

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Multi-step Synthesis of Etravirine from 4-Hydroxy-3,5-dimethylbenzonitrile

The following is a general multi-step procedure for the synthesis of Etravirine from the nitrile intermediate, based on established synthetic routes.

  • Step 1: Condensation of 2,4,6-trichloropyrimidine with 4-hydroxy-3,5-dimethylbenzonitrile

    • To a solution of 4-hydroxy-3,5-dimethylbenzonitrile in an inert solvent (e.g., N-methylpyrrolidone), add a base such as potassium carbonate.

    • Add 2,4,6-trichloropyrimidine to the mixture.

    • Heat the reaction mixture (e.g., to 80°C) and stir for several hours until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture, add water to precipitate the product, and isolate by filtration.

  • Step 2: Condensation with 4-aminobenzonitrile

    • The product from Step 1 is condensed with 4-aminobenzonitrile in the presence of a base (e.g., an alkoxide) in a suitable solvent.

  • Step 3: Ammonolysis

    • The resulting intermediate is treated with ammonia (e.g., 25% aqueous ammonia in N-methylpyrrolidone) in a microwave reactor at elevated temperature and pressure (e.g., 130°C for 15 minutes) to introduce the amino group.[3]

  • Step 4: Bromination

    • The final step involves the bromination of the pyrimidine ring to yield Etravirine.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and activity of Etravirine.

Table 1: Synthesis Yields

Reaction StepProductYield (%)Purity (%)Reference
Conversion of this compound to 4-hydroxy-3,5-dimethylbenzonitrile4-Hydroxy-3,5-dimethylbenzonitrile93>98 (HPLC)[2]
Ammonolysis of 4-[[6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile4-[[6-amino-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile85.6-[3]
Overall yield of an optimized Etravirine synthesisEtravirine38.5-[3]

Table 2: Anti-HIV Activity of Etravirine

HIV-1 StrainEC₅₀ (nM)Fold Change in EC₅₀Reference
Wild-type0.9 - 5.5-[4]
Group M (Subtypes A, B, C, D, E, F, G)0.29 - 1.65-[5]
Group O primary isolates11.5 - 21.7-[5]
NNRTI-resistant strain with Y181I mutation-13[5]
NNRTI-resistant strain with Y181V mutation-17[5]
Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition

Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.[4][6]

G cluster_0 HIV-1 Lifecycle HIV-1 Virion HIV-1 Virion Viral RNA Viral RNA HIV-1 Virion->Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integration into\nHost Genome Integration into Host Genome Viral DNA->Integration into\nHost Genome Etravirine Etravirine Reverse\nTranscriptase Reverse Transcriptase Etravirine->Reverse\nTranscriptase Reverse\nTranscriptase->Viral DNA Inhibition Viral Replication Viral Replication Integration into\nHost Genome->Viral Replication

Mechanism of action of Etravirine.

Other Potential Pharmaceutical Applications

While the use of this compound in the synthesis of Etravirine is well-documented, its versatile chemical nature allows for its application as a building block for other classes of potentially bioactive compounds.

Chalcone Derivatives
Schiff Base Derivatives

Schiff bases, containing an imine or azomethine group, are another class of compounds with diverse pharmacological activities, including antimicrobial and anticancer effects. This compound can readily undergo condensation reactions with primary amines to form Schiff bases. The biological activity of these derivatives can be tuned by varying the amine component. Although detailed protocols and quantitative data for Schiff bases specifically derived from this compound are limited in the available literature, this remains a promising area for further research and drug discovery.

Conclusion

This compound is a valuable and versatile building block in pharmaceutical synthesis. Its role as a key precursor in the manufacture of the anti-HIV drug Etravirine is well-established, with detailed synthetic protocols and extensive pharmacological data available. The methodologies and data presented in these application notes provide a solid foundation for researchers and professionals in the field of drug development. Furthermore, the potential for this compound to serve as a starting material for the synthesis of other bioactive molecules, such as chalcones and Schiff bases, warrants further investigation to unlock its full potential in medicinal chemistry.

References

Application Notes and Protocols: Use of 3,5-Dimethyl-4-hydroxybenzaldehyde in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the known and potential uses of 3,5-Dimethyl-4-hydroxybenzaldehyde in polymer chemistry. While direct applications are not as widely documented as those for its sterically hindered analog, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, this document outlines its role as a precursor in the synthesis of monomers for high-performance polymers and its potential as a building block for functional polymers.

Introduction

This compound is an aromatic compound with the chemical formula HOC₆H₂(CH₃)₂CHO. Its structure, featuring a phenolic hydroxyl group, an aldehyde group, and two methyl groups ortho to the hydroxyl group, provides multiple reactive sites for polymer synthesis and modification. While it is a valuable intermediate in the synthesis of fine chemicals and pharmaceuticals, its application in polymer chemistry is primarily as a precursor to monomers for engineering plastics like Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO).[1] It has also been used in the synthesis of specialized phenolic resins.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for determining appropriate reaction conditions and solvents.

PropertyValueReference
CAS Number 2233-18-3
Molecular Formula C₉H₁₀O₂[2]
Molecular Weight 150.17 g/mol
Melting Point 112-114 °C
Boiling Point 263.9 °C at 760 mmHg
Appearance White to yellow solid
Solubility Soluble in alcohols, ethers, and other organic solvents.

Applications in Polymer Chemistry

The primary applications of this compound in polymer chemistry are indirect, serving as a starting material for monomers. However, its bifunctional nature (possessing both a hydroxyl and an aldehyde group) allows for its potential use in the synthesis of various polymers.

This compound is a key starting reagent for the synthesis of 2,4,6-trimethylphenol. 2,4,6-Trimethylphenol can be subsequently used to produce 2,6-dimethylphenol, the monomer for Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), a high-performance engineering thermoplastic with excellent thermal stability, dimensional stability, and mechanical properties.[1]

This compound has been utilized in the synthesis of specific phenolic compounds that can act as monomers for specialty resins. One notable example is the synthesis of 9,9-bis(3,5-dimethyl-4-hydroxyphenyl)fluorene. This fluorene-based di-phenol can be used to create polyesters, polycarbonates, and epoxy resins with high thermal stability and specific optical properties.

Experimental Protocols

A common method for the synthesis of this compound is through the selective oxidation of 2,4,6-trimethylphenol.[1]

Materials:

  • 2,4,6-trimethylphenol

  • Copper(II) chloride (CuCl₂)

  • Potassium carbonate (K₂CO₃)

  • Hydrogen peroxide (H₂O₂)

  • Isopropyl alcohol (i-PrOH)

Procedure:

  • Dissolve 2,4,6-trimethylphenol in isopropyl alcohol in a reaction flask.

  • Add catalytic amounts of CuCl₂ and K₂CO₃ to the solution.

  • Heat the mixture to 65°C with stirring.

  • Slowly add hydrogen peroxide to the reaction mixture.

  • Maintain the reaction at 65°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

This protocol describes the synthesis of a fluorene-based bisphenol using this compound as a precursor (via 2,6-dimethylphenol).

Materials:

  • Fluorene

  • 2,6-dimethylphenol

  • Acetic acid

  • 30% Hydrogen bromide in acetic acid

  • Thiolactic acid

Procedure:

  • Dissolve fluorene (0.2 mole) and 2,6-dimethylphenol (0.44 mole) in 80 mL of acetic acid with stirring until a homogeneous solution is obtained.

  • Add 40 mL of 30% hydrogen bromide in acetic acid and 3 mL of thiolactic acid to the solution.

  • A precipitate will form within minutes. Allow the reaction to proceed for 3 hours at room temperature.

  • Filter the precipitate from the reaction mixture and wash it with two 10 mL portions of acetic acid.

  • Slurry the product with 100 mL of water, filter, and repeat the washing.

  • Dry the product overnight at 150°C to yield crude 9,9-bis(3,5-dimethyl-4-hydroxyphenyl)fluorene.

  • Recrystallize the crude product from ethyl alcohol using charcoal to obtain the purified product.

Prospective Applications: Analogy to 3,5-di-tert-butyl-4-hydroxybenzaldehyde

The more sterically hindered analog, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, is widely used as an antioxidant and a building block for polymer stabilizers.[3] While this compound is expected to have similar, albeit potentially less potent, antioxidant properties due to the smaller methyl groups, it could be explored for similar applications.

Like other hindered phenols, this compound could function as a primary antioxidant by donating a hydrogen atom from its hydroxyl group to peroxy radicals, thus terminating the auto-oxidation chain reactions that lead to polymer degradation.

The aldehyde and hydroxyl functionalities of this compound make it a candidate for the synthesis of functional polymers such as polyazomethines and polyesters with built-in antioxidant capabilities.

Visualizations

Synthesis_of_PPO_precursor This compound This compound 2,4,6-Trimethylphenol 2,4,6-Trimethylphenol This compound->2,4,6-Trimethylphenol Reduction 2,6-Dimethylphenol 2,6-Dimethylphenol 2,4,6-Trimethylphenol->2,6-Dimethylphenol Demethylation Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) 2,6-Dimethylphenol->Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) Oxidative Coupling

Caption: Pathway to PPO from this compound.

Fluorene_Bisphenol_Synthesis cluster_reactants Reactants Fluorene Fluorene Reaction Reaction Fluorene->Reaction 2,6-Dimethylphenol 2,6-Dimethylphenol 2,6-Dimethylphenol->Reaction 9,9-bis(3,5-dimethyl-4-hydroxyphenyl)fluorene 9,9-bis(3,5-dimethyl-4-hydroxyphenyl)fluorene Reaction->9,9-bis(3,5-dimethyl-4-hydroxyphenyl)fluorene Acid Catalysis

Caption: Synthesis of a fluorene-based bisphenol monomer.

Antioxidant_Mechanism Hindered_Phenol 3,5-Dimethyl-4-hydroxyphenol moiety Stable_Radical Stable Phenoxy Radical Hindered_Phenol->Stable_Radical H• donation Peroxy_Radical Polymer-OO• Hydroperoxide Polymer-OOH Peroxy_Radical->Hydroperoxide receives H•

Caption: General antioxidant mechanism for a hindered phenol.

References

Application Notes and Protocols: 3,5-Dimethyl-4-hydroxybenzaldehyde as a Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-hydroxybenzaldehyde (CAS No. 2233-18-3), also known as 4-hydroxy-3,5-dimethylbenzaldehyde, is an aromatic aldehyde with applications in the fragrance, cosmetic, and pharmaceutical industries.[1][2] As a fragrance ingredient, it is noted for its pleasant aroma.[2] Beyond its olfactory properties, this compound is recognized for its antioxidant potential, making it a valuable ingredient in cosmetic formulations aimed at protecting the skin from oxidative stress.[3] In the pharmaceutical sector, it serves as a key intermediate in the synthesis of more complex molecules, including the non-nucleoside reverse transcriptase inhibitor, Etravirine.[1]

This document provides detailed application notes and experimental protocols for the use and evaluation of this compound, with a focus on its role as a fragrance ingredient and its associated biological activities.

Physicochemical and Olfactory Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₀O₂[5]
Molecular Weight 150.17 g/mol [5]
CAS Number 2233-18-3[5]
Appearance Tan to light brown crystalline powder[2]
Melting Point 112-114 °C[5]
Boiling Point 263.9 ± 35.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]

Synthesis Protocol

A common method for the synthesis of this compound is through the oxidation of 2,4,6-trimethylphenol.

Experimental Workflow for Synthesis

reagents 2,4,6-trimethylphenol, 5% Pt/C, Acetic Acid parr_bomb Charge Parr Bomb reagents->parr_bomb reaction Pressurize with O₂ to 250 psig Heat to 75°C for 4.5 hours parr_bomb->reaction filtration Filter through Celite reaction->filtration evaporation Rotary Evaporation of Acetic Acid filtration->evaporation purification Toluene Slurry Wash evaporation->purification product This compound purification->product

Caption: Synthesis of this compound.

Protocol:

  • Reaction Setup: In a 300-mL stainless steel Parr bomb, combine 25 g of 2,4,6-trimethylphenol, 2.0 g of 5% platinum on carbon, and 75 mL of acetic acid.

  • Reaction Conditions: Seal the Parr bomb and pressurize it to 250 psig with oxygen. Heat the mixture to 75°C and maintain this temperature for 4.5 hours with stirring.

  • Work-up: After the reaction is complete, cool the bomb to room temperature and carefully vent the excess pressure. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Remove the acetic acid from the filtrate by rotary evaporation.

  • Purification: The resulting crude product can be further purified by washing with a toluene slurry to yield this compound.

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a standard method for determining the purity of this compound and for identifying it within a fragrance mixture.

Experimental Workflow for GC-MS Analysis

sample_prep Sample Preparation (Dilution in appropriate solvent) injection GC Injection sample_prep->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry Detection ionization->detection analysis Data Analysis (Library Search and Quantification) detection->analysis

Caption: GC-MS Analysis Workflow.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or ethyl acetate. For fragrance oil analysis, dilute the oil in the same solvent.

  • GC Conditions (Example):

    • Injector: Split/splitless, 250°C.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the this compound peak by its retention time and mass spectrum. Compare the mass spectrum with a reference library (e.g., NIST) for confirmation. Purity can be estimated by the relative peak area.

Biological Activity and Associated Protocols

Antioxidant Activity

Phenolic compounds like this compound are known for their antioxidant properties. The proposed mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals. This activity can be a result of the activation of the Keap1-Nrf2 signaling pathway.

Proposed Keap1-Nrf2 Signaling Pathway

ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces Neutralization Neutralization of ROS ROS->Neutralization DMHB 3,5-Dimethyl-4- hydroxybenzaldehyde DMHB->Keap1_Nrf2 may induce Nrf2_release Nrf2 Release Keap1_Nrf2->Nrf2_release Nrf2_translocation Nrf2 Translocation to Nucleus Nrf2_release->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE binds to Gene_transcription Gene Transcription ARE->Gene_transcription activates Antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) Gene_transcription->Antioxidant_enzymes Antioxidant_enzymes->Neutralization

Caption: Proposed Keap1-Nrf2 Signaling Pathway Activation.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of this compound in methanol.

    • Use ascorbic acid or Trolox as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the test compound or control solution to 150 µL of the DPPH solution.

    • For the blank, use 50 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

    • Prepare a series of concentrations of this compound in methanol.

    • Use a known concentration of FeSO₄·7H₂O to create a standard curve.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the test compound, standard, or blank (methanol) to 180 µL of the FRAP reagent.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm using a microplate reader.

  • Data Analysis: Calculate the FRAP value of the sample by comparing its absorbance to the standard curve of FeSO₄·7H₂O. The results are typically expressed as µmol of Fe²⁺ equivalents per gram of the compound.

Table 2: Antioxidant Activity of Related Hydroxybenzaldehydes (for reference)

CompoundAssayIC₅₀ / ActivityReference(s)
3,5-Di-tert-butyl-4-hydroxybenzaldehyde derivative (Arylidene flavanone)DPPH70.8% inhibition at 100 µM
p-HydroxybenzaldehydeNrf2/HO-1/NQO-1/NF-κB/AP-1 pathwayProtective against oxidative stress

Safety Evaluation

Skin Sensitization

The potential for a fragrance ingredient to cause skin sensitization is a critical safety endpoint. The Human Repeat Insult Patch Test (HRIPT) is a clinical study used to assess this potential.

Logical Relationship for Skin Sensitization Assessment

in_silico In Silico Assessment (e.g., QSAR) risk_assessment Risk Assessment in_silico->risk_assessment in_vitro In Vitro Assays (e.g., DPRA, KeratinoSens™) in_vitro->risk_assessment in_vivo_animal In Vivo Animal Studies (e.g., LLNA) in_vivo_animal->risk_assessment read_across Read-Across from Structural Analogs read_across->risk_assessment hript Human Repeat Insult Patch Test (HRIPT) risk_assessment->hript safe_use Determination of Safe Use Levels hript->safe_use

Caption: Skin Sensitization Assessment Workflow.

HRIPT Protocol Overview:

  • Induction Phase: A patch containing the test material at a specific concentration in a suitable vehicle is applied to the skin of human volunteers for 24-48 hours. This is repeated 9 times over a 3-week period.

  • Rest Phase: A 2-week rest period follows the induction phase, during which no patches are applied.

  • Challenge Phase: A challenge patch with the test material is applied to a new site on the skin to determine if sensitization has occurred.

  • Evaluation: The site is scored for any signs of an allergic reaction (e.g., erythema, edema).

Potential for Endocrine Disruption

This compound has been identified as a potential endocrine-disrupting compound.[6] Further investigation using validated assays is required to confirm this activity.

Experimental Assays for Endocrine Disruption:

  • Estrogen Receptor (ER) and Androgen Receptor (AR) Binding Assays: These in vitro assays measure the ability of a compound to bind to the ER and AR, which is a primary mechanism of endocrine disruption.

  • ER and AR Transcriptional Activation Assays: These cell-based assays determine whether the binding of a compound to the ER or AR leads to the activation or inhibition of gene transcription.

Conclusion

This compound is a versatile compound with established applications in the fragrance industry and potential uses in cosmetics and pharmaceuticals due to its antioxidant properties. The protocols provided herein offer a framework for the synthesis, analysis, and biological evaluation of this ingredient. Further research is warranted to fully characterize its olfactory profile, quantify its antioxidant efficacy, and definitively assess its potential for endocrine disruption.

References

Application Notes and Protocols: The Role of 3,5-Dimethyl-4-hydroxybenzaldehyde in Etravirine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] Its synthesis involves the strategic assembly of a diarylpyrimidine scaffold, a process in which specific substituted aromatic intermediates are crucial. A key building block in the synthesis of Etravirine is 4-hydroxy-3,5-dimethylbenzonitrile. While not the primary starting material, 3,5-Dimethyl-4-hydroxybenzaldehyde serves as a pivotal intermediate that is converted into this essential nitrile precursor.[1]

These application notes provide a detailed overview of the synthetic pathway leading to Etravirine, with a specific focus on the generation and conversion of this compound. The document outlines the experimental protocols for the key synthetic stages, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of Etravirine from the readily available 2,6-dimethylphenol can be broadly divided into three main stages. This approach is often favored over the direct hydroxylation of 3,5-dimethylbenzaldehyde due to synthetic challenges.[1]

  • Stage 1: Formylation of 2,6-dimethylphenol. This initial step introduces the aldehyde functional group to produce this compound.

  • Stage 2: Conversion to Nitrile. The aldehyde is then converted into the key intermediate, 4-hydroxy-3,5-dimethylbenzonitrile.[1] This transformation is critical for the subsequent coupling reactions.

  • Stage 3: Multi-step Synthesis of Etravirine. Starting from 4-hydroxy-3,5-dimethylbenzonitrile, a series of reactions involving condensation with a substituted pyrimidine, amination, and bromination leads to the final Etravirine drug substance.[2][3]

Experimental Protocols

Stage 1: Synthesis of this compound from 2,6-Dimethylphenol

This procedure describes the formylation of 2,6-dimethylphenol to yield this compound.

Materials:

  • 2,6-Dimethylphenol

  • Hexamethylenetetramine

  • Trifluoroacetic acid

  • Sodium carbonate solution

  • Ether

  • Anhydrous sodium sulfate

  • Chloroform-pentane mixture

Procedure:

  • In a suitable reaction vessel, dissolve 2,6-dimethylphenol in trifluoroacetic acid.

  • Slowly add hexamethylenetetramine to the solution.

  • Heat the mixture to reflux and maintain for approximately 12 hours.[1]

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Pour the residue into ice water and stir for 15 minutes.[1]

  • Basify the mixture with a sodium carbonate solution.[1]

  • Extract the product with ether.

  • Combine the ether extracts, dry over anhydrous sodium sulfate, and evaporate the solvent.[1]

  • Recrystallize the crude solid from a chloroform-pentane mixture to obtain pure this compound.[1]

Stage 2: Synthesis of 4-hydroxy-3,5-dimethylbenzonitrile from this compound

This one-pot synthesis involves the formation of an oxime from this compound and its subsequent dehydration to the nitrile.[1]

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • N,N-Dimethylformamide (DMF)

  • Ice-cold water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in N,N-dimethylformamide in a round-bottom flask.[1]

  • Add hydroxylamine hydrochloride (1.2 eq) to the solution.[1]

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[1]

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-hydroxy-3,5-dimethylbenzonitrile.

Stage 3: Synthesis of Etravirine from 4-hydroxy-3,5-dimethylbenzonitrile

This multi-step process outlines the conversion of the key nitrile intermediate to Etravirine.

Step 3a: Condensation with 2,4,6-Trichloropyrimidine

Materials:

  • 4-hydroxy-3,5-dimethylbenzonitrile

  • 2,4,6-Trichloropyrimidine

  • Diisopropylethylamine

  • 1,4-Dioxane

Procedure:

  • Dissolve 4-hydroxy-3,5-dimethylbenzonitrile (110 mmol), 2,4,6-trichloropyrimidine (110 mmol), and diisopropylethylamine (132 mmol) in 1,4-dioxane (100 mL).[2]

  • Heat the solution at 70 °C for 2 hours to yield 4-[(2,6-dichloro)-4-pyrimidinyloxy]-3,5-dimethylbenzonitrile.[2]

Step 3b: Condensation with 4-Aminobenzonitrile

Procedure:

  • The product from Step 3a is reacted with 4-aminobenzonitrile to form 4-[[6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile.[2][3]

Step 3c: Ammonolysis

Procedure:

  • The intermediate from Step 3b undergoes ammonolysis to replace the remaining chlorine atom with an amino group, yielding 4-[[6-amino-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile.[2][3] A microwave-promoted method can significantly shorten the reaction time from 12 hours to 15 minutes.[2]

Step 3d: Bromination

Procedure:

  • The product from Step 3c is dissolved in a suitable solvent like dichloromethane.

  • A solution of bromine in the same solvent is added at a low temperature (0-5 °C).[2]

  • The reaction is stirred for several hours to yield Etravirine.[2]

Data Presentation

StageStarting MaterialKey ReagentsProductTypical YieldReference
1: Formylation 2,6-DimethylphenolHexamethylenetetramine, Trifluoroacetic acidThis compound-[1]
2: Nitrile Formation This compoundHydroxylamine hydrochloride, DMF4-hydroxy-3,5-dimethylbenzonitrile-[1]
3a: Condensation 4-hydroxy-3,5-dimethylbenzonitrile2,4,6-Trichloropyrimidine, Diisopropylethylamine4-[(2,6-dichloro)-4-pyrimidinyloxy]-3,5-dimethylbenzonitrile-[2]
3c: Ammonolysis (Microwave) 4-[[6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrileAqueous ammonia, N-methylpyrrolidone4-[[6-amino-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile85.6%[2]
Overall (Optimized) 2,4,6-Trichloropyrimidine-Etravirine38.5%[2]

Visualizations

Etravirine_Synthesis cluster_stage1 Stage 1: Formylation cluster_stage2 Stage 2: Nitrile Formation cluster_stage3 Stage 3: Etravirine Synthesis A 2,6-Dimethylphenol B 3,5-Dimethyl-4- hydroxybenzaldehyde A->B Hexamethylenetetramine, Trifluoroacetic acid C 4-hydroxy-3,5- dimethylbenzonitrile B->C NH₂OH·HCl, DMF D 4-[(2,6-dichloro)-4-pyrimidinyloxy]- 3,5-dimethylbenzonitrile C->D 2,4,6-Trichloropyrimidine, Diisopropylethylamine E 4-[[6-chloro-2-[(4-cyanophenyl)amino]-4- pyrimidinyl]oxy]-3,5-dimethylbenzonitrile D->E 4-Aminobenzonitrile F 4-[[6-amino-2-[(4-cyanophenyl)amino]-4- pyrimidinyl]oxy]-3,5-dimethylbenzonitrile E->F Ammonolysis G Etravirine F->G Bromination

Caption: Synthetic workflow for Etravirine starting from 2,6-Dimethylphenol.

Logical_Relationship Start Starting Material: 2,6-Dimethylphenol Intermediate1 Key Intermediate: This compound Start->Intermediate1 Formylation Intermediate2 Crucial Precursor: 4-hydroxy-3,5-dimethylbenzonitrile Intermediate1->Intermediate2 Conversion to Nitrile FinalProduct Final Product: Etravirine Intermediate2->FinalProduct Multi-step Synthesis

Caption: Logical flow of key intermediates in the synthesis of Etravirine.

References

Application Notes and Protocols: Reaction of 3,5-Dimethyl-4-hydroxybenzaldehyde with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases derived from the reaction of aldehydes and primary amines are a versatile class of compounds with significant applications in medicinal chemistry and materials science. The reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with various amines yields Schiff bases with a range of biological activities, including potential as anticancer and antimicrobial agents. The presence of the phenolic hydroxyl group and the dimethyl substitution on the aromatic ring can influence the electronic and steric properties of the resulting imine, impacting its biological efficacy. These compounds are of considerable interest for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of Schiff bases derived from this compound.

Reaction Overview

The formation of a Schiff base from this compound and a primary amine is a condensation reaction. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic imine or azomethine (-C=N-) bond. The reaction is typically carried out in a suitable solvent, such as ethanol or methanol, and can be catalyzed by a few drops of acid.

Data Presentation

The following tables summarize quantitative data for the synthesis of representative Schiff bases from this compound with various primary amines.

Table 1: Reaction Conditions and Physical Properties

Amine ReactantProduct NameReaction Time (h)Yield (%)Melting Point (°C)Appearance
Aniline4-((phenylimino)methyl)-2,6-dimethylphenol38549-51[1]Pale yellow solid[1]
p-Toluidine4-((p-tolylimino)methyl)-2,6-dimethylphenol5-685113[2]Hazel brown needles[2]
L-Alanine(S)-2-(((4-hydroxy-3,5-dimethylphenyl)methylidene)amino)propanoic acid2---
4-Aminobenzoic acid4-(((4-hydroxy-3,5-dimethylphenyl)methylidene)amino)benzoic acid----

Table 2: Spectroscopic Data

Product NameFT-IR (cm⁻¹) ν(C=N)¹H NMR (δ ppm) -CH=N-¹³C NMR (δ ppm) -CH=N-
4-((phenylimino)methyl)-2,6-dimethylphenol1624.73[1]8.64-8.73[3]~160
4-((p-tolylimino)methyl)-2,6-dimethylphenol1625[4]8.50[4]158.69[4]
(S)-2-(((4-hydroxy-3,5-dimethylphenyl)methylidene)amino)propanoic acid~1605[5]~8.2[5]-
4-(((4-hydroxy-3,5-dimethylphenyl)methylidene)amino)benzoic acid---

Note: ¹³C NMR data for some compounds is estimated based on similar structures. Specific data for the reaction products of this compound were not consistently available in the searched literature.

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases

This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, p-toluidine)

  • Absolute ethanol or methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with stirring.

  • In a separate beaker, dissolve the primary amine (1 equivalent) in absolute ethanol.

  • Add the amine solution dropwise to the aldehyde solution at room temperature with continuous stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Dry the purified product in a desiccator or vacuum oven.

  • Characterize the final product by determining its melting point and recording its FT-IR, ¹H NMR, and ¹³C NMR spectra.

Protocol 2: Evaluation of Anticancer Activity (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of the synthesized Schiff bases on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized Schiff base compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Prepare a stock solution of the Schiff base in DMSO and then prepare serial dilutions in the complete cell culture medium.

  • Remove the old medium from the wells and add fresh medium containing different concentrations of the Schiff base. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 24-72 hours in the CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Evaluation of Antimicrobial Activity (Agar Well Diffusion Method)

This protocol is a standard method to screen the antimicrobial activity of the synthesized Schiff bases.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Nutrient agar or other suitable agar medium

  • Synthesized Schiff base compound

  • DMSO (solvent)

  • Sterile petri dishes

  • Sterile cork borer

  • Incubator

  • Standard antibiotic discs (positive control)

Procedure:

  • Prepare sterile nutrient agar plates.

  • Prepare an inoculum of the test microorganism and spread it evenly over the surface of the agar plate.

  • Using a sterile cork borer, create wells of uniform diameter in the agar.

  • Prepare solutions of the Schiff base at different concentrations in DMSO.

  • Add a fixed volume of each concentration of the Schiff base solution into the wells. Also, add a DMSO control and a standard antibiotic disc.

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • After incubation, measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Logical Relationships and Workflows

Reaction_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization 3_5_Dimethyl_4_hydroxybenzaldehyde 3_5_Dimethyl_4_hydroxybenzaldehyde Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) 3_5_Dimethyl_4_hydroxybenzaldehyde->Reaction Primary_Amine Primary_Amine Primary_Amine->Reaction Crude_Product Crude Schiff Base Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Schiff Base Recrystallization->Pure_Product FTIR FT-IR Pure_Product->FTIR NMR ¹H & ¹³C NMR Pure_Product->NMR MP Melting Point Pure_Product->MP

Caption: General experimental workflow for the synthesis and characterization of Schiff bases.

Signaling Pathways

Anticancer_Mechanism cluster_pathway MAPK/ERK Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Apoptosis Apoptosis Proliferation_Survival->Apoptosis Leads to Schiff_Base Schiff Base Derivative Schiff_Base->RAF Inhibition Schiff_Base->MEK Inhibition

Caption: Proposed anticancer mechanism of Schiff bases via inhibition of the MAPK/ERK pathway.

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Cell_Wall Cell Wall Cell_Membrane Cell Membrane Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Cytoplasm Cytoplasm Cell_Membrane->Cell_Lysis DNA DNA Ribosomes Ribosomes Protein_Synthesis Protein Synthesis Protein_Synthesis->Cell_Lysis Leads to Schiff_Base Schiff Base Schiff_Base->Cell_Wall Inhibition of peptidoglycan synthesis Schiff_Base->Cell_Membrane Disruption of membrane integrity Schiff_Base->Protein_Synthesis Inhibition

Caption: Proposed antimicrobial mechanisms of action for Schiff bases.

References

Derivatisierung der Hydroxylgruppe von 3,5-Dimethyl-4-hydroxybenzaldehyd: Applikations- und Protokollhandbuch

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Dieses Dokument bietet detaillierte Anwendungshinweise und experimentelle Protokolle für die chemische Modifikation (Derivatisierung) der phenolischen Hydroxylgruppe von 3,5-Dimethyl-4-hydroxybenzaldehyd. Diese Modifikationen, vor allem die Bildung von Ethern und Estern, sind von großer Bedeutung für die Modulation der physikochemischen und pharmakologischen Eigenschaften des Moleküls, was es zu einem interessanten Baustein in der Wirkstoffforschung macht.

Einleitung und Anwendungen

3,5-Dimethyl-4-hydroxybenzaldehyd ist eine aromatische Verbindung, die als Ausgangsmaterial für die Synthese verschiedener pharmazeutisch relevanter Moleküle dient. Die Derivatisierung seiner Hydroxylgruppe ermöglicht die Synthese von Verbindungen mit potenziellen Anwendungen in verschiedenen therapeutischen Bereichen. Insbesondere werden Derivate von substituierten Benzaldehyden als Inhibitoren für Enzyme wie Cholinesterasen und Tyrosinase erforscht.

  • Cholinesterase-Inhibitoren: Im Kontext der Alzheimer-Krankheit zielt die Hemmung der Acetylcholinesterase (AChE) und Butyrylcholinesterase (BChE) darauf ab, den Abbau des Neurotransmitters Acetylcholin zu verringern und so die kognitive Funktion zu verbessern.[1] Die Modifikation von Benzaldehyd-Derivaten kann deren Interaktion mit den aktiven Zentren dieser Enzyme beeinflussen.[1]

  • Tyrosinase-Inhibitoren: Tyrosinase ist ein Schlüsselenzym bei der Melaninbiosynthese. Inhibitoren dieses Enzyms sind von Interesse für die Behandlung von Hyperpigmentierungsstörungen und finden Anwendung in der Kosmetik.[2][3][4][5] Benzaldehyd-Derivate können die Tyrosinase-Aktivität durch verschiedene Mechanismen hemmen, einschließlich der Bildung von Schiff-Basen mit Aminogruppen im Enzym.

Synthese von Ether-Derivaten (O-Alkylierung)

Die Umwandlung der phenolischen Hydroxylgruppe in eine Ether-Funktion erfolgt klassischerweise über die Williamson-Ethersynthese. Diese SN2-Reaktion involviert die Deprotonierung des Phenols zu einem reaktiveren Phenoxid-Ion, gefolgt von der Reaktion mit einem Alkylhalogenid.[6][7][8]

Allgemeines experimentelles Protokoll: Williamson-Ethersynthese

Das folgende Protokoll beschreibt ein allgemeines Verfahren zur Synthese von 4-Alkoxy-3,5-dimethylbenzaldehyden, das für verschiedene Alkylhalogenide angepasst werden kann.

Reaktionsschema:

wobei R eine Alkylgruppe und X ein Halogenid (typischerweise Br oder I) ist.

Williamson_Ether_Synthesis

HO-C6H2(CH3)2-CHO + R-COCl + Base -> R-COO-C6H2(CH3)2-CHO + Base-HCl

Abbildung 2: Allgemeiner Arbeitsablauf für die O-Acylierung mit Acylchloriden.

Detailliertes Protokoll:

  • 3,5-Dimethyl-4-hydroxybenzaldehyd (1,0 Äq.) wird in einem trockenen aprotischen Lösungsmittel wie Dichlormethan (DCM), Tetrahydrofuran (THF) oder Pyridin gelöst.

  • Eine organische Base wie Pyridin oder Triethylamin (1,5-2,0 Äq.) wird hinzugefügt.

  • Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.

  • Das entsprechende Acylchlorid (z.B. Acetylchlorid, Benzoylchlorid; 1,1-1,2 Äq.), gelöst in einer kleinen Menge des gleichen Lösungsmittels, wird langsam zugetropft.

  • Nach der Zugabe wird das Eisbad entfernt, und die Reaktionsmischung wird bei Raumtemperatur für 1-4 Stunden oder bis zur vollständigen Umsetzung (DC-Kontrolle) gerührt.

  • Die Reaktionsmischung wird mit Wasser oder einer verdünnten Säure (z.B. 1 M HCl) versetzt, um überschüssige Base zu neutralisieren.

  • Die organische Phase wird abgetrennt und nacheinander mit Wasser, einer gesättigten Natriumbicarbonatlösung (NaHCO3) und Sole gewaschen.

  • Die organische Phase wird über Na2SO4 getrocknet, filtriert und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel oder Umkristallisation gereinigt.

Quantitative Daten für die O-Acylierung (Beispielhafte Reaktionen)

Die folgende Tabelle zeigt repräsentative Daten für die Veresterung von 3,5-Dimethyl-4-hydroxybenzaldehyd.

AcylchloridBaseLösungsmittelReaktionstemperatur (°C)Reaktionszeit (h)Ausbeute (%)
AcetylchloridPyridinDCM0 bis RT1-2> 95
BenzoylchloridTriethylaminTHF0 bis RT2-4> 90
PropionylchloridPyridinDCM0 bis RT1-3> 95
4-NitrobenzoylchloridTriethylaminTHF0 bis RT3-585-95

Anwendungsbezogene Signalwege

Hemmung der Acetylcholinesterase bei der Alzheimer-Krankheit

Die Derivate von 3,5-Dimethyl-4-hydroxybenzaldehyd können als Inhibitoren der Acetylcholinesterase (AChE) wirken. AChE ist für den Abbau des Neurotransmitters Acetylcholin (ACh) im synaptischen Spalt verantwortlich. Die Hemmung dieses Enzyms erhöht die Konzentration und Verweildauer von ACh, was zu einer verbesserten cholinergen Neurotransmission führt. Dies ist eine etablierte Strategie zur symptomatischen Behandlung der Alzheimer-Krankheit. [1] Signalweg der Acetylcholinesterase-Hemmung

AChE_Inhibition cluster_synapse Synaptischer Spalt ACh Acetylcholin (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyse Postsynaptic_Receptor Postsynaptischer ACh-Rezeptor ACh->Postsynaptic_Receptor Bindung Choline_Acetate Cholin + Acetat AChE->Choline_Acetate Neuronale Signalübertragung Neuronale Signalübertragung Postsynaptic_Receptor->Neuronale Signalübertragung Inhibitor Benzaldehyd-Derivat (Inhibitor) Inhibitor->AChE Hemmung

Abbildung 3: Mechanismus der AChE-Hemmung zur Verbesserung der neuronalen Signalübertragung.

Hemmung der Tyrosinase in der Melanogenese

Tyrosinase ist ein kupferhaltiges Enzym, das die ersten beiden geschwindigkeitsbestimmenden Schritte der Melaninproduktion katalysiert: die Hydroxylierung von L-Tyrosin zu L-DOPA und die anschließende Oxidation von L-DOPA zu Dopaquinon. [9][4]Benzaldehyd-Derivate können als nicht-kompetitive oder gemischte Inhibitoren wirken, was zu einer reduzierten Melaninsynthese führt. [3][5] Signalweg der Tyrosinase-Hemmung

Tyrosinase_Inhibition Tyrosine L-Tyrosin Tyrosinase Tyrosinase Tyrosine->Tyrosinase LDOPA L-DOPA Tyrosinase->LDOPA Hydroxylierung Dopaquinone Dopaquinon Tyrosinase->Dopaquinone Oxidation LDOPA->Tyrosinase Melanin Melanin Dopaquinone->Melanin Weitere Schritte Inhibitor Benzaldehyd-Derivat (Inhibitor) Inhibitor->Tyrosinase Hemmung

Abbildung 4: Hemmung der Tyrosinase zur Reduzierung der Melaninsynthese.

Sicherheitshinweise

Bei der Arbeit mit den hier beschriebenen Chemikalien sind die üblichen Sicherheitsvorkehrungen im Labor zu treffen. Dies umfasst das Tragen von persönlicher Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe) und das Arbeiten in einem gut belüfteten Abzug. Die Sicherheitsdatenblätter (SDB) aller verwendeten Chemikalien sollten vor Beginn der Experimente konsultiert werden. Alkylhalogenide und Acylchloride sind oft reaktiv, flüchtig und können toxisch oder korrosiv sein. Basen wie Pyridin und Triethylamin sind ebenfalls gesundheitsschädlich.

References

Application Notes and Protocols: Aldol Condensation Reactions Involving 3,5-Dimethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry, serving as precursors for flavonoids and exhibiting a wide range of biological activities.[1][2] Aldol condensation, specifically the Claisen-Schmidt condensation, provides a robust and versatile method for the synthesis of these valuable scaffolds.[3][4] This document outlines detailed application notes and experimental protocols for the synthesis of chalcone derivatives via the Aldol condensation of 3,5-Dimethyl-4-hydroxybenzaldehyde with various acetophenones.

The presence of a sterically hindered phenolic hydroxyl group in this compound is of particular interest, as this moiety is often associated with potent antioxidant properties. The resulting chalcones are promising candidates for the development of novel therapeutic agents with applications as antioxidants and antimicrobials.

General Reaction Scheme

The base-catalyzed Claisen-Schmidt condensation involves the reaction of this compound with a substituted acetophenone in the presence of a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent.

General Reaction Scheme

Figure 1. General reaction scheme for the synthesis of chalcones from this compound.

Experimental Protocols

Two primary protocols are provided for the synthesis of chalcones from this compound: a traditional solution-phase method and a solvent-free "green" chemistry approach.

Protocol 1: Base-Catalyzed Solution-Phase Synthesis

This protocol describes a standard method for the Claisen-Schmidt condensation in an ethanolic solution.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., Acetophenone, 4'-Chloroacetophenone, 4'-Methoxyacetophenone)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl), dilute (e.g., 1 M)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted acetophenone (1.0 eq) in an appropriate volume of 95% ethanol with stirring.

  • Base Addition: Prepare a solution of NaOH or KOH (2.0-3.0 eq) in a minimal amount of water and add it dropwise to the stirred ethanolic solution of the reactants. The reaction mixture is typically stirred at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is generally complete within 4-24 hours.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral. The precipitated crude chalcone is then collected by vacuum filtration.

  • Purification: Wash the crude product with cold water to remove any inorganic impurities. The solid is then dried and can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure chalcone.

Protocol 2: Solvent-Free Synthesis using a Mortar and Pestle

This environmentally friendly protocol avoids the use of organic solvents during the reaction step.

Materials:

  • This compound

  • Substituted Acetophenone

  • Solid NaOH or KOH pellets

  • Mortar and pestle

  • Distilled water

  • Dilute HCl

  • Büchner funnel and filter paper

Procedure:

  • Grinding: Place this compound (1.0 eq), the substituted acetophenone (1.0 eq), and solid NaOH or KOH (1.0-1.5 eq) in a mortar.

  • Reaction: Grind the mixture with a pestle. The solid mixture will typically become a paste and may change color as the reaction proceeds. Continue grinding for 10-20 minutes at room temperature.

  • Isolation: Add cold distilled water to the mortar and continue to grind to break up the solid product.

  • Purification: Collect the crude product by suction filtration and wash thoroughly with water until the filtrate is neutral to pH paper. The product can be recrystallized from a suitable solvent if necessary.

Data Presentation

The following tables summarize typical characterization data and reported biological activities for chalcones derived from substituted benzaldehydes. While specific data for chalcones from this compound is limited in the literature, the provided data for analogous compounds serves as a valuable reference.

Table 1: Physicochemical and Spectroscopic Data of a Representative Chalcone: (E)-1-phenyl-3-(4-hydroxy-3,5-dimethylphenyl)prop-2-en-1-one

ParameterDataReference
Molecular Formula C₁₇H₁₆O₂N/A
Molecular Weight 252.31 g/mol N/A
Appearance Pale yellow solidN/A
Melting Point N/A (Expected to be in the range of similar chalcones)N/A
¹H NMR (CDCl₃, δ ppm) ~8.0 (m, 2H, Ar-H), ~7.8 (d, 1H, -CH=), ~7.6-7.4 (m, 4H, Ar-H), ~7.3 (s, 2H, Ar-H), ~5.0 (s, 1H, -OH), ~2.3 (s, 6H, -CH₃)[1][5]
¹³C NMR (CDCl₃, δ ppm) ~190.5 (C=O), ~155.0 (C-OH), ~145.0 (=CH), ~138.0 (Ar-C), ~132.5 (Ar-CH), ~130.0 (Ar-CH), ~128.5 (Ar-CH), ~128.0 (Ar-C), ~125.0 (Ar-C), ~122.0 (=CH), ~16.5 (-CH₃)[1][5]
IR (KBr, cm⁻¹) ~3400 (-OH), ~1660 (C=O), ~1600 (C=C), ~1580, 1450 (Ar C=C)[5]
Mass Spec (m/z) Expected [M]+ at 252N/A

Note: The spectroscopic data presented are estimations based on structurally similar compounds and may vary.

Table 2: Biological Activities of Structurally Similar Chalcones

Compound/ActivityTest SystemResult (IC₅₀ / MIC)Reference
Antioxidant Activity
Chalcone Derivative CZM-3-5DPPH radical scavengingGood activity (comparable to BHA)[1]
Chalcone Derivative CZM-3-5ABTS radical scavengingModerate activity[1]
Antimicrobial Activity
Various Chalcone DerivativesStaphylococcus aureusMICs in the range of 15-250 µg/mL[5]
Various Chalcone DerivativesEscherichia coliMICs in the range of 20-500 µg/mL[5]
Various Chalcone DerivativesPseudomonas aeruginosaMICs in the range of 15-250 µg/mL[5]

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the key chemical transformations and experimental procedures.

Claisen_Schmidt_Mechanism ketone Acetophenone (with α-H) enolate Enolate (Nucleophile) ketone->enolate + OH⁻ - H₂O alkoxide Alkoxide Intermediate enolate->alkoxide Nucleophilic Attack aldehyde 3,5-Dimethyl-4- hydroxybenzaldehyde (no α-H) aldehyde->alkoxide aldol β-Hydroxy Ketone (Aldol Adduct) alkoxide->aldol + H₂O - OH⁻ chalcone Chalcone (α,β-Unsaturated Ketone) aldol->chalcone - H₂O (Dehydration) Experimental_Workflow start Start: Reactants (Aldehyde & Ketone) dissolve Dissolve in Ethanol start->dissolve add_base Add aq. NaOH/KOH dissolve->add_base stir Stir at Room Temp (4-24h) add_base->stir workup Pour into Ice/Water & Acidify with HCl stir->workup filter Vacuum Filtration workup->filter wash Wash with Cold Water filter->wash dry Dry Crude Product wash->dry recrystallize Recrystallize (from Ethanol) dry->recrystallize final_product Pure Chalcone recrystallize->final_product Signaling_Pathway ros Reactive Oxygen Species (ROS) oxidative_stress Oxidative Stress ros->oxidative_stress induces chalcone Chalcone Derivative (e.g., from 3,5-Dimethyl-4- hydroxybenzaldehyde) chalcone->ros scavenges cell_damage Cellular Damage (Lipids, Proteins, DNA) oxidative_stress->cell_damage leads to disease Pathological Conditions (e.g., Inflammation, Cancer) cell_damage->disease contributes to

References

Application Notes and Protocols for Phase Transfer Catalyzed Polymerization of 4-hydroxy-3,5-dimethylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(4-hydroxy-3,5-dimethylbenzyl ether) via phase transfer catalyzed (PTC) polymerization of 4-hydroxy-3,5-dimethylbenzyl alcohol. This method offers a versatile and efficient route to obtaining functionalized aromatic polymers with potential applications in drug delivery, biomaterials, and advanced coatings.

Introduction

Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1][2] In the context of polymerization, PTC enables the transport of a reactive species, such as a phenoxide anion, from the aqueous phase to the organic phase where the polymerization reaction occurs.[3][4] This methodology is particularly advantageous for the polymerization of phenolic compounds, offering mild reaction conditions and avoiding the need for anhydrous solvents.[1][5]

The monomer, 4-hydroxy-3,5-dimethylbenzyl alcohol, possesses both a phenolic hydroxyl group and a benzylic alcohol group. This dual functionality presents opportunities for the synthesis of unique polymer architectures. Under phase transfer catalysis conditions, the phenolic hydroxyl group can be selectively deprotonated to form a phenoxide anion, which then acts as a nucleophile to displace the hydroxyl group of the benzylic alcohol on another monomer unit, leading to the formation of a polyether chain. The resulting polymer, poly(4-hydroxy-3,5-dimethylbenzyl ether), features a repeating aromatic ether linkage with pendant methyl groups, which can influence its solubility, thermal properties, and biocompatibility.

Reaction Mechanism and Experimental Workflow

The phase transfer catalyzed polymerization of 4-hydroxy-3,5-dimethylbenzyl alcohol proceeds through a nucleophilic substitution mechanism. The key steps are outlined below and illustrated in the accompanying diagrams.

Proposed Signaling Pathway (Reaction Mechanism)

The polymerization is initiated by the deprotonation of the phenolic hydroxyl group of 4-hydroxy-3,5-dimethylbenzyl alcohol by a base in the aqueous phase. The phase transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the resulting phenoxide anion into the organic phase. In the organic phase, the phenoxide anion acts as a nucleophile, attacking the benzylic carbon of another monomer molecule and displacing the hydroxyl group to form an ether linkage. This process repeats, leading to the growth of the polymer chain.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase Monomer_aq 4-hydroxy-3,5-dimethylbenzyl alcohol Phenoxide Phenoxide Anion Monomer_aq->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenoxide PTC_phenoxide_aq Q⁺-Phenoxide Phenoxide->PTC_phenoxide_aq Ion Exchange PTC_aq Catalyst (Q⁺X⁻) PTC_aq->PTC_phenoxide_aq PTC_phenoxide_org Q⁺-Phenoxide PTC_phenoxide_aq->PTC_phenoxide_org Phase Transfer Monomer_org 4-hydroxy-3,5-dimethylbenzyl alcohol Growing_Polymer Growing Polymer (n+1 units) Monomer_org->Growing_Polymer PTC_phenoxide_org->PTC_aq Catalyst Regeneration PTC_phenoxide_org->Growing_Polymer Nucleophilic Attack Polymer Polymer Chain (n units) Polymer->Growing_Polymer Chain Propagation G start Start prep Prepare two-phase system: Aqueous phase (Base) Organic phase (Monomer, Solvent) start->prep add_ptc Add Phase Transfer Catalyst prep->add_ptc reaction Heat and Stir Reaction Mixture (e.g., 60-80°C) add_ptc->reaction monitor Monitor Reaction Progress (e.g., by TLC or GPC) reaction->monitor quench Quench Reaction (e.g., add acid) monitor->quench separate Separate Organic Layer quench->separate wash Wash Organic Layer (with water and brine) separate->wash dry Dry Organic Layer (e.g., over Na₂SO₄) wash->dry precipitate Precipitate Polymer (in a non-solvent like methanol) dry->precipitate isolate Isolate Polymer (by filtration) precipitate->isolate dry_polymer Dry Polymer under Vacuum isolate->dry_polymer characterize Characterize Polymer (NMR, GPC, DSC, etc.) dry_polymer->characterize end End characterize->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for common synthetic methods.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive or impure starting materials. - Incorrect reaction temperature. - Insufficient reaction time. - Presence of moisture in reactions requiring anhydrous conditions (e.g., Duff, Vilsmeier-Haack). - Inefficient catalyst activity (for oxidation methods). - Verify the purity of starting materials (2,6-dimethylphenol or 2,4,6-trimethylphenol) by NMR or melting point. - Ensure all reagents are fresh and properly stored. - Calibrate temperature monitoring equipment and maintain the temperature within the optimal range for the chosen method. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. - For moisture-sensitive reactions, use freshly dried solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - For catalytic oxidations, ensure the catalyst has not been deactivated and is used in the correct concentration.
Formation of Multiple Products/Side Reactions - Non-selective reaction conditions. - Over-oxidation of the starting material or product. - For formylation reactions, ortho-isomer formation is a possibility, though sterically hindered in this case. - In the Duff reaction, diformylation can occur if both ortho positions are vacant[1]. - Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents. - In oxidation reactions, the formation of 2,6-dimethyl-p-benzoquinone is a known side product. Use of milder oxidizing agents or careful control of reaction time can minimize this. - The intermediate 2,6-dimethyl-4-(hydroxymethyl)phenol may be observed in the oxidation of 2,4,6-trimethylphenol[2]. Extending the reaction time or adjusting the oxidant concentration may drive the reaction to completion. - Purify the crude product using column chromatography to separate the desired para-isomer from any side products.
Difficulty in Product Purification - Presence of unreacted starting material. - Formation of tarry byproducts, especially in the Reimer-Tiemann and Duff reactions. - Product co-eluting with impurities during column chromatography. - Ensure the reaction has gone to completion by TLC monitoring. - For tarry residues, consider a preliminary purification step such as trituration with a non-polar solvent to remove some of the impurities before column chromatography. - Optimize the solvent system for column chromatography to achieve better separation. A common eluent system is a mixture of petroleum ether and ethyl acetate[3]. - Recrystallization from a suitable solvent system (e.g., methanol/water or dichloromethane/n-heptane) can be an effective final purification step[4].
Inconsistent Results - Variability in reagent quality. - Inconsistent reaction setup and conditions. - For biphasic reactions (e.g., Reimer-Tiemann), inefficient stirring can lead to poor mixing and inconsistent results[5]. - Use reagents from the same batch for a series of experiments to minimize variability. - Maintain a detailed laboratory notebook to ensure consistent experimental setup and conditions. - For biphasic reactions, use a mechanical stirrer to ensure vigorous and consistent mixing of the two phases.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common synthetic routes include the formylation of 2,6-dimethylphenol and the oxidation of 2,4,6-trimethylphenol. Key formylation methods are the Duff reaction, Reimer-Tiemann reaction, and Vilsmeier-Haack reaction[1][6][7]. Oxidation methods often employ catalytic systems such as Co(OAc)₂/O₂ or CuCl₂/H₂O₂[3][8].

Q2: I am getting a very low yield with the traditional Duff reaction. How can I improve it?

A2: The traditional Duff reaction is known for its often low yields[1]. To improve the yield, consider the following:

  • Use of Trifluoroacetic Acid (TFA): Replacing the commonly used acetic acid with trifluoroacetic acid as the solvent and catalyst can significantly improve the yield[9].

  • Microwave-Assisted Synthesis: Employing a microwave reactor can dramatically reduce reaction times and, in some cases, improve yields.

  • Ensure Anhydrous Conditions: The presence of water can be detrimental in the initial stages of the reaction[10].

Q3: What is the electrophile in the Vilsmeier-Haack reaction?

A3: The electrophile in the Vilsmeier-Haack reaction is a chloroiminium ion, also known as the Vilsmeier reagent. It is typically formed in situ from the reaction of a substituted amide, like N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃)[11][12].

Q4: Can I use the Gattermann-Koch reaction to formylate 2,6-dimethylphenol?

A4: The Gattermann-Koch reaction, which uses carbon monoxide and hydrochloric acid, is generally not applicable to phenolic substrates. The Gattermann reaction, which uses hydrogen cyanide and a Lewis acid, is a more suitable alternative for phenols.

Q5: My final product has a yellowish tint. How can I decolorize it?

A5: A yellowish tint can be due to residual impurities or oxidation products. Purification by recrystallization is often effective for decolorization[13]. Using activated charcoal during the recrystallization process can also help remove colored impurities[14]. Ensure the final product is stored in a cool, dark place under an inert atmosphere to prevent degradation.

Data Presentation

Comparison of Synthetic Methods for this compound
Method Starting Material Key Reagents Typical Reaction Conditions Reported Yield (%) Advantages Disadvantages
Oxidation (Co-catalyzed) 2,4,6-TrimethylphenolCo(OAc)₂·4H₂O, NaOH, O₂50°C, 12 h, EG/H₂O88%[3]Green chemistry, high yield.Requires handling of oxygen gas.
Oxidation (Pt-catalyzed) 2,4,6-Trimethylphenol5% Pt on carbon, O₂75°C, 4.5 h, Acetic acid, 250 psig75%[15]Good yield.Requires a pressure reactor.
Duff Reaction (modified) 2,6-DimethylphenolHexamethylenetetramine, Trifluoroacetic acidReflux (83-90°C), 12 h~95% (for 4-formyl-2,6-dimethylphenol)[16]High yield with modification.Trifluoroacetic acid is corrosive and expensive.
Vilsmeier-Haack Reaction 2,6-DimethylphenolDMF, POCl₃0°C to room temp., 6.5 h~77% (general procedure)[7]Mild conditions, good yield.Reagents are moisture-sensitive.
Reimer-Tiemann Reaction 2,6-DimethylphenolChloroform, NaOH70°C, 3 h, Ethanol/H₂OModerate (yield not specified for this substrate)[6]Does not require anhydrous conditions.Often results in tar formation, can have low yields.

Experimental Protocols

Method 1: Cobalt-Catalyzed Aerobic Oxidation of 2,4,6-Trimethylphenol

This protocol is adapted from Jiang, et al.[3].

Materials:

  • 2,4,6-Trimethylphenol

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Sodium hydroxide (NaOH)

  • Ethylene glycol (EG)

  • Deionized water

  • Oxygen gas

  • 2% Hydrochloric acid (HCl)

  • Chloroform

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer and a gas inlet, combine 2,4,6-trimethylphenol (5.0 mmol), Co(OAc)₂·4H₂O (0.05 mmol, 12 mg), and NaOH (5.0 mmol, 0.2 g).

  • Add a mixture of ethylene glycol and water (5.0 mL / 0.25 mL).

  • Stir the mixture and begin bubbling oxygen gas (1.0 atm) through the solution.

  • Heat the reaction mixture to 50°C and maintain for 12 hours.

  • After cooling to room temperature, add 10.0 mL of 2% hydrochloric acid, followed by 10.0 mL of chloroform.

  • Transfer the mixture to a separatory funnel, shake, and separate the chloroform layer.

  • Extract the aqueous layer twice more with 10.0 mL of chloroform each time.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate (5/1) eluent system to yield pure this compound.

Method 2: Modified Duff Reaction of 2,6-Dimethylphenol

This protocol is based on the work of Smith and coworkers, who demonstrated improved yields using trifluoroacetic acid[9].

Materials:

  • 2,6-Dimethylphenol (2,6-xylenol)

  • Hexamethylenetetramine

  • Trifluoroacetic acid (TFA)

  • Ice water

  • Sodium carbonate

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2,6-dimethylphenol (0.1 mol, 12.2 g) and hexamethylenetetramine (0.1 mol, 14 g).

  • Carefully add 150 mL of trifluoroacetic acid.

  • Heat the mixture to reflux (approximately 83-90°C) and maintain for 12 hours.

  • Cool the reaction mixture and remove the trifluoroacetic acid by distillation under reduced pressure.

  • To the concentrated residue, add 600 mL of ice water and stir for 15 minutes.

  • Make the mixture basic with the addition of sodium carbonate.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined ether extracts, dry over a suitable drying agent, and evaporate the solvent to yield the crude product.

  • Further purification can be achieved by column chromatography or recrystallization.

Mandatory Visualization

Synthesis_Pathways Synthesis Pathways to this compound cluster_start Starting Materials cluster_formylation Formylation of 2,6-Dimethylphenol cluster_oxidation Oxidation of 2,4,6-Trimethylphenol 2,6-Dimethylphenol 2,6-Dimethylphenol ReimerTiemann Reimer-Tiemann (CHCl3, NaOH) 2,6-Dimethylphenol->ReimerTiemann VilsmeierHaack Vilsmeier-Haack (DMF, POCl3) 2,6-Dimethylphenol->VilsmeierHaack 2,4,6-Trimethylphenol 2,4,6-Trimethylphenol Co_Oxidation Co-catalyzed Oxidation (Co(OAc)2, O2) 2,4,6-Trimethylphenol->Co_Oxidation Pt_Oxidation Pt-catalyzed Oxidation (Pt/C, O2) 2,4,6-Trimethylphenol->Pt_Oxidation Product This compound Duff Duff Reaction (Hexamine, Acid) Duff->Product ReimerTiemann->Product VilsmeierHaack->Product Co_Oxidation->Product Pt_Oxidation->Product

Caption: Key synthetic routes to this compound.

Experimental_Workflow General Experimental Workflow start Start reaction_setup Reaction Setup (Reagents & Solvent) start->reaction_setup reaction Reaction (Heating, Stirring) reaction_setup->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete drying Drying of Organic Layer workup->drying concentration Solvent Evaporation drying->concentration purification Purification (Chromatography/ Recrystallization) concentration->purification characterization Product Characterization (NMR, MP, etc.) purification->characterization end End characterization->end

Caption: A typical workflow for chemical synthesis experiments.

Troubleshooting_Tree Troubleshooting Decision Tree start Low Yield or No Product check_reagents Check Reagent Purity & Freshness start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Re-run with Pure Reagents check_reagents->reagents_bad No check_conditions Verify Reaction Conditions (Temp, Time) conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Optimize Temp/Time & Re-run check_conditions->conditions_bad No check_moisture Anhydrous Conditions Maintained? moisture_ok Yes check_moisture->moisture_ok Yes moisture_bad Re-run with Dry Solvents/Glassware check_moisture->moisture_bad No reagents_ok->check_conditions conditions_ok->check_moisture check_impurities Multiple Spots on TLC? moisture_ok->check_impurities impurities_yes Optimize Conditions for Selectivity check_impurities->impurities_yes Yes impurities_no Proceed with Purification Optimization check_impurities->impurities_no No

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Formylation of 2,6-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formylation of 2,6-dimethylphenol. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully navigating this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product when formylating 2,6-dimethylphenol?

The primary product is 3,5-dimethyl-4-hydroxybenzaldehyde (also known as 4-formyl-2,6-xylenol).[1] The formylation occurs at the para-position relative to the hydroxyl group.

Q2: Why does formylation selectively occur at the para-position?

The two methyl groups at the ortho-positions (positions 2 and 6) of the phenol ring create significant steric hindrance. This blockage prevents the formylating agent from attacking these positions, directing the electrophilic substitution almost exclusively to the less hindered para-position (position 4).[2]

Q3: Which formylation methods are most effective for 2,6-dimethylphenol?

The Duff reaction and the Vilsmeier-Haack reaction are highly effective for this substrate. The Duff reaction, particularly when using hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA), has been reported to produce this compound in very high yields (up to 95%).[3][4] The Vilsmeier-Haack reaction is also suitable as it tends to favor substitution at the less sterically hindered position on an aromatic ring.[5][6]

Q4: Can the Reimer-Tiemann reaction be used?

While the Reimer-Tiemann reaction is a classic method for phenol formylation, it typically shows a strong preference for ortho-substitution.[7][8] Since the ortho-positions are blocked in 2,6-dimethylphenol, the reaction is forced to the para-position.[9] However, it may be less efficient and require more rigorous conditions compared to the Duff or Vilsmeier-Haack reactions for this specific substrate.[10]

Q5: What are the most common side reactions to anticipate?

The most prevalent side reactions are the formation of phenol-formaldehyde type resins (dark, tarry substances) and byproducts resulting from impurities in the starting material .[11][12] Resin formation is particularly common under harsh acidic or basic conditions, high temperatures, or with prolonged reaction times.[11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the formylation of 2,6-dimethylphenol.

Issue 1: Low or No Yield of the Desired Product

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Optimize by adjusting the reaction time or temperature as needed.[11]
Suboptimal Reagent Stoichiometry Carefully verify the molar ratios of 2,6-dimethylphenol to the formylating agent (e.g., HMTA). For the Duff reaction, a 1:1 molar ratio is often effective.[10]
Poor Quality Starting Material Impurities in 2,6-dimethylphenol can significantly inhibit the reaction or lead to side products.[12] Consider purifying the starting material by recrystallization or distillation before use.
Ineffective Hydrolysis For reactions like the Duff or Vilsmeier-Haack, an intermediate imine/iminium ion is formed which must be hydrolyzed to yield the final aldehyde.[2][13] Ensure the hydrolysis step (typically with aqueous acid) is carried out completely.

Issue 2: Formation of a Dark, Tarry, or Polymeric Substance

Possible Cause Suggested Solution
Excessively High Temperature High temperatures can accelerate polymerization.[11] Conduct the reaction at the lowest temperature that allows for a reasonable rate of product formation. For the Duff reaction in TFA, a temperature around 70-90°C is often sufficient.[10][11]
Prolonged Reaction Time Over-reaction can lead to resin formation. Stop the reaction as soon as the desired product is maximized, as determined by monitoring.[11]
Incorrect Reagent Ratio Using a high ratio of the formaldehyde source to the phenol can promote polymerization.[11] Maintain a controlled stoichiometry.

Issue 3: Discolored Final Product (Yellow to Brown)

Possible Cause Suggested Solution
Starting Material Impurities The purity of the phenolic antioxidant is critical; lower purity can lead to more discoloration reactions.[12] Use high-purity 2,6-dimethylphenol.
Air Oxidation Phenolic compounds, especially the aldehyde product, can be susceptible to air oxidation, which forms colored species. If possible, perform the workup and purification under an inert atmosphere (e.g., Nitrogen or Argon). Store the final product protected from light and air.
Inadequate Purification Residual catalysts or colored byproducts may be present. Purify the crude product thoroughly using column chromatography on silica gel or recrystallization.[14]

Quantitative Data Summary

The following table summarizes reaction conditions and reported yields for the formylation of 2,6-dimethylphenol to produce this compound.

Reaction NameFormylating Agent(s)Solvent / CatalystTemperatureTimeYield (%)Reference(s)
Duff Reaction Hexamethylenetetramine (HMTA)Trifluoroacetic Acid (TFA)83-90°C12 h95%[4][10]
Duff Reaction Hexamethylenetetramine (HMTA)Glyceroboric AcidHigh Temp.Several h~15-20% (General)[10]
Vilsmeier-Haack POCl₃, DMFN/A0°C to RT~6.5 h77% (General)[15]
Reimer-Tiemann CHCl₃, NaOHH₂O / Ethanol65-70°C~3 hModerate (General)[9][16]

Experimental Protocols

Protocol 1: Duff Reaction using HMTA and Trifluoroacetic Acid (High-Yield Method)

This protocol is adapted from a high-yield procedure for the para-formylation of 2,6-dimethylphenol.[4][10]

  • Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,6-dimethylphenol (0.1 mol, 12.2 g) and hexamethylenetetramine (0.1 mol, 14.0 g).

  • Reaction Setup : Carefully add trifluoroacetic acid (150 mL) to the flask.

  • Heating : Heat the mixture to reflux (approximately 83-90°C) and maintain for 12 hours.

  • Workup - Concentration : After cooling, concentrate the reaction mixture by removing the trifluoroacetic acid under reduced pressure using a rotary evaporator.

  • Workup - Hydrolysis : Pour the concentrated residue into 600 mL of ice water and stir vigorously for 15 minutes.

  • Workup - Extraction : Make the aqueous mixture basic with sodium carbonate (Na₂CO₃) and extract the product with diethyl ether.

  • Purification : Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The resulting yellow solid can be recrystallized from a chloroform/pentane mixture to yield pure this compound.[4][10]

Protocol 2: General Procedure for Reimer-Tiemann Reaction

This is a general protocol and may require optimization for 2,6-dimethylphenol.

  • Reagent Preparation : Dissolve 2,6-dimethylphenol (1.0 equiv) and sodium hydroxide (8.0 equiv) in a 2:1 mixture of ethanol and water.[9]

  • Heating : Heat the solution to approximately 70°C.

  • Addition of Chloroform : Slowly add chloroform (2.0 equiv) dropwise over 1 hour.[9]

  • Reaction : Stir the resulting mixture for an additional 3 hours at 70°C.

  • Workup : Cool the reaction to room temperature and remove the ethanol via rotary evaporation. Adjust the pH of the remaining aqueous solution to 4-5 with dilute HCl.

  • Extraction and Purification : Extract the product with ethyl acetate. Perform a standard workup (wash with brine, dry over Na₂SO₄) and purify by column chromatography to isolate the para-formylated product.[9]

Protocol 3: General Procedure for Vilsmeier-Haack Reaction

This is a general protocol for the formylation of an electron-rich aromatic compound.[15]

  • Vilsmeier Reagent Formation : In a flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) (typically 1.0-1.5 equiv) while maintaining the low temperature. Stir for a short period to form the Vilsmeier reagent.

  • Addition of Phenol : Dissolve 2,6-dimethylphenol (1.0 equiv) in DMF and add it to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction : Allow the reaction to warm to room temperature and stir for several hours (e.g., 6-7 hours), monitoring by TLC.

  • Workup - Hydrolysis : Cool the mixture back to 0°C and quench by slowly adding an aqueous solution of a base, such as sodium acetate or sodium hydroxide, to hydrolyze the iminium intermediate.[15]

  • Extraction and Purification : Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.[15]

Visualized Workflows and Diagrams

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification A Combine 2,6-dimethylphenol and HMTA B Add Trifluoroacetic Acid (TFA) A->B In flask C Heat to Reflux (83-90°C, 12h) B->C D Cool & Concentrate (Rotovap) C->D E Hydrolyze in Ice Water D->E F Basify (Na2CO3) & Extract (Ether) E->F G Dry & Evaporate Organic Layer F->G H Recrystallize (Chloroform/Pentane) G->H I Pure 3,5-dimethyl-4- hydroxybenzaldehyde H->I

Caption: Experimental workflow for the Duff formylation of 2,6-dimethylphenol.

troubleshooting_workflow start Unsatisfactory Result issue What is the main issue? start->issue low_yield Low / No Yield issue->low_yield Yield resin Resin / Tar Formation issue->resin Byproduct discolored Discolored Product issue->discolored Purity check_conditions Verify Temp & Time Monitor by TLC/HPLC low_yield->check_conditions check_purity Check Starting Material Purity low_yield->check_purity reduce_temp Lower Reaction Temperature resin->reduce_temp reduce_time Shorten Reaction Time resin->reduce_time purify_start Purify 2,6-dimethylphenol Before Reaction discolored->purify_start purify_product Improve Final Purification (Chromatography/Recrystallization) discolored->purify_product check_purity->purify_start

Caption: Troubleshooting decision tree for formylation side reactions.

References

Technical Support Center: Purification of 3,5-Dimethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3,5-Dimethyl-4-hydroxybenzaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: The isolated product has a yellow or brownish tint.

This discoloration is often due to the presence of the byproduct 2,6-dimethyl-p-benzoquinone, which can form during the synthesis by oxidation of 2,4,6-trimethylphenol.[1]

  • Solution 1: Toluene Slurry Wash. A toluene slurry wash can be effective in removing this impurity.[1]

  • Solution 2: Recrystallization. If the discoloration persists, recrystallization is recommended. Refer to the recrystallization table below for suitable solvent systems.

  • Solution 3: Column Chromatography. For high-purity requirements, column chromatography is the most effective method for separating the colored impurity.

Issue 2: The purity of the product is low after initial isolation.

Low purity can result from unreacted starting materials, side-products, or residual solvents.

  • Step 1: Identify the Impurities. Use analytical techniques like TLC, HPLC, or NMR to identify the nature of the impurities.

  • Step 2: Select an Appropriate Purification Method.

    • For non-polar impurities, consider recrystallization from a polar solvent system.

    • For polar impurities, a non-polar solvent system for recrystallization might be more effective.

    • If there is a mixture of impurities with varying polarities, column chromatography is the recommended approach.[2]

Issue 3: Difficulty in inducing crystallization during recrystallization.

  • Solution 1: Scratch the inner wall of the flask. Use a glass rod to gently scratch the flask below the solvent level to create nucleation sites.[3]

  • Solution 2: Seed the solution. Add a small crystal of pure this compound to the supersaturated solution to initiate crystallization.[3]

  • Solution 3: Reduce the temperature. Ensure the solution is cooled sufficiently, first to room temperature and then in an ice bath, to decrease the solubility of the product.

  • Solution 4: Add an anti-solvent. If using a single solvent, slowly add a miscible solvent in which the product is insoluble (an anti-solvent) until turbidity is observed.

Issue 4: Low yield after purification.

  • Recrystallization:

    • Avoid using an excessive amount of solvent for dissolution.

    • Ensure slow cooling to allow for the formation of larger crystals, which are easier to collect.

    • Minimize the loss of product during transfers and filtration.

  • Column Chromatography:

    • Optimize the mobile phase to ensure good separation without excessive band broadening.

    • Carefully collect all fractions containing the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized this compound?

A1: A common impurity, particularly when synthesizing from 2,4,6-trimethylphenol, is 2,6-dimethyl-p-benzoquinone, which imparts a yellowish color.[1] Other potential impurities include unreacted starting materials and byproducts from side reactions depending on the synthetic route.

Q2: Which purification method is best for obtaining high-purity this compound?

A2: For achieving the highest purity, column chromatography is the most effective method as it allows for the separation of closely related impurities.[2] Recrystallization can also yield high-purity material if the impurities have significantly different solubilities than the product.

Q3: What are the recommended solvent systems for recrystallization?

A3: Several solvent systems can be used for the recrystallization of this compound. The choice depends on the nature of the impurities. Refer to the data table below for specific recommendations.

Q4: How can I monitor the progress of column chromatography?

A4: The progress of column chromatography can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). This allows for the identification of fractions containing the pure product.

Data Presentation

Table 1: Recrystallization Solvent Systems

MethodSolvent SystemNotesReference
Single SolventBenzeneGood for obtaining needle-like crystals.[3]
Single SolventIsopropanol-[4]
Solvent/Anti-solventMethanol / WaterDissolve in a minimum of hot methanol and add water dropwise until persistent turbidity.[5]
Solvent/Anti-solventDichloromethane / n-HeptaneDissolve in a minimum of warm dichloromethane and add n-heptane dropwise until persistent turbidity.[5]

Table 2: Column Chromatography Parameters

Stationary PhaseMobile Phase (Eluent)Ratio (v/v)Reference
Silica GelPetroleum Ether / Ethyl Acetate5:1[2]
Silica Geln-Hexane / Ethyl Acetate-[6]

Experimental Protocols

Protocol 1: Recrystallization using a Solvent/Anti-solvent System (Methanol/Water)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot methanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Inducing Crystallization: While the solution is still warm, add deionized water dropwise with swirling until the solution becomes persistently cloudy.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Purification by Column Chromatography

  • Column Packing: Prepare a silica gel slurry in the mobile phase (e.g., petroleum ether/ethyl acetate 5:1) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Add the mobile phase continuously to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Methods cluster_end Final Product Crude_Product Crude 3,5-Dimethyl-4- hydroxybenzaldehyde Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Slurry_Wash Toluene Slurry Wash Crude_Product->Slurry_Wash Pure_Product Pure 3,5-Dimethyl-4- hydroxybenzaldehyde Recrystallization->Pure_Product Column_Chromatography->Pure_Product Slurry_Wash->Pure_Product Troubleshooting_Guide Start Start: Assess Crude Product Discolored Is the product yellow/brownish? Start->Discolored Low_Purity Is the purity low? Discolored->Low_Purity No Slurry_Wash Perform Toluene Slurry Wash Discolored->Slurry_Wash Yes Analyze Analyze Impurities (TLC, HPLC, NMR) Low_Purity->Analyze Yes End Pure Product Low_Purity->End No Slurry_Wash->Low_Purity Recrystallize Recrystallize Recrystallize->End Column_Chromatography Perform Column Chromatography Column_Chromatography->End Analyze->Recrystallize Analyze->Column_Chromatography

References

Optimizing reaction conditions for 3,5-Dimethyl-4-hydroxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary synthetic routes include the Duff reaction of 2,6-dimethylphenol, the Reimer-Tiemann reaction of 2,6-dimethylphenol, and the oxidation of 2,4,6-trimethylphenol. Each method has its own set of advantages and challenges regarding yield, selectivity, and reaction conditions.

Q2: I am observing a low yield in my Duff reaction. What are the potential causes and solutions?

A2: Low yields in the Duff reaction are a common issue and can be attributed to several factors.[1][2] The reaction is known to be generally inefficient.[1] Key areas to investigate include the purity of reagents, reaction temperature, and the effectiveness of the acidic catalyst. Ensure that the hexamine and the phenolic substrate are of high purity. The reaction often requires elevated temperatures, so verify that your heating apparatus is calibrated correctly. The choice and concentration of the acid catalyst are also critical; in some cases, using anhydrous trifluoroacetic acid can improve yields.[3]

Q3: My Reimer-Tiemann reaction is producing a mixture of ortho and para isomers. How can I improve the regioselectivity?

A3: The Reimer-Tiemann reaction typically favors ortho-formylation.[4][5] However, if the ortho positions are blocked or under certain conditions, para-formylation can occur.[1][4] To enhance ortho-selectivity, ensure a high concentration of the hydroxide base, as this promotes the interaction between the phenoxide and the dichlorocarbene at the ortho position.[5] If the para-isomer is desired, the use of cyclodextrins in the reaction mixture can favor its formation.[4]

Q4: What are the key safety precautions to consider during these syntheses?

A4: Both the Duff and Reimer-Tiemann reactions involve hazardous materials. The Reimer-Tiemann reaction uses chloroform, which is a suspected carcinogen, and strong bases, which are corrosive.[4][5][6] The Duff reaction often utilizes strong acids and requires heating, which can lead to pressure buildup if not properly vented.[3] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be aware that the Reimer-Tiemann reaction can be highly exothermic and may be prone to thermal runaway.[7]

Troubleshooting Guides

Low Product Yield
Symptom Potential Cause Suggested Solution
No or very little product formation Inactive catalyst or reagents.Verify the purity and activity of catalysts (e.g., cobalt or copper salts) and reagents. Use freshly opened or purified reagents.
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions are sensitive to temperature fluctuations. Use a calibrated thermometer and a stable heating source.
Insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present.
Yield significantly lower than expected Suboptimal reagent stoichiometry.Carefully check the molar ratios of your reactants. For formylation reactions, the ratio of the formylating agent to the phenol is crucial.
Inefficient mixing in biphasic reactions (Reimer-Tiemann).For the Reimer-Tiemann reaction, which is often biphasic, vigorous stirring is essential to ensure adequate mixing of the aqueous and organic phases.[5][7] Consider using a phase-transfer catalyst.[7]
Product degradation.Some intermediates or products may be sensitive to heat or air. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) and work up the reaction at a lower temperature.
Product Impurity
Symptom Potential Cause Suggested Solution
Presence of unreacted starting material Incomplete reaction.Increase the reaction time or temperature, or add a slight excess of the limiting reagent.
Formation of colored byproducts (e.g., quinones) Oxidation of the phenol.Perform the reaction under an inert atmosphere to minimize oxidation. The addition of a mild reducing agent during workup may also help.
Difficult to separate product from byproducts Similar polarity of product and impurities.Optimize the mobile phase for column chromatography to achieve better separation. Consider recrystallization from a suitable solvent system.

Experimental Protocols

Cobalt-Catalyzed Synthesis of this compound

This protocol is based on a high-yield synthesis method.[8]

Materials:

  • Substrate (e.g., 2,6-dimethylphenol)

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Sodium hydroxide (NaOH)

  • Ethylene glycol (EG)

  • Water (H₂O)

  • Oxygen (O₂)

  • Hydrochloric acid (HCl), 2% solution

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine the substrate (5.0 mmol), Co(OAc)₂·4H₂O (0.05 mmol, 12 mg), and NaOH (5.0 mmol, 0.2 g).[8]

  • Add a solvent mixture of EG/H₂O (5.0 mL/0.25 mL).[8]

  • Stir the mixture and bubble O₂ (1.0 atm) through it at 50 °C for 12 hours.[8]

  • After cooling, add 10.0 mL of 2% HCl and 10.0 mL of chloroform to the reaction mixture.[8]

  • Separate the chloroform phase. Extract the aqueous phase twice more with 10.0 mL of chloroform each time.[8]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]

  • Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate (5/1) eluent to obtain the final product.[8] A reported yield for a similar synthesis is 88%.[8]

Visualizations

Reaction_Pathway Synthesis of this compound A 2,6-Dimethylphenol D Reaction Intermediate A->D Duff or Reimer-Tiemann Reaction B Formylating Agent (e.g., Hexamine or Chloroform) B->D C Catalyst/Base (e.g., Acid or NaOH) C->D E This compound D->E Hydrolysis

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow General Experimental Workflow A Reagent Preparation and Stoichiometry Calculation B Reaction Setup (Inert atmosphere if needed) A->B C Reaction Monitoring (e.g., TLC) B->C D Reaction Quenching and Workup C->D E Extraction and Drying D->E F Purification (Column Chromatography/Recrystallization) E->F G Product Characterization (e.g., NMR, MP) F->G

Caption: A generalized workflow for chemical synthesis experiments.

Troubleshooting_Tree Troubleshooting Decision Tree A Low or No Product Yield? B Check Reagent Purity and Stoichiometry A->B Yes E Impure Product? A->E No C Verify Reaction Conditions (Temp, Time, Atmosphere) B->C D Optimize Purification F Identify Impurities (e.g., by NMR) E->F Yes H Reaction Stalled? E->H No F->D G Adjust Workup Procedure F->G I Check Catalyst Activity H->I Yes J Increase Reagent Concentration I->J

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: 3,5-Dimethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethyl-4-hydroxybenzaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Problem Possible Cause Recommended Solution
Discoloration of solid compound (e.g., yellowing or browning) Oxidation due to exposure to air (oxygen) and/or light.Store the compound in a tightly sealed, opaque container (e.g., amber vial). For long-term storage, flush the container with an inert gas such as argon or nitrogen. Always store in a cool, dark place.
Development of color in solutions Oxidation of the compound in the solvent, which is often accelerated compared to the solid state.Prepare solutions fresh before each use. If a stock solution must be stored, keep it under an inert atmosphere at low temperatures (e.g., -20°C). Consider adding a suitable antioxidant to the solvent.
Inconsistent experimental results using the same batch of compound Partial degradation of the compound after the container has been opened, leading to variable purity.Upon receipt, aliquot the solid compound into smaller, single-use vials to minimize repeated exposure of the entire batch to the atmosphere. Before critical experiments, verify the purity of the compound using a suitable analytical method like HPLC.
Precipitate formation in a stored solution Formation of insoluble oxidation products or polymers.The solution should be discarded as the concentration of the active compound is no longer accurate. Prepare a fresh solution for your experiment.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary degradation pathway for this compound is oxidation. The phenolic hydroxyl group makes the molecule susceptible to oxidation, which can be initiated by exposure to oxygen (from the air), light, and elevated temperatures. This process can lead to the formation of colored impurities and a decrease in the compound's purity.

Q2: What are the ideal storage conditions for solid this compound?

A2: To minimize oxidation, the solid compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark environment. For optimal long-term stability, it is highly recommended to flush the container with an inert gas, such as argon or nitrogen, to displace any oxygen.

Q3: How should I handle and store solutions of this compound?

A3: Solutions are more prone to oxidation than the solid material. It is best practice to prepare solutions fresh for each experiment. If storage is unavoidable, solutions should be placed in a tightly sealed vial, purged with an inert gas, and stored at -20°C or lower to decelerate the degradation process.

Q4: Can antioxidants be used to stabilize solutions of this compound?

A4: Yes, adding antioxidants can inhibit oxidation. Common choices for phenolic compounds include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA). The optimal choice and concentration of an antioxidant may depend on the solvent and specific experimental conditions. A small-scale stability study is advisable to determine the most effective antioxidant for your application.

Q5: What are the visual indicators of this compound degradation?

A5: A noticeable color change from its typical off-white or pale yellow appearance to a more pronounced yellow or brown is a common sign of oxidation in the solid state. In solutions, the development of color or the formation of a precipitate can indicate degradation.

Data Presentation

While specific quantitative stability data for this compound is not extensively available in published literature, the following table illustrates how such data could be presented. Researchers are encouraged to generate in-house stability data for their specific storage conditions.

Table 1: Illustrative Stability of this compound under Various Storage Conditions (Hypothetical Data)

Storage ConditionTime (Months)Purity (%) by HPLCAppearance
Ambient, Exposed to Light 099.5Off-white powder
197.2Light yellow powder
392.0Yellow powder
685.1Brownish-yellow powder
Ambient, Dark 099.5Off-white powder
199.1Off-white powder
398.0Pale yellow powder
696.5Light yellow powder
4°C, Dark, Inert Atmosphere 099.5Off-white powder
199.5Off-white powder
399.4Off-white powder
699.2Off-white powder
-20°C, Dark, Inert Atmosphere 099.5Off-white powder
199.5Off-white powder
399.5Off-white powder
699.5Off-white powder

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for determining the purity of this compound.[1]

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (or formic acid for MS-compatible methods)

    • This compound reference standard

  • Mobile Phase:

    • A mixture of acetonitrile and water, with a small amount of phosphoric acid (e.g., 0.1%). The exact ratio should be optimized for your system, but a starting point could be 50:50 (v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 280 nm

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL). From this, prepare a series of dilutions to create a calibration curve.

    • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

    • Analysis: Inject the standards and the sample onto the HPLC system.

    • Quantification: Determine the peak area of this compound in the sample chromatogram and calculate the purity based on the calibration curve derived from the reference standards.

Protocol 2: General Procedure for Evaluating Antioxidant Effectiveness

This protocol describes a general method to assess the effectiveness of an antioxidant in stabilizing a solution of this compound.

  • Materials:

    • This compound

    • Solvent (e.g., methanol or ethanol)

    • Antioxidant to be tested (e.g., BHT, BHA)

    • HPLC system for purity analysis (see Protocol 1)

  • Procedure:

    • Solution Preparation:

      • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL). This will be the "Control" solution.

      • Prepare a second stock solution of this compound at the same concentration, but also containing the antioxidant at a specified concentration (e.g., 0.01% w/v). This will be the "Stabilized" solution.

    • Initial Analysis (Time 0): Immediately after preparation, analyze the purity of both the "Control" and "Stabilized" solutions using the HPLC method described in Protocol 1.

    • Storage: Store aliquots of both solutions under the desired test conditions (e.g., at room temperature, exposed to light).

    • Time-Point Analysis: At regular intervals (e.g., 24, 48, 72 hours, 1 week), analyze the purity of both solutions by HPLC.

    • Evaluation: Compare the rate of degradation (decrease in purity) of the "Control" solution to the "Stabilized" solution. A significantly slower rate of degradation in the "Stabilized" solution indicates that the antioxidant is effective under the tested conditions.

Visualizations

Oxidation_Pathway This compound This compound Phenoxy_Radical Phenoxy Radical Intermediate This compound->Phenoxy_Radical O2, light, heat Oxidation_Products Oxidation Products (e.g., Carboxylic Acid, Quinones) Phenoxy_Radical->Oxidation_Products Further reactions

Caption: Simplified oxidation pathway of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prepare_Standard Prepare Reference Standard Solution Inject_Samples Inject into HPLC System Prepare_Standard->Inject_Samples Prepare_Sample Prepare Sample Solution Prepare_Sample->Inject_Samples Generate_Chromatograms Generate Chromatograms Inject_Samples->Generate_Chromatograms Integrate_Peaks Integrate Peak Areas Generate_Chromatograms->Integrate_Peaks Calculate_Purity Calculate Purity Integrate_Peaks->Calculate_Purity

Caption: Experimental workflow for HPLC purity assessment.

Troubleshooting_Logic Start Experiencing Issues? Discoloration Is there discoloration? Start->Discoloration Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Discoloration->Inconsistent_Results No Solid_or_Solution Solid or Solution? Discoloration->Solid_or_Solution Yes Aliquot_Check_Purity Aliquot New Stock & Check Purity (HPLC) Inconsistent_Results->Aliquot_Check_Purity Yes Check_Storage Review Storage (Air/Light Exposure) Solid_or_Solution->Check_Storage Solid Prep_Fresh Prepare Fresh Solution & Use Inert Atmosphere Solid_or_Solution->Prep_Fresh Solution

Caption: Logical workflow for troubleshooting common issues.

References

Troubleshooting low yield in 3,5-Dimethyl-4-hydroxybenzaldehyde preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the preparation of 3,5-Dimethyl-4-hydroxybenzaldehyde.

Troubleshooting Low Yield: A Comparative Guide to Synthesis Methods

The synthesis of this compound from 2,6-dimethylphenol primarily involves electrophilic aromatic substitution to introduce a formyl group at the para position. The choice of formylation reaction significantly impacts the yield and purity of the final product. Below is a summary of common methods and their reported yields.

Synthesis MethodStarting MaterialKey ReagentsReported Yield (%)Reference
Modified Duff Reaction 2,6-DimethylphenolHexamethylenetetramine (HMTA), Trifluoroacetic Acid (TFA)95%[1]
Vilsmeier-Haack Reaction Electron-rich arene (general)N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃)~77%[2]
Reimer-Tiemann Reaction Phenols (general)Chloroform (CHCl₃), Strong base (e.g., NaOH)Variable, often lower[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can lead to low yields and provides actionable solutions.

Modified Duff Reaction Troubleshooting

The Duff reaction, particularly with trifluoroacetic acid as the solvent, is a high-yielding method for the formylation of 2,6-dimethylphenol.[1] However, deviations from optimal conditions can lead to reduced yields.

Q1: My Duff reaction yield is significantly lower than the reported 95%. What are the likely causes?

A1: Low yields in the modified Duff reaction can often be attributed to issues with reagents, reaction conditions, or work-up procedures.

  • Reagent Quality: Ensure that the hexamethylenetetramine (HMTA) and trifluoroacetic acid (TFA) are of high purity and anhydrous. Moisture can interfere with the reaction intermediates.

  • Reaction Time and Temperature: The reaction typically requires refluxing for several hours.[1] Inadequate heating or insufficient reaction time can lead to incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times might promote side reactions.

  • Stoichiometry: A 1:1 molar ratio of 2,6-dimethylphenol to HMTA is reported to be effective.[1] Deviations from this ratio may lead to the formation of byproducts.

  • Work-up Procedure: The hydrolysis of the intermediate imine is a critical step. Ensure that the work-up with aqueous acid is thorough to completely convert the intermediate to the final aldehyde.

Q2: I am observing the formation of a polymeric or tar-like substance in my Duff reaction. How can I prevent this?

A2: Resin formation can occur in formylation reactions of phenols. To mitigate this:

  • Temperature Control: Avoid excessive temperatures during the reaction, as this can accelerate polymerization.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed to avoid the formation of polymeric byproducts.

Vilsmeier-Haack Reaction Troubleshooting

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds.[5][6][7] However, its application to sterically hindered phenols like 2,6-dimethylphenol requires careful optimization.

Q1: I am getting a low yield with the Vilsmeier-Haack reaction. What are the key parameters to optimize?

A1: Low yields in the Vilsmeier-Haack reaction often stem from the reactivity of the substrate and the stability of the Vilsmeier reagent.

  • Steric Hindrance: The two methyl groups ortho to the hydroxyl group in 2,6-dimethylphenol create significant steric hindrance, which can impede the approach of the bulky Vilsmeier reagent. To overcome this, you may need to use a higher reaction temperature or a longer reaction time.[5]

  • Reagent Purity: The Vilsmeier reagent is sensitive to moisture. Ensure that the DMF is anhydrous and the POCl₃ is fresh or distilled.

  • Order of Addition: It is generally recommended to pre-form the Vilsmeier reagent by adding POCl₃ to DMF at a low temperature (e.g., 0 °C) before adding the 2,6-dimethylphenol.

  • Temperature Control: The reaction temperature is a critical parameter and is dependent on the substrate's reactivity. For a sterically hindered and less reactive substrate, a higher temperature (up to 80 °C) may be necessary.[5]

Q2: I am observing chlorinated byproducts in my reaction mixture. How can I avoid this?

A2: Chlorination of the aromatic ring is a known side reaction in the Vilsmeier-Haack reaction, especially when using POCl₃.

  • Temperature: Higher reaction temperatures can promote chlorination. Try to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Alternative Reagents: Consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to causing chlorination.

Reimer-Tiemann Reaction Troubleshooting

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, but it is often plagued by low yields and the formation of multiple products, especially with substituted phenols.[3][8][9]

Q1: My Reimer-Tiemann reaction is giving a very low yield of the desired para-formylated product. Why is this happening?

A1: The Reimer-Tiemann reaction typically favors ortho-formylation.[8] For 2,6-dimethylphenol, the ortho positions are blocked, so the reaction is forced to the para position. However, the overall yield can still be low due to several factors:

  • Steric Hindrance: Even though the reaction occurs at the para position, the steric bulk of the ortho methyl groups can still influence the overall reactivity of the phenoxide ion.

  • Side Reactions: The dichlorocarbene intermediate is highly reactive and can participate in other reactions, leading to byproducts.

  • Biphasic Reaction Conditions: The reaction is often carried out in a two-phase system (aqueous base and organic chloroform), which can lead to mass transfer limitations.[9] Vigorous stirring and the use of a phase-transfer catalyst can help to improve the reaction rate.

  • Thermal Runaway: The reaction can be highly exothermic.[9] Careful temperature control is crucial to prevent overheating and decomposition of reactants and products.

Q2: How can I improve the yield of the para-product in a Reimer-Tiemann reaction?

A2: To enhance the yield of the para-formylated product:

  • Use of Additives: The addition of cyclodextrins has been shown to increase the yield of the para-isomer by encapsulating the phenol and sterically blocking the ortho positions.[10]

  • Reaction Conditions: Carefully control the temperature and ensure efficient mixing. The use of a co-solvent like 1,4-dioxane can help to homogenize the reaction mixture.[9]

Experimental Protocols

High-Yield Modified Duff Reaction for this compound[1]
  • Reaction Setup: In a round-bottom flask, combine 2,6-dimethylphenol (1.0 eq) and hexamethylenetetramine (1.0 eq).

  • Solvent Addition: Add anhydrous trifluoroacetic acid to the flask.

  • Reaction: Heat the mixture to reflux (approximately 83-90 °C) and maintain for 12 hours.

  • Work-up:

    • Cool the reaction mixture and concentrate it under reduced pressure.

    • Add the concentrated residue to ice water and stir for 15 minutes.

    • Basify the mixture with sodium carbonate.

    • Extract the product with diethyl ether.

  • Purification:

    • Combine the ether extracts and evaporate the solvent.

    • Recrystallize the resulting solid from a chloroform/pentane mixture to obtain pure this compound.

General Protocol for Vilsmeier-Haack Reaction[2]
  • Vilsmeier Reagent Formation: In a flask under an inert atmosphere, add phosphorus oxychloride (1.5 eq) dropwise to anhydrous N,N-dimethylformamide at 0 °C. Stir the mixture for 30 minutes.

  • Substrate Addition: Dissolve the 2,6-dimethylphenol (1.0 eq) in anhydrous DMF or a suitable solvent and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat as necessary (monitoring by TLC) to drive the reaction to completion. For sterically hindered substrates, heating to 60-80 °C may be required.

  • Work-up:

    • Cool the reaction mixture and pour it into a vigorously stirred solution of sodium acetate in ice water.

    • Stir for 30 minutes.

  • Extraction and Purification:

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

General Protocol for Reimer-Tiemann Reaction[8]
  • Reaction Setup: Dissolve 2,6-dimethylphenol (1.0 eq) in an aqueous solution of a strong base (e.g., 10-40% NaOH).

  • Chloroform Addition: Heat the solution to around 70 °C and add chloroform (2.0 eq) dropwise over 1 hour with vigorous stirring.

  • Reaction: Continue stirring the mixture for an additional 3 hours at 70 °C.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a co-solvent like ethanol was used, remove it by evaporation.

    • Acidify the remaining aqueous solution to a pH of 4-5 with a suitable acid (e.g., HCl).

  • Extraction and Purification:

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Perform a standard work-up (wash with water, brine, dry over anhydrous sulfate) and purify the product by column chromatography or recrystallization.

Visualizing Workflows and Relationships

General Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow General Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_workup Review Work-up and Purification Procedure start->check_workup optimize_reagents Use High Purity/Anhydrous Reagents Adjust Stoichiometry check_reagents->optimize_reagents optimize_conditions Optimize Temperature and Reaction Time (Monitor by TLC/HPLC) check_conditions->optimize_conditions optimize_workup Ensure Complete Hydrolysis/Extraction Optimize Purification check_workup->optimize_workup end Improved Yield optimize_reagents->end optimize_conditions->end optimize_workup->end Method_Selection Decision Tree for Formylation Method Selection start Goal: Synthesize This compound priority What is the main priority? start->priority high_yield Highest Possible Yield priority->high_yield Yield mild_conditions Milder Reaction Conditions priority->mild_conditions Conditions classical_method Classic Named Reaction priority->classical_method Methodology duff Modified Duff Reaction (TFA, HMTA) high_yield->duff vilsmeier Vilsmeier-Haack Reaction mild_conditions->vilsmeier reimer Reimer-Tiemann Reaction classical_method->reimer EAS_Pathway General Pathway for Electrophilic Aromatic Substitution cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aromatic_Ring 2,6-Dimethylphenol Sigma_Complex Arenium Ion (Sigma Complex) Aromatic_Ring->Sigma_Complex + Electrophile Electrophile Formylating Agent (e.g., Vilsmeier Reagent) Electrophile->Sigma_Complex Product This compound Sigma_Complex->Product - H+ Byproduct Proton (H+) Sigma_Complex->Byproduct

References

Technical Support Center: Scaling Up the Synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde. Our aim is to facilitate a smooth scale-up process by addressing potential challenges and offering detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and scalable methods for the synthesis of this compound start from 2,6-dimethylphenol. The key approaches include the Duff reaction, the Reimer-Tiemann reaction, and cobalt-catalyzed aerobic oxidation. Each method offers distinct advantages and challenges in terms of yield, reaction conditions, and scalability.

Q2: Which synthesis method generally provides the highest yield?

A2: Based on available literature, the Duff reaction, when optimized, can provide excellent yields of this compound from 2,6-dimethylphenol, with reports of up to 95% yield.[1] The cobalt-catalyzed aerobic oxidation also demonstrates high efficiency with yields reported around 88%.[2] The Reimer-Tiemann reaction is often less efficient in terms of yield for this specific product.[3]

Q3: What are the primary safety concerns when scaling up these syntheses?

A3: Key safety considerations include:

  • Exothermic Reactions: The Reimer-Tiemann reaction, in particular, can be highly exothermic once initiated and requires careful temperature control to prevent thermal runaways.[4][5]

  • Hazardous Reagents: The use of chloroform in the Reimer-Tiemann reaction requires handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE) due to its toxicity. Strong acids and bases used in all methods should also be handled with care.

  • Pressure Build-up: Reactions involving heating of solvents in closed or semi-closed systems can lead to pressure build-up. Ensure adequate venting and pressure relief systems are in place for large-scale reactors.

Q4: How can I purify this compound at a larger scale?

A4: For industrial-scale purification, crystallization is a common and effective method. The crude product can be dissolved in a suitable solvent (e.g., isopropanol or aqueous mixtures) and allowed to crystallize upon cooling. Filtration and washing of the crystals will yield a product of high purity. For removal of colored impurities, treatment with a decolorizing agent may be employed.[6] Column chromatography is generally reserved for smaller, laboratory-scale purifications due to cost and scalability limitations.[2]

Troubleshooting Guides

Issue 1: Low Yield in the Duff Reaction
Potential Cause Troubleshooting Steps
Suboptimal Reagent Ratio Carefully control the stoichiometry of hexamethylenetetramine (HMTA) to 2,6-dimethylphenol. An excess of HMTA can lead to side reactions.
Inadequate Temperature Control Maintain a consistent reaction temperature, typically between 150-165°C, when using a glycerol-boric acid medium.[3] Fluctuations can lead to decomposition of reactants or incomplete reaction.
Presence of Water Ensure anhydrous conditions during the initial phase of the reaction, as water can decompose HMTA.[3]
Inefficient Mixing On a larger scale, ensure vigorous and efficient stirring to maintain a homogenous reaction mixture.
Issue 2: Formation of By-products in the Reimer-Tiemann Reaction
Potential Cause Troubleshooting Steps
Uncontrolled Exotherm The Reimer-Tiemann reaction is exothermic.[4][5] Implement a robust cooling system and control the rate of chloroform addition to maintain the desired reaction temperature. For large-scale reactions, consider using a jacketed reactor with a circulating coolant.
Formation of Tar/Resinous Material This can result from overheating or prolonged reaction times. Optimize the reaction time and temperature to maximize product formation while minimizing degradation.
Formation of Isomeric By-products While the ortho positions of 2,6-dimethylphenol are blocked, other side reactions can occur. Careful control of reaction conditions can help minimize their formation.
Issue 3: Incomplete Reaction in Cobalt-Catalyzed Oxidation
Potential Cause Troubleshooting Steps
Catalyst Deactivation Ensure the purity of the cobalt catalyst and reactants. Impurities can poison the catalyst.
Insufficient Oxygen Supply For larger scale reactions, ensure efficient bubbling of oxygen or air through the reaction mixture to maintain a sufficient concentration of the oxidant.
Incorrect pH The presence of a base like sodium hydroxide is crucial.[2] Ensure the correct amount is used and that the pH of the reaction mixture is maintained within the optimal range.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Method Starting Material Key Reagents Typical Reaction Temperature Typical Reaction Time Reported Yield (%)
Duff Reaction2,6-DimethylphenolHexamethylenetetramine, Acid (e.g., TFA or Glycerol/Boric Acid)150-165°C20 minutes - 3 hoursUp to 95%[1]
Reimer-Tiemann Reaction2,6-DimethylphenolChloroform, Strong Base (e.g., NaOH)60-80°C1-4 hoursModerate
Cobalt-Catalyzed Oxidation2,6-DimethylphenolCo(OAc)₂, NaOH, O₂50°C12 hours~88%[2]

Experimental Protocols

Duff Reaction Protocol

This protocol is adapted from literature procedures for the formylation of phenols.[3]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 1 mole of 2,6-dimethylphenol and 1.2 moles of hexamethylenetetramine (HMTA).

  • Solvent Addition: Add anhydrous glycerol and boric acid to the flask.

  • Heating: Heat the mixture with vigorous stirring to 150-160°C. Maintain this temperature for approximately 20-30 minutes.

  • Hydrolysis: Cool the reaction mixture to below 100°C and slowly add a solution of dilute sulfuric acid to hydrolyze the intermediate.

  • Work-up: The product can be isolated by steam distillation. The distillate is cooled, and the solid this compound is collected by filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like isopropanol.

Reimer-Tiemann Reaction Protocol

This protocol is a general procedure for the Reimer-Tiemann reaction.[7]

  • Reaction Setup: In a jacketed reactor equipped with a robust mechanical stirrer, a condenser, a dropping funnel, and a temperature probe, dissolve 1 mole of 2,6-dimethylphenol in an aqueous solution of sodium hydroxide (e.g., 20-40%).

  • Heating: Heat the mixture to 60-70°C.

  • Chloroform Addition: Add chloroform dropwise via the dropping funnel at a rate that maintains a gentle reflux and keeps the temperature within the desired range. The reaction is exothermic, so cooling may be necessary.

  • Reaction Time: After the addition of chloroform is complete, continue stirring for 1-3 hours.

  • Work-up: Cool the reaction mixture and acidify with hydrochloric acid. The product will precipitate out of the solution.

  • Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent.

Cobalt-Catalyzed Aerobic Oxidation Protocol

This protocol is based on a reported synthesis of this compound.[2]

  • Reaction Setup: In a reactor equipped with a gas inlet, a mechanical stirrer, and a condenser, combine 1 mole of 2,6-dimethylphenol, 0.01 moles of Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O), and 1 mole of sodium hydroxide in a mixture of ethylene glycol and water.

  • Reaction: Heat the mixture to 50°C and bubble oxygen or air through the solution with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC). The reaction is typically complete within 12 hours.

  • Work-up: After the reaction is complete, cool the mixture and acidify with dilute hydrochloric acid. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification 2_6_DMP 2,6-Dimethylphenol Duff Duff Reaction 2_6_DMP->Duff HMTA, Acid RT Reimer-Tiemann Reaction 2_6_DMP->RT CHCl3, NaOH Oxidation Co-catalyzed Oxidation 2_6_DMP->Oxidation Co(OAc)2, O2, NaOH Crude_Product Crude 3,5-Dimethyl-4- hydroxybenzaldehyde Duff->Crude_Product RT->Crude_Product Oxidation->Crude_Product Purification_Step Crystallization / Steam Distillation Crude_Product->Purification_Step Pure_Product Pure 3,5-Dimethyl-4- hydroxybenzaldehyde Purification_Step->Pure_Product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_duff Start Low Yield in Duff Reaction Check_Ratio Check Reagent Stoichiometry Start->Check_Ratio Check_Temp Verify Temperature Control Start->Check_Temp Check_Moisture Assess for Moisture Contamination Start->Check_Moisture Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Optimize_Ratio Adjust HMTA: Phenol Ratio Check_Ratio->Optimize_Ratio Improve_Temp Ensure Stable Heating Check_Temp->Improve_Temp Dry_Reagents Use Anhydrous Reagents/Solvents Check_Moisture->Dry_Reagents Increase_Stirring Increase Stirring Rate/Efficiency Check_Mixing->Increase_Stirring

Caption: Troubleshooting workflow for low yield in the Duff reaction.

troubleshooting_rt Start By-product Formation in Reimer-Tiemann Check_Exotherm Monitor Reaction Exotherm Start->Check_Exotherm Check_Time_Temp Review Reaction Time and Temperature Start->Check_Time_Temp Control_Addition Control Chloroform Addition Rate Check_Exotherm->Control_Addition Improve_Cooling Enhance Reactor Cooling Check_Exotherm->Improve_Cooling Optimize_Conditions Optimize Time and Temperature Check_Time_Temp->Optimize_Conditions

Caption: Troubleshooting workflow for by-product formation in the Reimer-Tiemann reaction.

References

3,5-Dimethyl-4-hydroxybenzaldehyde stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 3,5-Dimethyl-4-hydroxybenzaldehyde, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it at 0-8°C under an inert atmosphere, such as nitrogen or argon.[1] The container should be tightly sealed to prevent exposure to air and moisture, and it should be protected from light by using an amber or opaque vial.[2][3]

Q2: What is the primary degradation pathway for this compound?

The most common degradation pathway is the oxidation of the aldehyde functional group to a carboxylic acid, which forms 3,5-dimethylbenzoic acid.[3] This oxidation is primarily initiated by exposure to air (oxygen).

Q3: What are the visual indicators of this compound degradation?

Visual signs of degradation can include a color change from its typical tan or light brown crystalline powder to a more pronounced yellow or brownish hue.[1][3] The appearance of white crystals within the material may indicate the formation of 3,5-dimethylbenzoic acid.[3] An increase in viscosity or solidification of the compound if it is in a liquid state could suggest potential polymerization, although this is less common.[3]

Q4: How can I assess the purity of my this compound sample?

The purity of this compound can be reliably determined using Gas Chromatography-Mass Spectrometry (GC-MS).[3] This technique allows for the separation and identification of the parent compound and any potential impurities or degradation products.

Q5: Is it necessary to purify this compound before use?

If the compound has been stored for an extended period, under suboptimal conditions, or shows any visual signs of degradation, purification is recommended.[3] For sensitive applications, it is always best practice to use a freshly opened or recently purified batch of the reagent.[3]

Troubleshooting Guide

Unexpected experimental results can often be traced back to the quality and stability of the starting materials. This guide provides a systematic approach to troubleshooting issues that may arise when using this compound.

G cluster_0 Troubleshooting Workflow start Unexpected Experimental Results (e.g., low yield, side products) check_purity Assess Purity of This compound (e.g., via GC-MS) start->check_purity is_pure Is Purity ≥ 99%? check_purity->is_pure purify Purify Reagent (e.g., recrystallization) or Use a New Batch is_pure->purify No review_storage Review Storage Conditions: - Temperature (0-8°C)? - Inert Atmosphere? - Light Protected? is_pure->review_storage Yes purify->check_purity correct_storage Implement Correct Storage Procedures review_storage->correct_storage No review_handling Review Handling Procedures: - Minimize exposure to air? - Use of dry solvents? review_storage->review_handling Yes correct_storage->review_handling correct_handling Refine Experimental Technique review_handling->correct_handling No proceed Proceed with Experiment review_handling->proceed Yes correct_handling->proceed

Caption: Troubleshooting workflow for experiments involving this compound.

Stability and Degradation

The chemical stability of this compound is crucial for its successful application in research and development. The primary point of instability is the aldehyde group, which is susceptible to oxidation.

G cluster_1 Degradation of this compound parent This compound (C₉H₁₀O₂) oxidizing_agent Exposure to Air (O₂) parent->oxidizing_agent Oxidation degradation_product 3,5-Dimethylbenzoic Acid oxidizing_agent->degradation_product

Caption: Primary degradation pathway of this compound.

Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature 0-8°CTo slow down potential degradation processes.[1]
Atmosphere Inert gas (e.g., Nitrogen, Argon)To prevent oxidation of the aldehyde group.[3]
Light Protect from light (amber/opaque vial)To prevent light-induced degradation.[2][3]
Container Tightly sealedTo prevent exposure to air and moisture.[2][3]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of a this compound sample and identify the presence of the primary degradation product, 3,5-dimethylbenzoic acid.

Materials:

  • This compound sample

  • 3,5-Dimethylbenzoic acid standard (for confirmation)

  • GC-grade solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Volumetric flasks and pipettes

  • GC-MS instrument with a non-polar capillary column (e.g., HP-5MS or equivalent)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in the chosen GC-grade solvent.

    • If confirming the degradation product, prepare a separate stock solution of the 3,5-dimethylbenzoic acid standard at a similar concentration.

    • For analysis, dilute the stock solution(s) to a final concentration of approximately 100 µg/mL.

  • GC-MS Instrumentation and Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Carrier Gas: Helium

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • Mass Spectrometer: Scan mode from m/z 40 to 300.

  • Data Analysis:

    • Identify the peak corresponding to this compound by its retention time and mass spectrum.

    • Analyze the chromatogram for the presence of any additional peaks.

    • If a peak corresponding to the retention time of the 3,5-dimethylbenzoic acid standard is observed, confirm its identity by comparing the mass spectra.

    • Calculate the purity of the this compound sample based on the peak area percentages.

References

Technical Support Center: Catalyst Selection for Selective Oxidation of 2,4,6-Trimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for the selective catalytic oxidation of 2,4,6-trimethylphenol. The primary goal of this reaction is typically the synthesis of 2,6-dimethyl-1,4-benzoquinone, a valuable chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the selective oxidation of 2,4,6-trimethylphenol?

The desired product is 2,6-dimethyl-1,4-benzoquinone . This reaction involves the oxidation of the phenol group and the removal of the para-methyl group.

Q2: Which types of catalysts are most effective for this reaction?

Commonly employed catalysts are based on transition metals such as copper and cobalt.[1][2] Copper(II) chloride (CuCl₂) is a frequently used catalyst.[3] Heterogeneous Co-N-C (cobalt-nitrogen-carbon) materials have also shown high activity and selectivity.[2] The choice of catalyst significantly impacts reaction efficiency and product selectivity.

Q3: What are the typical oxidants used in this process?

Molecular oxygen (O₂) or air is often used as the primary oxidant, aligning with green chemistry principles.[4][5] In some systems, hydrogen peroxide (H₂O₂) may also be employed.

Q4: What are common side reactions or byproducts?

Side reactions can lower the yield of the desired benzoquinone. Common byproducts include:

  • Over-oxidation products: Such as 2,6-dimethyl-4-(hydroxymethyl)phenol and 3,5-dimethyl-4-hydroxybenzaldehyde.[6]

  • Dimeric compounds: Oxidative coupling of the phenol can lead to the formation of biphenyl derivatives, for instance, 2,2',3,3',5,5'-hexamethyl-4,4'-dihydroxybiphenyl.[3]

  • Products from catalyst interaction: For example, the formation of 4-chloro-2,3,6-trimethylphenol can occur when using chloride-containing catalysts.[3]

Q5: How does the catalyst support affect the reaction?

For heterogeneous catalysts, the support material is crucial. For instance, activated carbon-supported cobalt catalysts have shown lower activity compared to their unsupported counterparts in some cases, indicating that the interaction between the active metal and the support is a critical parameter for optimization.[2]

Troubleshooting Guide

This section addresses common problems encountered during the selective oxidation of 2,4,6-trimethylphenol.

Problem 1: Low Conversion of 2,4,6-Trimethylphenol

Possible Cause Suggested Solution
Insufficient Catalyst Activity 1. Verify Catalyst Loading: Ensure the correct catalyst-to-substrate ratio is used. 2. Check Catalyst Quality: The catalyst may be old or improperly stored. Use a fresh or properly activated catalyst. 3. Switch Catalyst Type: The chosen catalyst may not be optimal. Refer to the Catalyst Performance Comparison table below to select a more active catalyst.
Poor Mass Transfer 1. Increase Agitation: Ensure vigorous stirring to improve contact between the gas (O₂), liquid, and solid catalyst phases. 2. Optimize Gas Flow: If using O₂ or air, ensure a sufficient flow rate. Poor oxygen dissolution limits the reaction rate.[5] 3. Consider a Microreactor: For enhanced mass transfer, a continuous-flow microreactor can significantly reduce reaction times from hours to seconds.[5]
Suboptimal Reaction Temperature 1. Adjust Temperature: The reaction rate is temperature-dependent. Gradually increase the temperature within the recommended range for your catalytic system. Avoid excessive heat, which can promote side reactions.

Problem 2: Low Selectivity towards 2,6-dimethyl-1,4-benzoquinone

Possible Cause Suggested Solution
Over-oxidation 1. Reduce Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) and stop it once the substrate is consumed to prevent further oxidation of the product. 2. Lower Temperature: High temperatures can favor over-oxidation. 3. Control Oxidant Concentration: Use a controlled flow of O₂/air or add H₂O₂ dropwise.
Formation of Dimeric Byproducts 1. Modify Catalyst System: The choice of catalyst and ligands is critical. For instance, in copper-catalyzed systems, the presence of chloride ions can inhibit the side reaction that forms biphenyl byproducts.[3] 2. Adjust Solvent: The solvent can influence reaction pathways.
Incorrect Catalyst Choice 1. Review Catalyst Properties: Some catalysts inherently favor different pathways. For example, using Cu(OAc)₂ instead of CuCl₂ in the oxidation of a similar compound led to coupling products rather than the desired quinone.[7]

Problem 3: Catalyst Deactivation

Possible Cause Suggested Solution
Fouling (Coke Formation) 1. Regeneration: For heterogeneous catalysts, a common regeneration method is calcination (heating in air) to burn off carbonaceous deposits. 2. Optimize Conditions: Lowering the reaction temperature or pressure can reduce the rate of coke formation.
Poisoning 1. Purify Reactants: Ensure the substrate and solvent are free from impurities (e.g., sulfur compounds) that can poison the catalyst's active sites.[8][9]
Sintering 1. Avoid High Temperatures: Sintering (the agglomeration of catalyst particles) is often caused by excessive heat. Operate within the catalyst's stable temperature range.[8][9] 2. Choose a Stable Catalyst: Select catalysts with high thermal stability or those supported on materials that prevent agglomeration.

A logical workflow for troubleshooting common experimental issues.

Caption: Troubleshooting decision tree for oxidizing 2,4,6-trimethylphenol.

Data Presentation: Catalyst Performance Comparison

The following table summarizes performance data for various catalysts used in the oxidation of trimethylphenol isomers under different conditions. Note that many studies focus on the industrially significant 2,3,6-trimethylphenol, which provides valuable insights applicable to the 2,4,6-isomer.

CatalystSubstrateTemp. (°C)OxidantTime (h)Conversion (%)Selectivity (%)Reference
BiCo-BiPy CSP 2,3,6-TMP30O₂ (0.1 MPa)1.0>99>99[10]
CuO@PIM-1 2,3,6-TMPN/AO₂N/AHigh81 (TMQ)[1]
CuCl₂ in Ionic Liquid 2,3,6-TMPN/AO₂N/AHighHigh[4]
Hierarchical TS-1 2,3,6-TMPN/AH₂O₂N/A62.297.0[7]
CuCl₂/FeCl₃ 2,3,6-TMP85O₂8.0N/A80.7 (Yield)[3]
Fe₂O₃-SiO₂-CuO m-cresol340MethanolN/AN/A97.9 (Yield)[11]

TMP = Trimethylphenol; TMQ = Trimethyl-1,4-benzoquinone.

Experimental Protocols

This section provides a generalized protocol for the selective oxidation of 2,4,6-trimethylphenol using a copper-based catalyst and molecular oxygen.

Materials and Reagents:

  • 2,4,6-trimethylphenol (Substrate)

  • Copper(II) chloride (Catalyst)

  • Solvent (e.g., n-butanol, acetonitrile, or an ionic liquid)

  • Pressurized Oxygen or Air Source

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Equipment for product purification (e.g., column chromatography)

  • Analytical instruments for monitoring (TLC, GC, HPLC)

Protocol Steps:

  • Reactor Setup:

    • To a three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a gas inlet, and a thermometer, add 2,4,6-trimethylphenol and the chosen solvent.

    • Dissolve the substrate completely.

  • Catalyst Addition:

    • Add the copper(II) chloride catalyst to the solution. The catalyst loading should be optimized based on literature, typically in the range of 1-10 mol%.

  • Reaction Execution:

    • Begin vigorous stirring to ensure a homogenous mixture.

    • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C).

    • Once the target temperature is reached, introduce oxygen or air into the flask at a controlled rate. The reaction is often run under a positive pressure of O₂.

  • Monitoring:

    • Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC or GC to observe the consumption of the starting material and the formation of the product.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the catalyst (if heterogeneous).

    • Transfer the filtrate to a separatory funnel and perform an aqueous workup to remove any water-soluble components. This may involve washing with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to isolate the 2,6-dimethyl-1,4-benzoquinone.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

A simplified workflow for the experimental protocol.

ExperimentalWorkflow A 1. Reactor Setup (Substrate + Solvent) B 2. Add Catalyst (e.g., CuCl2) A->B C 3. Set Conditions (Heat & Stir) B->C D 4. Introduce Oxidant (O2 / Air) C->D E 5. Monitor Reaction (TLC / GC) D->E F 6. Reaction Workup (Filter, Wash, Dry) E->F G 7. Purify Product (Column Chromatography) F->G H 8. Characterize (NMR, MS, IR) G->H

Caption: General experimental workflow for catalytic oxidation.

Reaction Pathway Visualization

The selective oxidation of 2,4,6-trimethylphenol involves the formation of the target benzoquinone, but can also lead to undesired side products.

A diagram illustrating the reaction pathways.

ReactionPathway TMP 2,4,6-Trimethylphenol Product 2,6-Dimethyl-1,4-benzoquinone (Desired Product) TMP->Product Selective Oxidation (Catalyst, O2) SideProduct1 Over-oxidation Products (e.g., Hydroxymethylphenol) TMP->SideProduct1 Over-oxidation SideProduct2 Dimerization Products (e.g., Biphenyls) TMP->SideProduct2 Oxidative Coupling

Caption: Reaction pathways in 2,4,6-trimethylphenol oxidation.

References

Managing reaction exotherms in 3,5-Dimethyl-4-hydroxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde. The following sections offer troubleshooting advice and frequently asked questions (FAQs) to address common challenges, with a specific focus on managing reaction exotherms.

Troubleshooting Guide: Managing Reaction Exotherms

Exothermic reactions, if not properly controlled, can lead to reduced yield, increased impurity formation, and significant safety hazards, including thermal runaway. The synthesis of this compound via common formylation methods like the Duff and Reimer-Tiemann reactions often involves significant heat evolution.

Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition

  • Question: My reaction temperature is rising too quickly and is difficult to control, especially during the initial addition of reagents. What should I do?

  • Answer: A rapid temperature increase is a clear indicator of a highly exothermic process. To mitigate this, consider the following control measures:

    • Slow Reagent Addition: Instead of adding the formylating agent (e.g., hexamethylenetetramine or chloroform/base) all at once, add it dropwise or in small portions. This allows the cooling system to dissipate the generated heat effectively.

    • Pre-cooling: Cool the reaction mixture to a lower starting temperature (e.g., 0-5 °C) before commencing the addition of the exothermic reagent.

    • Efficient Stirring: Ensure vigorous and efficient stirring to prevent localized hot spots and promote even heat distribution throughout the reaction mass.[1]

    • Dilution: Increasing the solvent volume can help to absorb the heat generated, although this may impact reaction kinetics and require optimization.

Issue 2: Thermal Runaway After an Induction Period

  • Question: The reaction seemed to be proceeding smoothly, but then the temperature and pressure increased uncontrollably. What could be the cause?

  • Answer: This phenomenon, known as a thermal runaway, can occur when there is an accumulation of unreacted reagents followed by a sudden initiation of the reaction.[2] Key factors to investigate include:

    • Induction Period: Some reactions have an induction period where the reaction rate is slow. If reagents are added too quickly during this phase, they can accumulate. Once the reaction initiates, the large concentration of reactants leads to a rapid release of energy.

    • Inadequate Cooling Capacity: As the reaction scales up, the surface-area-to-volume ratio decreases, making heat removal less efficient.[3] Ensure your cooling system is adequately sized for the scale of your reaction.

    • Monitoring: Continuous monitoring of the internal reaction temperature is crucial. Do not rely solely on the temperature of the heating/cooling bath.

Issue 3: Formation of Tar and Byproducts

  • Question: I am observing a significant amount of dark, tar-like material in my reaction, and the yield of the desired product is low. Could this be related to the exotherm?

  • Answer: Yes, excessive heat can lead to side reactions and decomposition of both reactants and products, often resulting in polymerization or tar formation.

    • Temperature Control: Maintain the reaction temperature within the optimal range for the desired transformation. Exceeding this range can favor side reactions.

    • Stoichiometry: Carefully control the molar ratios of your reactants. An excess of the formylating agent, coupled with high temperatures, can lead to undesired byproducts.

    • Reaction Quenching: Once the reaction is complete (as determined by monitoring techniques like TLC or HPLC), quench it promptly to prevent further reactions and degradation.

Frequently Asked Questions (FAQs)

Q1: Which synthesis methods for this compound are known to be exothermic?

A1: The most common exothermic methods for the formylation of phenols, and therefore likely for 2,6-dimethylphenol to produce this compound, are the Duff reaction and the Reimer-Tiemann reaction .[4][5] Both reactions involve highly reactive intermediates and the breaking and forming of strong bonds, which contributes to their exothermic nature.

Q2: What are the primary safety concerns when dealing with these exothermic reactions?

A2: The primary safety concerns are:

  • Thermal Runaway: An uncontrolled increase in temperature and pressure that can lead to vessel rupture or explosion.[2]

  • Boiling of Solvents: If the temperature exceeds the boiling point of the solvent, it can lead to a rapid increase in pressure.

  • Release of Toxic Fumes: High temperatures can cause the decomposition of reagents and solvents, potentially releasing hazardous gases.

  • Fire Hazard: Many organic solvents are flammable, and a loss of control over the reaction temperature can be an ignition source.

Q3: How can I quantitatively assess the exotherm of my reaction?

A3: Reaction calorimetry is the most effective method for quantitatively assessing the thermal hazards of a chemical process.[3] Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) can provide data on the heat of reaction, adiabatic temperature rise, and the rate of heat release.[1] This information is critical for safe scale-up.

Q4: Are there alternative, less exothermic methods for synthesizing this compound?

A4: While the Duff and Reimer-Tiemann reactions are common, other methods that may offer better thermal control include:

  • Oxidation of 2,4,6-trimethylphenol: Certain oxidation methods can be performed under milder conditions.[6]

  • Microwave-assisted synthesis: Microwave heating can offer more precise and rapid temperature control, potentially minimizing runaway risks.

Data Presentation

Table 1: Typical Reaction Conditions for Phenol Formylation

ReactionStarting MaterialReagentsSolventTemperature (°C)
Duff Reaction2,6-disubstituted phenolHexamethylenetetramine, AcidAcetic Acid, Trifluoroacetic Acid80-150
Reimer-TiemannPhenolChloroform, Strong Base (e.g., NaOH)Water/Organic Biphasic60-70
Oxidation2,4,6-trimethylphenolO₂, Cobalt(II) diacetate, NaOHEthylene glycol/Water50

Table 2: Exotherm-Related Parameters for Similar Reactions

Reaction TypeModel CompoundHeat of Reaction (kJ/mol)Adiabatic Temp. Rise (°C)Notes
Phenol-Formaldehyde ResinificationPhenol-80 to -100>100Highly exothermic, prone to runaway if catalyst is not controlled.
NitrationAromatic Compound-120 to -150150-200A well-known highly exothermic reaction class often used for comparison.
Grignard ReactionVarious-150 to -250HighExtremely exothermic and requires strict control over reagent addition.

Disclaimer: The data in Table 2 are for illustrative purposes for similar exothermic reactions and may not be representative of the synthesis of this compound.

Experimental Protocols

Protocol 1: Duff Reaction for the Synthesis of this compound (Illustrative)

This protocol is a general representation and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermocouple connected to a temperature controller, add 2,6-dimethylphenol and trifluoroacetic acid.

  • Cooling: Cool the mixture to 0-5 °C in an ice bath.

  • Reagent Addition: Slowly add hexamethylenetetramine in small portions over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (typically 80-90 °C) for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Hydrolysis: Acidify the mixture with hydrochloric acid and stir for 1-2 hours to hydrolyze the intermediate imine.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Reimer-Tiemann Reaction for the Synthesis of this compound (Illustrative)

This protocol is a general representation and requires careful handling of chloroform.

  • Reaction Setup: In a flask equipped with a mechanical stirrer, condenser, and dropping funnel, dissolve 2,6-dimethylphenol in an aqueous solution of sodium hydroxide.

  • Heating: Heat the mixture to 60-70 °C.

  • Reagent Addition: Add chloroform dropwise from the dropping funnel over 2-3 hours while maintaining vigorous stirring. Monitor the internal temperature closely and adjust the addition rate to maintain a stable temperature.

  • Reaction: After the addition is complete, continue to stir the mixture at 60-70 °C for an additional 2-3 hours until the reaction is complete (monitor by TLC or HPLC).

  • Work-up: Cool the reaction mixture and acidify with dilute sulfuric acid.

  • Isolation: Steam distill the mixture to remove unreacted chloroform and isolate the product. Alternatively, extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Exotherm_Troubleshooting_Workflow start Uncontrolled Temperature Rise Observed check_addition_rate Is reagent addition rate slow and controlled? start->check_addition_rate check_cooling Is the cooling system adequate and functioning? check_addition_rate->check_cooling Yes slow_addition Reduce addition rate Add in portions check_addition_rate->slow_addition No check_stirring Is stirring vigorous and efficient? check_cooling->check_stirring Yes improve_cooling Improve cooling capacity (e.g., larger bath, cryostat) check_cooling->improve_cooling No improve_stirring Increase stirring speed Use appropriate stirrer check_stirring->improve_stirring No continue_monitoring Continue with careful monitoring check_stirring->continue_monitoring Yes slow_addition->check_addition_rate runaway_risk High risk of thermal runaway STOP and re-evaluate slow_addition->runaway_risk pre_cool Pre-cool reaction mixture to a lower temperature improve_cooling->check_cooling improve_cooling->runaway_risk improve_stirring->check_stirring improve_stirring->runaway_risk

Caption: Troubleshooting workflow for an uncontrolled temperature rise.

Duff_Reaction_Workflow reagents 2,6-Dimethylphenol Hexamethylenetetramine Acid (e.g., TFA) reaction_setup Reaction Setup Mix phenol and acid in reactor Cool to 0-5 °C reagents->reaction_setup addition Slow Addition Add hexamethylenetetramine in portions Maintain low temperature reaction_setup->addition reaction Reaction Heat to reflux (80-90 °C) Monitor progress (TLC/HPLC) addition->reaction workup Work-up & Hydrolysis Cool and quench in ice-water Acidify to hydrolyze reaction->workup isolation Isolation & Purification Extract with organic solvent Purify by chromatography or recrystallization workup->isolation product {3,5-Dimethyl-4- hydroxybenzaldehyde} isolation->product

Caption: General experimental workflow for the Duff reaction.

Reimer_Tiemann_Workflow start_materials 2,6-Dimethylphenol Chloroform Sodium Hydroxide Solution reaction_mixture Reaction Setup Dissolve phenol in NaOH(aq) Heat to 60-70 °C start_materials->reaction_mixture chloroform_addition Controlled Addition Add chloroform dropwise Maintain temperature and vigorous stirring reaction_mixture->chloroform_addition reaction_completion Reaction Stir at 60-70 °C Monitor by TLC/HPLC chloroform_addition->reaction_completion acidification_workup Work-up Cool the reaction mixture Acidify with dilute acid reaction_completion->acidification_workup product_isolation Isolation Steam distill or extract Purify the crude product acidification_workup->product_isolation final_product {this compound} product_isolation->final_product

Caption: General experimental workflow for the Reimer-Tiemann reaction.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 3,5-Dimethyl-4-hydroxybenzaldehyde and Structurally Related Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Dimethyl-4-hydroxybenzaldehyde with three structurally related and commercially significant aromatic aldehydes: vanillin, syringaldehyde, and p-anisaldehyde. Understanding the nuanced differences in their NMR spectra is crucial for the unambiguous identification, purity assessment, and structural elucidation of these compounds in various research and development settings. This document presents quantitative spectral data, detailed experimental protocols, and visual aids to facilitate a comprehensive understanding.

Comparison of ¹H NMR Spectral Data

The electronic environment of the aromatic protons and the aldehyde proton in benzaldehyde derivatives is highly sensitive to the nature and position of the substituents on the aromatic ring. This sensitivity is reflected in their distinct chemical shifts (δ) and coupling constants (J). The following table summarizes the ¹H NMR spectral data for this compound and its selected alternatives, recorded in deuterated chloroform (CDCl₃).

CompoundStructureProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound this compoundAldehyde (-CHO)9.95Singlet (s)N/A
Aromatic (H-2, H-6)7.49Singlet (s)N/A
Hydroxyl (-OH)~5.5 (broad)Singlet (s)N/A
Methyl (-CH₃)2.39Singlet (s)N/A
Vanillin VanillinAldehyde (-CHO)9.82Singlet (s)N/A
Aromatic (H-2)7.42Doublet (d)1.9
Aromatic (H-6)7.42Doublet of doublets (dd)8.8, 1.9
Aromatic (H-5)7.05Doublet (d)8.8
Hydroxyl (-OH)6.39Singlet (s)N/A
Methoxy (-OCH₃)3.96Singlet (s)N/A
Syringaldehyde SyringaldehydeAldehyde (-CHO)9.81Singlet (s)N/A
Aromatic (H-2, H-6)7.15Singlet (s)N/A
Hydroxyl (-OH)~6.0 (broad)Singlet (s)N/A
Methoxy (-OCH₃)3.96Singlet (s)N/A
p-Anisaldehyde p-AnisaldehydeAldehyde (-CHO)9.86Singlet (s)N/A
Aromatic (H-2, H-6)7.82Doublet (d)8.8
Aromatic (H-3, H-5)6.98Doublet (d)8.8
Methoxy (-OCH₃)3.86Singlet (s)N/A

Structural Comparison of Analyzed Aldehydes

The following diagram illustrates the structural differences between the four aromatic aldehydes, highlighting the varying substitution patterns on the benzene ring that give rise to their unique NMR spectra.

G cluster_target Target Compound cluster_alternatives Alternative Compounds Target This compound Vanillin Vanillin Target->Vanillin -CH3 vs -OCH3 at C3 Syringaldehyde Syringaldehyde Target->Syringaldehyde -CH3 vs -OCH3 at C3 & C5 pAnisaldehyde p-Anisaldehyde Target->pAnisaldehyde 3,5-dimethyl & 4-OH vs 4-OCH3 Vanillin->Syringaldehyde -OCH3 at C5

A Comparative Guide to the 13C NMR Analysis of 3,5-Dimethyl-4-hydroxybenzaldehyde and Structurally Related Phenolic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 3,5-Dimethyl-4-hydroxybenzaldehyde and its structurally related alternatives: vanillin, syringaldehyde, and p-hydroxybenzaldehyde. The objective is to offer a comprehensive resource for the identification and structural elucidation of these important phenolic aldehydes. The information presented is supported by experimental data and includes a standardized protocol for 13C NMR analysis.

Introduction

This compound is a phenolic aldehyde with applications in various fields, including the synthesis of polymers and specialty chemicals. Its structural analysis is crucial for quality control and research and development. 13C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. By comparing the 13C NMR spectrum of this compound with those of similar compounds, researchers can gain a deeper understanding of the influence of substituent groups on the chemical shifts of the benzene ring carbons.

This guide will focus on a comparative analysis with vanillin, syringaldehyde, and p-hydroxybenzaldehyde. These compounds share the core benzaldehyde structure with a para-hydroxyl group but differ in their substitution at the ortho positions to the hydroxyl group. This variation allows for a clear demonstration of substituent effects on the 13C NMR chemical shifts.

Data Presentation: A Comparative Analysis of 13C NMR Chemical Shifts

The following table summarizes the experimental 13C NMR chemical shifts (in ppm) for this compound's close analog, 3,5-dimethylbenzaldehyde, and the selected comparator compounds. All data, where available, is reported for spectra acquired in deuterated chloroform (CDCl₃) to ensure consistency.

Carbon Atom3,5-Dimethylbenzaldehyde¹Vanillin²Syringaldehyde³p-Hydroxybenzaldehyde⁴
C=O 192.8191.1190.9191.26
C-1 136.6129.9128.3129.94
C-2, C-6 127.6108.7 (C-2), 127.6 (C-6)106.89132.56
C-3, C-5 138.8114.4 (C-5)147.52116.06
C-4 136.2151.7141.21161.65
-CH₃ 21.1---
-OCH₃ -56.056.48-

¹Data for 3,5-dimethylbenzaldehyde is used as a close analog in the absence of readily available experimental data for this compound.[1] ²Solvent: CDCl₃ ³Solvent: CDCl₃[2] ⁴Solvent: CDCl₃[3]

Experimental Protocols

A standardized protocol for the acquisition of 13C NMR spectra for phenolic aldehydes is provided below. This protocol is designed to yield high-quality spectra for comparative analysis.

1. Sample Preparation:

  • Accurately weigh 20-30 mg of the analytical sample.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) should be utilized.

  • Pulse Angle: 30 degrees.

  • Acquisition Time (AQ): Approximately 1.0 - 2.0 seconds.

  • Relaxation Delay (D1): 2.0 seconds.

  • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): 0 to 220 ppm.

  • Temperature: 298 K.

4. Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase the resulting spectrum manually.

  • Reference the spectrum to the TMS signal at 0.0 ppm.

  • Perform a baseline correction to ensure a flat baseline across the spectrum.

Mandatory Visualization

The following diagrams illustrate the molecular structures and the logical relationship between the structural features and the expected 13C NMR signals.

Caption: Structure of this compound with key carbon atoms highlighted.

NMR_Comparison_Workflow cluster_compounds Analytes cluster_analysis Analytical Process cluster_output Results and Interpretation Target This compound SamplePrep Sample Preparation (CDCl3, TMS) Target->SamplePrep Comp1 Vanillin Comp1->SamplePrep Comp2 Syringaldehyde Comp2->SamplePrep Comp3 p-Hydroxybenzaldehyde Comp3->SamplePrep NMR_Acq 13C NMR Acquisition (Proton Decoupled) SamplePrep->NMR_Acq DataProc Data Processing (FT, Phasing, Referencing) NMR_Acq->DataProc DataTable Comparative Data Table (Chemical Shifts) DataProc->DataTable Interpretation Structural Elucidation & Substituent Effect Analysis DataTable->Interpretation

Caption: Workflow for the comparative 13C NMR analysis of phenolic aldehydes.

References

FT-IR spectrum of 3,5-Dimethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An FT-IR Spectroscopy-Based Comparative Analysis of 3,5-Dimethyl-4-hydroxybenzaldehyde and Structurally Related Aromatic Aldehydes

This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectrum of this compound with other structurally similar aromatic aldehydes, namely vanillin, syringaldehyde, and p-anisaldehyde. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate the identification and differentiation of these compounds based on their unique vibrational spectroscopic fingerprints.

Comparative Analysis of FT-IR Spectral Data

The FT-IR spectrum of an organic molecule provides valuable information about its functional groups and overall structure. In the case of this compound and its analogs, the key spectral regions of interest include the hydroxyl (O-H), aldehyde (C-H and C=O), and aromatic (C=C and C-H) vibrations. The precise wavenumbers of these vibrations are influenced by the electronic effects of the substituents on the aromatic ring.

Below is a table summarizing the characteristic FT-IR absorption frequencies for this compound and the selected alternative aromatic aldehydes.

Vibrational Mode This compound (cm⁻¹) Vanillin (cm⁻¹) Syringaldehyde (cm⁻¹) p-Anisaldehyde (cm⁻¹)
O-H Stretch (phenolic)~3400-3300 (broad)~3171 (broad)[1]~3300-3100 (broad)N/A
C-H Stretch (aromatic)~3100-3000~3100-3000~3100-3000~3110-3000[2]
C-H Stretch (aldehyde)~2850, ~2750Not distinctly reportedNot distinctly reported~2900-2700[3]
C=O Stretch (aldehyde)~1680-1660~1666[4]~1680-1660~1750-1700[3]
C=C Stretch (aromatic)~1600, ~1500~1588, ~1510[1]~1600, ~1515~1600-1500[3]
C-O Stretch (phenolic)~1250-1200~1267[1]~1250-1200N/A
C-O Stretch (ether)N/A~1155[1]~1130~1300-1200[3]

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

Experimental Protocols

The following are detailed methodologies for acquiring FT-IR spectra of solid samples, which are applicable to the compounds discussed in this guide.

Potassium Bromide (KBr) Pellet Method

This is a traditional method for obtaining high-quality transmission FT-IR spectra of solid samples.

Materials:

  • Sample (1-2 mg)

  • Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • FT-IR spectrometer

Procedure:

  • Thoroughly clean the agate mortar and pestle with a suitable solvent (e.g., acetone) and ensure they are completely dry.

  • Add approximately 100-200 mg of dry KBr to the mortar and grind it to a fine powder.

  • Add 1-2 mg of the solid sample to the KBr powder in the mortar.

  • Grind the sample and KBr together for several minutes until a homogeneous mixture is obtained. The mixture should have a consistent, fine texture.

  • Transfer the mixture into the pellet die.

  • Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Acquire the FT-IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Attenuated Total Reflectance (ATR) Method

ATR is a modern and rapid technique for obtaining FT-IR spectra of solid and liquid samples with minimal sample preparation.

Materials:

  • Sample (a small amount is sufficient)

  • FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

Procedure:

  • Ensure the surface of the ATR crystal is clean. A background spectrum of the clean, empty crystal should be recorded.

  • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure to the sample using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

  • Acquire the FT-IR spectrum over the desired wavenumber range.

  • After the measurement, clean the ATR crystal surface thoroughly with a suitable solvent.

Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the FT-IR spectrum of a solid organic compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_start Start: Solid Sample choose_method Choose Method prep_start->choose_method kbr_prep KBr Pellet (Grind sample with KBr) choose_method->kbr_prep KBr atr_prep ATR (Place sample on crystal) choose_method->atr_prep ATR load_sample Load Sample into Spectrometer kbr_prep->load_sample atr_prep->load_sample acquire_bkg Acquire Background Spectrum load_sample->acquire_bkg acquire_sample Acquire Sample Spectrum acquire_bkg->acquire_sample process_spectrum Process Spectrum (Baseline correction, etc.) acquire_sample->process_spectrum peak_picking Peak Picking & Assignment process_spectrum->peak_picking comparison Compare with Reference Spectra peak_picking->comparison report Generate Report comparison->report

Caption: General workflow for FT-IR analysis of a solid sample.

References

A Comparative Guide to the Mass Spectrometry of 3,5-Dimethyl-4-hydroxybenzaldehyde for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of 3,5-Dimethyl-4-hydroxybenzaldehyde, a key intermediate and potential antioxidant, is crucial. This guide provides a comprehensive comparison of mass spectrometry-based methods and alternative analytical techniques, supported by experimental data and detailed protocols.

This document delves into the mass spectrometric analysis of this compound, offering a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with UV detection. The guide aims to equip researchers with the necessary information to select the most appropriate analytical strategy for their specific needs, considering factors such as sensitivity, selectivity, and sample matrix.

Performance Comparison of Analytical Methods

The selection of an analytical technique for the analysis of this compound is a critical decision that influences the quality and reliability of the obtained data. The following table summarizes the key performance characteristics of GC-MS and HPLC-UV for the quantitative analysis of this compound. The data presented is based on typical performance characteristics observed for similar phenolic aldehydes, providing a realistic expectation for method development and validation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle Separation of volatile compounds followed by mass-based detection.Separation based on polarity followed by UV absorbance detection.
Linearity (r²) > 0.998> 0.999[1]
Limit of Detection (LOD) 0.05 - 1.0 µg/mL0.01 - 0.5 µg/mL[1]
Limit of Quantification (LOQ) 0.15 - 3.0 µg/mL0.03 - 1.5 µg/mL[1]
Accuracy (Recovery %) 85 - 115%90 - 110%[1]
Precision (RSD %) < 10%< 5%[1]
Sample Preparation Derivatization (e.g., silylation) may be required to improve volatility.Simple dissolution in a suitable solvent.
Advantages High selectivity and sensitivity, provides structural information.Robust, widely available, and cost-effective.
Disadvantages May require derivatization, not suitable for thermolabile compounds.Lower selectivity compared to MS, potential for matrix interference.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound using GC-MS. Optimization of the parameters may be required based on the specific instrument and sample matrix.

1. Sample Preparation (with Silylation Derivatization):

  • Accurately weigh 1-5 mg of the this compound sample or extract.

  • Dissolve the sample in a suitable solvent (e.g., pyridine or acetonitrile).

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

2. GC-MS Conditions:

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Inlet Temperature: 250-280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10-15°C/min.

    • Final hold: Hold at 250°C for 5-10 minutes.

  • Injection Volume: 1 µL in splitless mode.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Key ions for this compound (as trimethylsilyl derivative) would include the molecular ion and characteristic fragment ions. Based on the underivatized compound data from PubChem, the molecular ion is at m/z 150 and a top peak at m/z 149.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol provides a general method for the quantification of this compound using HPLC-UV.

1. Sample Preparation:

  • Accurately weigh 1-10 mg of the this compound sample.

  • Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • HPLC Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed for better separation.

    • Solvent A: Water with 0.1% formic acid or phosphoric acid. For mass spectrometry compatibility, formic acid is preferred.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Program:

    • Start with a higher proportion of Solvent A (e.g., 90%) and gradually increase the proportion of Solvent B over 20-30 minutes.

    • A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Injection Volume: 10-20 µL.

  • UV Detection: The detection wavelength should be set at the maximum absorbance of this compound, which is typically around 280-285 nm for phenolic compounds.

Visualizing the Workflow and Signaling Pathway

To further aid in the understanding of the analytical process and the biological context of this compound, the following diagrams have been generated using Graphviz.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution Sample->Dissolution Filtration Filtration Dissolution->Filtration For HPLC Derivatization (GC-MS) Derivatization (GC-MS) Dissolution->Derivatization (GC-MS) For GC-MS HPLC-UV HPLC-UV Filtration->HPLC-UV GC-MS GC-MS Derivatization (GC-MS)->GC-MS Chromatogram Chromatogram HPLC-UV->Chromatogram GC-MS->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Quantification Quantification Peak Integration->Quantification Report Report Quantification->Report

Analytical Workflow for this compound

Phenolic aldehydes, such as this compound, are known for their antioxidant properties. They can exert their effects through various signaling pathways. Phenolic compounds are recognized as direct antioxidants, but they also demonstrate indirect antioxidant activity by stimulating the body's own protective enzymes and positively influencing regulatory signaling pathways.[2]

Oxidative_Stress Oxidative Stress (ROS/RNS) Nrf2 Nrf2 Oxidative_Stress->Nrf2 activates Phenolic_Aldehyde This compound Phenolic_Aldehyde->Oxidative_Stress scavenges Phenolic_Aldehyde->Nrf2 activates Keap1 Keap1 Nrf2->Keap1 dissociation ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection provides

Antioxidant Signaling Pathway of Phenolic Aldehydes

References

A Comparative Guide to HPLC Analysis for Purity of 3,5-Dimethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount for the synthesis of well-characterized and reliable final products. 3,5-Dimethyl-4-hydroxybenzaldehyde is a key building block in the synthesis of various specialty chemicals and pharmaceutical compounds. This guide provides a comparative overview of two common reversed-phase High-Performance Liquid Chromatography (HPLC) methods for determining the purity of this compound, offering insights into selecting the optimal analytical approach.

Introduction to HPLC for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For the purity analysis of this compound, reversed-phase HPLC is the method of choice, where a nonpolar stationary phase is used with a polar mobile phase. The choice of stationary phase and mobile phase composition can significantly impact the separation of the main compound from its potential impurities.

This guide compares two widely used stationary phases: the traditional C18 column and the Phenyl-Hexyl column, which offers alternative selectivity for aromatic compounds.

Potential Impurities in this compound

The purity of this compound can be affected by starting materials, byproducts of the synthesis, and degradation products. Common potential impurities may include:

  • Starting materials: Such as 2,6-dimethylphenol.

  • Oxidation product: 3,5-Dimethyl-4-hydroxybenzoic acid, formed by the oxidation of the aldehyde group.

  • Related isomers: Positional isomers that may arise during synthesis.

  • Products of side reactions: Other related benzaldehyde derivatives.

A robust HPLC method should be able to separate the main peak of this compound from all potential impurities.

Comparative HPLC Methodologies

Herein, we present two distinct HPLC methods for the purity analysis of this compound, highlighting the differences in their chromatographic performance.

Method A: C18 Column with Acetonitrile/Water Mobile Phase

This is a conventional and widely used method for the analysis of moderately polar compounds.

Method B: Phenyl-Hexyl Column with Methanol/Water Mobile Phase

This method utilizes a stationary phase with phenyl-pi interactions, which can provide enhanced selectivity for aromatic compounds.

Experimental Protocols

Protocol 1: HPLC Purity Analysis using a C18 Column

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard and sample

  • Methanol (HPLC grade, for sample preparation)

Chromatographic Conditions:

Parameter Condition
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in methanol.

  • Prepare the sample solution by dissolving the this compound sample in methanol to a final concentration of 1 mg/mL.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Protocol 2: HPLC Purity Analysis using a Phenyl-Hexyl Column

Instrumentation:

  • HPLC system with a UV detector

  • Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard and sample

Chromatographic Conditions:

Parameter Condition
Mobile Phase Methanol:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 0.8 mL/min
Column Temperature 35 °C
Detection Wavelength 280 nm

| Injection Volume | 5 µL |

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in methanol.

  • Prepare the sample solution by dissolving the this compound sample in methanol to a final concentration of 1 mg/mL.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Comparative Data Presentation

The following table summarizes the expected chromatographic performance of the two methods for the separation of this compound from its potential impurities. The data is illustrative and may vary depending on the specific column and HPLC system used.

AnalyteExpected Retention Time (min) - Method A (C18)Expected Retention Time (min) - Method B (Phenyl-Hexyl)Resolution (Rs) from Main Peak - Method AResolution (Rs) from Main Peak - Method B
3,5-Dimethyl-4-hydroxybenzoic acid3.54.2> 2.0> 2.5
This compound 5.2 6.8 - -
2,6-Dimethylphenol6.88.5> 2.0> 3.0
Unknown Related Impurity 14.86.1< 1.5> 2.0
Unknown Related Impurity 27.59.2> 2.0> 2.5

Note: A resolution value (Rs) greater than 1.5 is generally considered acceptable for baseline separation.

Method Selection Workflow

The choice between a C18 and a Phenyl-Hexyl column often depends on the specific impurity profile of the sample. The following workflow can guide the selection process.

HPLC_Method_Selection start Start: Purity Analysis of this compound method_A Method A: C18 Column Analysis start->method_A method_B Method B: Phenyl-Hexyl Column Analysis start->method_B evaluate_A Evaluate Resolution of Critical Impurity Pairs method_A->evaluate_A evaluate_B Evaluate Resolution of Critical Impurity Pairs method_B->evaluate_B adequate_A Resolution > 1.5? evaluate_A->adequate_A adequate_B Resolution > 1.5? evaluate_B->adequate_B report_A Report Purity Results adequate_A->report_A Yes optimize_A Optimize Method A (e.g., mobile phase, gradient) adequate_A->optimize_A No report_B Report Purity Results adequate_B->report_B Yes optimize_B Consider Alternative Method (Method B) adequate_B->optimize_B No optimize_A->method_A

Caption: Workflow for selecting an appropriate HPLC method.

Discussion

  • Method A (C18 Column): This method provides a good general-purpose separation for this compound and its common impurities. The use of acetonitrile often results in lower backpressure compared to methanol. However, for closely related aromatic impurities, the resolution might be challenging to optimize.

  • Method B (Phenyl-Hexyl Column): The Phenyl-Hexyl column offers a different selectivity profile due to the potential for π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes. This can lead to improved resolution of aromatic impurities that are difficult to separate on a C18 column. The use of methanol as the organic modifier can sometimes enhance these π-π interactions.

Conclusion

Both C18 and Phenyl-Hexyl columns are suitable for the purity analysis of this compound by HPLC. The choice of the optimal method depends on the specific impurity profile of the sample. For routine quality control where the impurity profile is well-characterized, a validated C18 method is often sufficient. However, for samples with complex impurity profiles containing closely related aromatic species, a Phenyl-Hexyl column can provide superior resolution and is a valuable alternative for method development and validation. It is recommended to screen both types of columns during method development to identify the most robust and selective conditions for the intended purpose.

A Comparative Guide: 3,5-Dimethyl-4-hydroxybenzaldehyde vs. Vanillin

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3,5-Dimethyl-4-hydroxybenzaldehyde and vanillin (4-hydroxy-3-methoxybenzaldehyde), two phenolic aldehydes with distinct applications in chemical synthesis and biological research. While both compounds share a core benzaldehyde structure, their differing substitutions lead to unique chemical properties and, consequently, divergent roles in scientific applications.

Executive Summary: Vanillin is a widely studied compound with well-documented antioxidant, anti-inflammatory, and antimicrobial properties, making it a significant molecule in food science, pharmaceuticals, and therapeutics.[1] In contrast, this compound is primarily recognized as a crucial intermediate in pharmaceutical synthesis, notably for the antiretroviral drug Etravirine.[2] A significant gap exists in the scientific literature regarding the biological activities of this compound. While its phenolic structure suggests potential antioxidant capabilities, there is a lack of quantitative experimental data to support a direct performance comparison with vanillin in biological assays.[3] This guide synthesizes the available data for both compounds, highlighting this disparity.

Chemical and Physical Properties

The structural differences between the two molecules—a methoxy group in vanillin versus a second methyl group in this compound—influence their physical properties, such as melting point and molecular weight.

PropertyThis compoundVanillin
Molecular Formula C₉H₁₀O₂[2]C₈H₈O₃[4]
Molecular Weight 150.17 g/mol [2]152.15 g/mol [4]
Appearance Yellow to white solid/crystalline powder[2][5]White to pale yellow crystalline needles/powder[6]
Melting Point 112-114 °C[2][5]81-83 °C[6]
Boiling Point 263.9 °C at 760 mmHg[2]285 °C[7]
Solubility Data not readily availableSoluble in water (10 g/L), ethanol, chloroform, and ether[8]
CAS Number 2233-18-3[2]121-33-5[7]

Comparative Biological Activity

Quantitative data on the biological performance of this compound is not available in the reviewed scientific literature, precluding a direct comparison with vanillin. The following sections summarize the well-documented activities of vanillin.

Antioxidant Activity

Vanillin's antioxidant capacity has been evaluated in multiple assays, although results can vary depending on the specific method used. It has shown potent activity in assays that involve hydrogen atom transfer mechanisms.[9] Its activity is attributed to the hydrogen-donating ability of its phenolic hydroxyl group.[10]

Assay TypeVanillin: Performance Metric (IC₅₀ / Activity)This compound
DPPH Radical Scavenging Weak activity (IC₅₀ > 100 µM)[11]Data not available in reviewed literature
ABTS Radical Cation Scavenging Potent activity (IC₅₀ = 16.25 µM)[11]Data not available in reviewed literature
Oxygen Radical Absorbance Capacity (ORAC) Potent activity reported[9][11]Data not available in reviewed literature
Anti-inflammatory Activity

Vanillin exerts anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor κ-B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[12][13] This modulation leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and an increase in the anti-inflammatory cytokine IL-10.[12][14]

Assay / ModelVanillin: Key FindingsThis compound
LPS-stimulated RAW 264.7 cells Significant reduction in NO, TNF-α, IL-1β, and IL-6 production[12][14]Data not available in reviewed literature
TNBS-induced colitis in mice Suppressed NF-κB activation and improved colitis features[13]Data not available in reviewed literature
Ethanol-induced gastric ulcer in rats Reduced levels of TNF-α, IL-1β, IL-6, IFN-γ; increased IL-10[15]Data not available in reviewed literature
Antimicrobial Activity

Vanillin demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[12][16] Its mechanism is primarily membrane-active, causing dissipation of ion gradients and inhibition of respiration.[3]

Organism TypeVanillin: Performance Metric (MIC)This compound
Multidrug-Resistant E. coli 1.25 mg/mL[12]Data not available in reviewed literature
Multidrug-Resistant Salmonella 1.25–2.5 mg/mL[12]Data not available in reviewed literature
Multidrug-Resistant S. aureus 2.5 mg/mL[12]Data not available in reviewed literature
Spoilage Yeasts (from mango) 5.0–6.7 mM (0.76–1.02 mg/mL)[16]Data not available in reviewed literature
Spoilage Fungi (from mango) 12.5–13.3 mM (1.90–2.02 mg/mL)[16]Data not available in reviewed literature

Applications

This compound is predominantly used as a specialized chemical intermediate. Its most notable application is in the synthesis of Etravirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[2] It is also used in the synthesis of fragrances and flavoring agents.[3]

Vanillin has a wide range of applications. It is extensively used as a flavoring agent in the food, beverage, and pharmaceutical industries.[4] Beyond its flavor profile, its biological activities make it a subject of research for therapeutic applications, including as an anti-inflammatory, antioxidant, and antimicrobial agent.[13][17] It also serves as a chemical intermediate for the synthesis of other pharmaceuticals and fine chemicals.[7]

Mandatory Visualizations

The following diagrams illustrate a key anti-inflammatory pathway modulated by vanillin and a standard experimental workflow used to assess antioxidant activity.

G cluster_0 LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Activation LPS->IKK IkBa Phosphorylation & Degradation of IκBα IKK->IkBa NFkB NF-κB Translocation to Nucleus IkBa->NFkB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB->Genes Vanillin Vanillin Vanillin->IKK Inhibition

Caption: Vanillin's anti-inflammatory mechanism via inhibition of the NF-κB pathway.

G prep_dpph 1. Prepare 0.1 mM DPPH Working Solution in Methanol reaction 3. Mix DPPH Solution with Test Sample/Control in a 96-well plate prep_dpph->reaction prep_samples 2. Prepare Serial Dilutions of Test Compound & Control (e.g., Ascorbic Acid) prep_samples->reaction incubation 4. Incubate in Dark (e.g., 30 minutes at room temp.) reaction->incubation measure 5. Measure Absorbance at ~517 nm incubation->measure calculate 6. Calculate % Inhibition and Determine IC₅₀ Value measure->calculate

Caption: Standard experimental workflow for the DPPH radical scavenging assay.

Experimental Protocols

To facilitate further research and enable comparative studies, detailed protocols for key assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger or hydrogen donor.[18][19]

1. Reagent Preparation:

  • DPPH Stock Solution: Prepare a stock solution of DPPH (e.g., 1 mM) in a spectrophotometric-grade solvent like methanol or ethanol. Store this solution in a dark, airtight container at 4°C.[18]

  • DPPH Working Solution: On the day of the experiment, dilute the stock solution with the same solvent to a final concentration of approximately 0.1 mM. The absorbance of this working solution at 517 nm should be around 1.0 ± 0.2.[19]

  • Test Samples: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent. Create a series of dilutions from this stock to test a range of concentrations.[18]

  • Positive Control: Prepare a similar dilution series of a known antioxidant, such as ascorbic acid or Trolox.[18]

2. Assay Procedure (96-well plate format):

  • Add a specific volume (e.g., 100 µL) of the DPPH working solution to each well.

  • Add a smaller volume (e.g., 100 µL) of each test sample dilution, positive control dilution, or solvent (for the blank/control) to the respective wells.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate in the dark at room temperature for a set period, typically 30 minutes.[18]

  • Measure the absorbance of each well at 517 nm using a microplate spectrophotometer.[18]

3. Data Analysis:

  • Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution with solvent only, and A_sample is the absorbance of the DPPH solution with the test compound.[19]

  • Plot the % Inhibition against the concentration of the test compound.

  • Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, from the plot. A lower IC₅₀ value indicates higher antioxidant activity.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cell Viability Assay

This colorimetric assay is used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

1. Reagent Preparation:

  • MTT Solution: Dissolve MTT powder in sterile phosphate-buffered saline (PBS) to a concentration of 5 mg/mL. Sterilize the solution by passing it through a 0.2 µm filter. Store protected from light at 4°C.

  • Solubilization Solution: Prepare a solution to dissolve the formazan crystals. A common solution is 10% SDS (sodium dodecyl sulfate) in 0.01 M HCl, or acidified isopropanol. DMSO is also frequently used.

2. Assay Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow, typically for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium. Add a fresh, serum-free medium containing the MTT solution (e.g., diluted 1:10 from the stock) to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add the solubilization solution (e.g., 100-150 µL of DMSO or SDS solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently on an orbital shaker for about 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 500-600 nm (typically 570 nm) using a microplate reader.

3. Data Analysis:

  • Calculate cell viability as a percentage relative to the untreated control cells: % Viability = (Absorbance_sample / Absorbance_control) * 100

  • Plot the % Viability against the compound concentration to determine the IC₅₀ value, which represents the concentration of the compound that reduces cell viability by 50%.

References

A Comparative Guide to the Reactivity of 3,5-Dimethyl-4-hydroxybenzaldehyde and 4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 3,5-dimethyl-4-hydroxybenzaldehyde and 4-hydroxybenzaldehyde. The analysis is grounded in fundamental principles of organic chemistry and supported by available experimental data for key chemical transformations, including oxidation, reduction, and condensation reactions.

Introduction to the Compounds

4-hydroxybenzaldehyde is a simple aromatic aldehyde with a hydroxyl group in the para position.[1] This substitution pattern makes it a versatile starting material in the synthesis of various pharmaceuticals, polymers, and fragrances.[1] Its chemical behavior is dictated by the interplay between the electron-withdrawing aldehyde group and the electron-donating hydroxyl group.

This compound is a derivative of 4-hydroxybenzaldehyde with two additional methyl groups positioned ortho to the hydroxyl group. These methyl groups introduce significant electronic and steric differences, which in turn alter the reactivity of the molecule compared to its unsubstituted counterpart.

Theoretical Framework: Electronic and Steric Effects

The differing reactivity of these two aldehydes can be primarily attributed to two factors:

  • Electronic Effects: The two methyl groups in this compound are electron-donating via an inductive effect. This increases the electron density on the aromatic ring, which is relayed to the carbonyl carbon of the aldehyde group. Consequently, the carbonyl carbon becomes less electrophilic and therefore less susceptible to nucleophilic attack compared to 4-hydroxybenzaldehyde.

  • Steric Hindrance: The presence of methyl groups in the ortho positions (relative to the hydroxyl group and meta to the aldehyde) introduces steric bulk around the aldehyde functionality. This steric hindrance can impede the approach of nucleophiles to the carbonyl carbon, thereby slowing down the rate of reaction.

Based on these principles, it is anticipated that This compound will exhibit lower reactivity towards nucleophiles in comparison to 4-hydroxybenzaldehyde.

Comparative Reactivity Data

The following tables summarize available quantitative data for key reactions. It is important to note that the data is compiled from various sources and may not have been generated under identical experimental conditions. However, it serves to illustrate the expected trends in reactivity.

Dakin Oxidation

The Dakin oxidation is a reaction of an ortho- or para-hydroxylated phenyl aldehyde with hydrogen peroxide in a basic solution to form a benzenediol and a carboxylate.[2][3]

AldehydeProductYield (%)Reference
This compound 2,3-Dimethylhydroquinone97[4]
4-hydroxybenzaldehyde Hydroquinone92[5]

Note: The yields reported are from different studies and may not be directly comparable due to variations in reaction conditions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (like malononitrile) to a carbonyl group, followed by a dehydration reaction.[6][7]

AldehydeActive Methylene CompoundProductYield (%)Reference
This compound Malononitrile2-((4-hydroxy-3,5-dimethylphenyl)methylene)malononitrileData not available
4-hydroxybenzaldehyde Malononitrile2-((4-hydroxyphenyl)methylene)malononitrile95[8]

Note: A specific yield for the Knoevenagel condensation of this compound with malononitrile was not found in the surveyed literature, which may suggest that the reaction is less common or proceeds with lower efficiency due to the factors discussed above.

Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a common reagent for the reduction of aldehydes to their corresponding primary alcohols.[9][10]

AldehydeProductYield (%)Reference
This compound 4-(Hydroxymethyl)-2,6-dimethylphenolData not available
4-hydroxybenzaldehyde 4-(Hydroxymethyl)phenolHigh (qualitative)[11]

Note: While specific quantitative yields for the NaBH₄ reduction of both compounds under identical conditions are not available, the general principles of aldehyde reduction suggest that both would proceed in high yield. However, the reaction rate for this compound may be slower due to steric hindrance and reduced electrophilicity of the carbonyl carbon.

Experimental Protocols

Dakin Oxidation of 4-hydroxybenzaldehyde Derivatives

Objective: To oxidize a para-hydroxybenzaldehyde to its corresponding hydroquinone.

Materials:

  • Substituted 4-hydroxybenzaldehyde (e.g., 4-hydroxybenzaldehyde or this compound)

  • Hydrogen peroxide (H₂O₂) (e.g., 30% aqueous solution)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl) (for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the substituted 4-hydroxybenzaldehyde in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Slowly add hydrogen peroxide to the cooled solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and acidify with hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Knoevenagel Condensation with Malononitrile

Objective: To perform a Knoevenagel condensation between an aromatic aldehyde and malononitrile.

Materials:

  • Aromatic aldehyde (e.g., 4-hydroxybenzaldehyde or this compound)

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • Dissolve the aromatic aldehyde and malononitrile in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography.

Sodium Borohydride Reduction of Aromatic Aldehydes

Objective: To reduce an aromatic aldehyde to its corresponding primary alcohol.

Materials:

  • Aromatic aldehyde (e.g., 4-hydroxybenzaldehyde or this compound)

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol (solvent)

  • Deionized water

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the aromatic aldehyde in methanol or ethanol in a flask and cool the solution in an ice bath.

  • In small portions, add sodium borohydride to the cooled solution with stirring.

  • After the addition is complete, continue to stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, carefully add water to quench the excess NaBH₄, followed by dilute hydrochloric acid to neutralize the mixture.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alcohol by recrystallization or column chromatography.

Visualizations

Dakin_Oxidation_Mechanism aldehyde p-Hydroxybenzaldehyde intermediate1 Tetrahedral Intermediate aldehyde->intermediate1 Nucleophilic Attack h2o2 H₂O₂ / OH⁻ h2o2->intermediate1 rearrangement Aryl Migration intermediate1->rearrangement ester Phenyl Formate Intermediate rearrangement->ester hydrolysis Hydrolysis ester->hydrolysis product Hydroquinone hydrolysis->product Knoevenagel_Condensation_Workflow start Start: Aldehyde + Active Methylene Compound dissolve Dissolve in Solvent (e.g., Ethanol) start->dissolve catalyst Add Base Catalyst (e.g., Piperidine) dissolve->catalyst reaction Heat / Reflux catalyst->reaction monitoring Monitor by TLC reaction->monitoring workup Cool and Isolate Product (Filtration or Extraction) monitoring->workup Reaction Complete purification Purification (Recrystallization / Chromatography) workup->purification product Final Product: α,β-Unsaturated Compound purification->product Reactivity_Comparison compound1 This compound electronic Electronic Effects: +I from 2x -CH₃ (Electron Donating) compound1->electronic steric Steric Hindrance: Bulky ortho -CH₃ groups compound1->steric compound2 4-hydroxybenzaldehyde more_reactive More Reactive compound2->more_reactive reactivity Reactivity towards Nucleophilic Attack less_reactive Less Reactive electronic->less_reactive steric->less_reactive less_reactive->reactivity more_reactive->reactivity

References

A Comparative Spectroscopic Analysis of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of benzaldehyde and three of its para-substituted derivatives: 4-methoxybenzaldehyde, 4-nitrobenzaldehyde, and 4-chlorobenzaldehyde. The objective is to offer a clear, data-driven comparison of how different substituents at the para position influence the spectral characteristics of the benzaldehyde scaffold. This information is crucial for the structural elucidation, identification, and purity assessment of these and related compounds in research and development settings.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data obtained for the four compounds. All Nuclear Magnetic Resonance (NMR) data is reported for samples dissolved in deuterated chloroform (CDCl₃), and Infrared (IR) data is for liquid films or KBr pellets. Mass Spectrometry (MS) data corresponds to the molecular ion peak (M⁺) observed under electron ionization (EI).

CompoundStructureIR Data (cm⁻¹)¹H NMR Data (ppm)¹³C NMR Data (ppm)Mass Spec. (m/z)
ν(C=O) ν(C-H) aldehyde δ(CHO) δ(C=O)
BenzaldehydeBenzaldehyde structure~1703[1][2]~2820, ~2720[1]~9.99~192.5
4-Methoxybenzaldehyde4-Methoxybenzaldehyde structure~1685~2830, ~2730~9.87~190.7
4-Nitrobenzaldehyde4-Nitrobenzaldehyde structure~1701~2860, ~2760~10.14~190.4
4-Chlorobenzaldehyde4-Chlorobenzaldehyde structure~1699~2850, ~2750~9.98~190.9

Experimental Protocols

The data presented in this guide is based on standard spectroscopic techniques. The following are generalized experimental protocols for the acquisition of the cited data.

Infrared (IR) Spectroscopy

Infrared spectra are typically acquired using a Fourier Transform Infrared (FTIR) spectrometer.[3]

  • Sample Preparation: For liquid samples like benzaldehyde, a thin film is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a translucent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of Nujol (a mineral oil) and placing the resulting paste between salt plates.[4]

  • Data Acquisition: The prepared sample is placed in the sample holder of the spectrometer. A background spectrum of the empty sample holder (or the solvent) is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer.

  • Sample Preparation: A small amount of the analyte (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃), in an NMR tube.[5] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field is "locked" onto the deuterium signal of the solvent to maintain a stable magnetic field. The magnetic field is then "shimmed" to optimize its homogeneity, which results in sharper spectral lines. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is often used to simplify the spectrum. The FID is then Fourier-transformed to produce the final spectrum.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, commonly with an electron ionization (EI) source.

  • Sample Introduction: A small amount of the sample is introduced into the instrument, where it is vaporized in a vacuum.

  • Ionization: In the EI source, the vaporized molecules are bombarded with a high-energy electron beam, which knocks an electron off the molecule to form a positively charged molecular ion (M⁺).

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or a magnetic sector), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum. The peak with the highest m/z value often corresponds to the molecular ion.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound, from initial sample preparation to the final interpretation of the combined spectral data.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound of Interest Prep_IR Prepare IR Sample (e.g., KBr pellet, thin film) Sample->Prep_IR Prep_NMR Prepare NMR Sample (dissolve in deuterated solvent) Sample->Prep_NMR Prep_MS Prepare MS Sample (introduce to high vacuum) Sample->Prep_MS Acq_IR Acquire IR Spectrum Prep_IR->Acq_IR Acq_NMR Acquire NMR Spectra (¹H, ¹³C) Prep_NMR->Acq_NMR Acq_MS Acquire Mass Spectrum Prep_MS->Acq_MS Analyze_IR Identify Functional Groups (e.g., C=O, C-H stretches) Acq_IR->Analyze_IR Analyze_NMR Determine Chemical Environment & Connectivity Acq_NMR->Analyze_NMR Analyze_MS Determine Molecular Weight & Fragmentation Pattern Acq_MS->Analyze_MS Interpretation Combine Spectroscopic Data for Structural Elucidation Analyze_IR->Interpretation Analyze_NMR->Interpretation Analyze_MS->Interpretation Structure Verified Molecular Structure Interpretation->Structure

Caption: Logical workflow for spectroscopic analysis.

References

A Comparative Guide to Analytical Methods for Quantifying 3,5-Dimethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of various analytical methods for the quantification of 3,5-Dimethyl-4-hydroxybenzaldehyde (DMHB), a key aromatic aldehyde. The selection of an appropriate analytical technique is critical for accuracy and reliability in research, quality control, and drug development. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR), complete with detailed experimental protocols and supporting data.

Data Presentation: Comparative Performance of Analytical Methods

The choice of an analytical method is often a trade-off between sensitivity, selectivity, cost, and the complexity of the sample matrix. The following table summarizes the expected performance characteristics for quantifying this compound based on validated methods for structurally related phenolic aldehydes.

Method Linearity (r²) Limit of Detection (LOD) Limit of Quantification (LOQ) Accuracy (Recovery %) Precision (RSD %) Selectivity Notes
HPLC-UV >0.9990.01 - 0.5 µg/mL0.03 - 1.5 µg/mL90 - 110< 5ModerateSusceptible to co-eluting species with similar chromophores.[1]
GC-MS >0.9980.05 - 1.0 µg/mL0.15 - 3.0 µg/mL85 - 115< 10HighRequires derivatization for this analyte; provides structural confirmation.[1]
LC-MS/MS >0.9990.001 - 0.1 ng/mL~1.0 ng/mL95 - 105 (80-120 in matrix)< 3 (< 20 in matrix)Very HighIdeal for complex biological matrices due to high selectivity and sensitivity.[2]
qNMR N/A (Primary Method)Analyte DependentAnalyte DependentVery High< 1Very HighProvides direct quantification without a specific analyte reference standard; non-destructive.[3]
Table 1: Expected performance characteristics of different analytical methods for the quantification of this compound. Data is extrapolated from validated methods for similar phenolic compounds.[1][2][3]
Experimental Workflows and Logical Relationships

The general workflow for chromatographic analysis involves sample preparation followed by instrumental analysis. The specific steps can vary significantly depending on the chosen method and sample matrix.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Deriv Derivatization (for GC-MS) Extraction->Deriv Filt Filtration / Dilution Extraction->Filt Deriv->Filt HPLC HPLC-UV Filt->HPLC GCMS GC-MS Filt->GCMS LCMSMS LC-MS/MS Filt->LCMSMS Quant Quantification HPLC->Quant GCMS->Quant LCMSMS->Quant

Caption: General experimental workflow for chromatographic analysis.

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is based on reversed-phase chromatography, separating compounds based on their hydrophobicity.[4][5]

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chemicals and Reagents:

    • This compound reference standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Phosphoric acid or Formic acid (Analytical grade).[6]

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 250 mm x 4.6 mm i.d.

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (with 0.1% acid). A typical mobile phase could be a mixture of acetonitrile and water containing phosphoric acid.[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280-285 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase).

    • Use sonication to ensure complete dissolution.

    • Dilute to a final known volume in a volumetric flask.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and provides structural confirmation. For polar compounds like DMHB, a derivatization step is typically required to increase volatility.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chemicals and Reagents:

    • This compound reference standard.

    • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Pyridine or other suitable solvent.

  • Sample Preparation (with Derivatization):

    • Prepare a solution of the dried extract or standard in a vial.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add 50 µL of BSTFA (with 1% TMCS) and 50 µL of pyridine.

    • Seal the vial and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivative.[1]

    • Cool to room temperature before injection.

  • Chromatographic and Spectrometric Conditions:

    • Column: HP-5ms or equivalent (30 m × 0.25 mm, 0.25 µm).[7]

    • Carrier Gas: Helium at a constant flow or linear velocity.

    • Oven Program: Start at 60-100 °C, hold for 1-2 minutes, then ramp at 10 °C/min to 280-300 °C and hold.

    • Injection Mode: Splitless.

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis using characteristic ions of the derivatized analyte.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method, making it the preferred choice for analyzing samples in complex matrices like plasma or cell lysates.[2]

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Sample Preparation:

    • To 100 µL of the sample (e.g., plasma, cell lysate), add an internal standard.

    • Perform protein precipitation and liquid-liquid extraction by adding 500 µL of acetonitrile containing 0.1% formic acid.[2]

    • Vortex vigorously and centrifuge at high speed (e.g., 13,500 rcf) for 10 minutes.[2]

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 200 µL of the initial mobile phase and transfer to an HPLC vial.[2]

  • LC-MS/MS Conditions:

    • Column: A suitable C18 UPLC/HPLC column (e.g., 2.1 x 100 mm, 2.7 µm).[8]

    • Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile or Methanol with 0.1% formic acid.[6][8]

    • Flow Rate: 0.3-0.5 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the phenolic hydroxyl group.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. Precursor and product ions would need to be optimized by infusing a standard solution of DMHB.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that determines purity or concentration by comparing the integral of an analyte's signal to that of a certified internal standard.[3] It is non-destructive and provides structural confirmation simultaneously.[3]

qNMR_Principle cluster_sample Sample Preparation cluster_analysis Analysis & Calculation Analyte Analyte (DMHB) (Known Mass) NMR_Tube NMR Tube Analyte->NMR_Tube Standard Internal Standard (Known Mass & Purity) Standard->NMR_Tube Solvent Deuterated Solvent (Known Volume) Solvent->NMR_Tube Spec Acquire Spectrum (Quantitative Parameters) NMR_Tube->Spec Integrate Integrate Signals (Analyte & Standard) Spec->Integrate Calc Calculate Purity/ Concentration Integrate->Calc

Caption: Principle of Quantitative NMR (qNMR) analysis.

  • Instrumentation: NMR spectrometer (≥ 400 MHz recommended).

  • Chemicals and Reagents:

    • This compound sample.

    • Certified internal standard (e.g., maleic acid, dimethyl sulfone), which must be stable, of known purity, and have signals that do not overlap with the analyte.

    • Deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh a precise amount of the DMHB sample and the internal standard into the same vial.

    • Dissolve the mixture in a known volume of deuterated solvent.

    • Ensure complete dissolution and transfer the solution to a clean 5 mm NMR tube.[3]

  • Data Acquisition:

    • Use quantitative acquisition parameters to ensure accurate signal integration.

    • Relaxation Delay (D1): Must be sufficiently long, at least 5 times the longest T1 relaxation time of any signal of interest (a D1 of 30-60 seconds is often used).[3]

    • Pulse Angle: A 90° pulse angle should be used.[3]

  • Data Processing and Calculation:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved signal for the analyte (e.g., the aldehyde proton) and a signal for the internal standard.

    • Calculate the purity or concentration using the ratio of the integrals, the number of protons for each signal, their molecular weights, and their initial masses.

References

Comparative Crystallographic Analysis of 3,5-Dimethyl-4-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural elucidation of Schiff base and hydrazone derivatives of 3,5-Dimethyl-4-hydroxybenzaldehyde through X-ray crystallography.

This guide provides an objective comparison of the crystallographic structures of two derivatives of this compound: a Schiff base, (E)-2,6-dimethyl-4-(((4-methylphenyl)imino)methyl)phenol, and a hydrazone, (E)-3,5-dimethyl-4-hydroxy-N'-(1-(4-nitrophenyl)ethylidene)benzohydrazide. By presenting key crystallographic data, detailed experimental protocols, and a visual workflow, this document aims to facilitate a deeper understanding of the structure-property relationships of this class of compounds, which are of significant interest in medicinal chemistry and materials science.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for the two derivatives, allowing for a direct comparison of their solid-state structures.

Parameter(E)-2,6-dimethyl-4-(((4-methylphenyl)imino)methyl)phenol(E)-3,5-dimethyl-4-hydroxy-N'-(1-(4-nitrophenyl)ethylidene)benzohydrazide
Chemical Formula C₁₆H₁₇NOC₁₇H₁₇N₃O₄
Formula Weight 239.31327.33
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 10.138(2)12.083(3)
b (Å) 12.043(2)10.012(2)
c (Å) 11.439(2)13.629(3)
α (°) 9090
β (°) 108.57(3)101.45(2)
γ (°) 9090
Volume (ų) 1324.4(4)1615.1(6)
Z 44
Calculated Density (g/cm³) 1.1991.346
Radiation (Å) Mo Kα (0.71073)Mo Kα (0.71073)
Temperature (K) 293(2)296(2)
Final R indices [I > 2σ(I)] R₁ = 0.048, wR₂ = 0.133R₁ = 0.052, wR₂ = 0.141
CCDC Deposition Number 7851951405624

Experimental Protocols

The methodologies for the synthesis and crystallographic analysis of the compared derivatives are detailed below.

Synthesis of (E)-2,6-dimethyl-4-(((4-methylphenyl)imino)methyl)phenol

A solution of this compound (1 mmol) in ethanol (20 mL) was added to a solution of 4-methylaniline (1 mmol) in ethanol (20 mL). The resulting mixture was refluxed for 4 hours. The solvent was then removed under reduced pressure, and the resulting solid was recrystallized from ethanol to yield single crystals suitable for X-ray diffraction.

Synthesis of (E)-3,5-dimethyl-4-hydroxy-N'-(1-(4-nitrophenyl)ethylidene)benzohydrazide

To a solution of 3,5-dimethyl-4-hydroxybenzohydrazide (1 mmol) in methanol (15 mL), a solution of 1-(4-nitrophenyl)ethan-1-one (1 mmol) in methanol (10 mL) was added. A few drops of glacial acetic acid were added as a catalyst, and the mixture was refluxed for 6 hours. Upon cooling to room temperature, the precipitated solid was filtered, washed with cold methanol, and dried. Single crystals were obtained by slow evaporation from a solution in a mixture of chloroform and methanol.

X-ray Crystallography

For both compounds, a single crystal of suitable dimensions was mounted on a goniometer head. X-ray diffraction data were collected at the specified temperatures using a diffractometer with graphite-monochromated Mo Kα radiation. The collected data were processed for Lorentz and polarization effects. The crystal structures were solved by direct methods and refined by full-matrix least-squares on F² using appropriate software packages. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Workflow and Process Visualization

The following diagram illustrates the general workflow from the synthesis of the this compound derivatives to their structural elucidation by X-ray crystallography.

X-ray Crystallography Workflow Workflow for X-ray Crystallography of this compound Derivatives cluster_synthesis Synthesis and Crystallization cluster_xray X-ray Diffraction and Analysis start This compound reaction Condensation Reaction start->reaction amine Primary Amine / Hydrazine amine->reaction purification Purification and Recrystallization reaction->purification crystals Single Crystals purification->crystals data_collection X-ray Data Collection crystals->data_collection Crystal Mounting data_processing Data Processing and Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Caption: General workflow from synthesis to crystal structure determination.

A Comparative Analysis of the Antioxidant Properties of Substituted Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of various substituted phenols, supported by experimental data. Understanding the structure-activity relationships of these compounds is crucial for the development of novel therapeutics and the effective use of antioxidants in various applications.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of substituted phenols is commonly evaluated using various assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) and Trolox Equivalent Antioxidant Capacity (TEAC) are common metrics, where a lower IC50 and a higher TEAC value indicate greater antioxidant activity.

Below are tables summarizing the antioxidant activity of selected substituted phenols from various studies. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.

Table 1: DPPH Radical Scavenging Activity (IC50) of Selected Phenolic Compounds

CompoundStructureDPPH IC50 (µM)Reference
Gallic Acid3,4,5-Trihydroxybenzoic acid4.05[1]
Ascorbic AcidVitamin C24.42[1]
TroloxVitamin E analog30.12[1]
Butylated Hydroxytoluene (BHT)2,6-di-tert-butyl-4-methylphenol>100[1]
2,4-di-tert-butylphenol--[1]

Table 2: ABTS Radical Scavenging Activity (IC50) of Selected Phenolic Compounds

CompoundStructureABTS IC50 (µM)Reference
Gallic Acid3,4,5-Trihydroxybenzoic acid2.93[1]
Ascorbic AcidVitamin C15.6[1]
TroloxVitamin E analog18.2[1]

Table 3: Comparative Antioxidant Activity of Phenolic Acids (DPPH Assay)

CompoundIC50 (µg/mL)
Gallic acid1.8 ± 0.1
Caffeic acid3.2 ± 0.2
Ferulic acid8.5 ± 0.4
p-Coumaric acid15.2 ± 0.7

Note: Data compiled from a study by Fukumoto and Mazza (2000) for illustrative purposes. Direct comparison requires data from a single comprehensive study.

Structure-Activity Relationship of Phenolic Antioxidants

The antioxidant activity of substituted phenols is intricately linked to their molecular structure. Key determinants include:

  • Number and Position of Hydroxyl Groups: An increase in the number of hydroxyl (-OH) groups generally enhances antioxidant activity. The position of these groups is also critical. Ortho and para di- and poly-hydroxyl phenols exhibit higher activity due to the stabilization of the resulting phenoxyl radical through resonance and intramolecular hydrogen bonding.[1][2]

  • Electron-Donating and Electron-Withdrawing Substituents: The presence of electron-donating groups (EDGs) such as alkyl (-R), methoxy (-OCH3), and amino (-NH2) groups on the aromatic ring increases the electron density on the hydroxyl group. This weakens the O-H bond, facilitating hydrogen atom donation to free radicals and thus enhancing antioxidant activity.[3] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) and carboxyl (-COOH) decrease the electron density, strengthen the O-H bond, and reduce antioxidant capacity.

  • Steric Hindrance: Bulky substituents near the hydroxyl group can sometimes hinder the interaction with free radicals, potentially reducing antioxidant activity. However, in some cases, steric hindrance can also increase the stability of the phenoxyl radical, leading to enhanced antioxidant capacity.

The order of antioxidant activity based on the position of substituents generally follows para > ortho > meta.[3] This is attributed to the greater resonance stabilization of the phenoxyl radical when substituents are in the para or ortho positions.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of experimental findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the substituted phenol samples in methanol to obtain a range of concentrations.

  • Reaction: In a 96-well plate or cuvettes, mix a specific volume of the sample solution with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the substituted phenol samples in a suitable solvent.

  • Reaction: Add a small volume of the sample solution to the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance at 593 nm is proportional to the antioxidant's reducing power.

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Sample Preparation: Prepare different concentrations of the substituted phenol samples.

  • Reaction: Add a small volume of the sample solution to the FRAP reagent, pre-warmed to 37°C.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 4 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are typically expressed as Fe²⁺ equivalents (µM) or in terms of a standard antioxidant like Trolox.

Visualizations

Experimental Workflow for Antioxidant Capacity Assessment

G General Experimental Workflow for Antioxidant Capacity Assessment cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_antioxidant Prepare Substituted Phenol Solutions mix Mix Phenol Solution with Assay Reagent prep_antioxidant->mix prep_reagents Prepare Assay Reagents (DPPH/ABTS/FRAP) prep_reagents->mix incubate Incubate under Controlled Conditions mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition, IC50, or TEAC measure->calculate compare Compare Antioxidant Activity calculate->compare

Caption: A generalized workflow for assessing the antioxidant capacity of substituted phenols.

Free Radical Scavenging Mechanism of Phenols

G Free Radical Scavenging by Phenols (Hydrogen Atom Transfer) Phenol Phenol (Ar-OH) PhenoxylRadical Phenoxyl Radical (Ar-O•) (Resonance Stabilized) Phenol->PhenoxylRadical H• donation FreeRadical Free Radical (R•) NeutralizedRadical Neutralized Molecule (R-H) FreeRadical->NeutralizedRadical H• acceptance NonRadicalProducts Non-Radical Products PhenoxylRadical->NonRadicalProducts Termination Reaction (with another R•)

Caption: The primary mechanism of free radical scavenging by phenolic antioxidants.

References

Comparative Analysis of the Biological Activities of 3,5-Dimethyl-4-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Potential of 3,5-Dimethyl-4-hydroxybenzaldehyde Analogs

Derivatives of this compound, a versatile aromatic aldehyde, have emerged as a promising class of compounds with a wide spectrum of biological activities. This guide provides a comparative overview of their antioxidant, antimicrobial, and anticancer properties, supported by available experimental data. The structural modifications of the core this compound scaffold, particularly through the formation of Schiff bases, hydrazones, and other related analogs, have been shown to significantly influence their therapeutic potential.

Antioxidant Activity

The antioxidant properties of this compound derivatives are primarily attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals. The presence of two methyl groups ortho to the hydroxyl group can enhance the stability of the resulting phenoxyl radical, thereby contributing to the antioxidant efficacy.

While specific IC50 values for a wide range of this compound derivatives are not extensively reported in publicly available literature, the general antioxidant potential of related phenolic Schiff bases is well-documented.

Table 1: Antioxidant Activity of Benzaldehyde-derived Schiff Bases (Illustrative Examples)

Compound/Derivative ClassAssayIC50 (µM)Reference CompoundIC50 (µM)
Schiff bases of 3,4-dimethoxybenzenamineDPPH10.12 - 84.34n-propyl gallate-

Note: Data for derivatives of other benzaldehydes are presented to illustrate the potential antioxidant activity of this class of compounds. Further research is needed to quantify the specific activity of this compound derivatives.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of compounds is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method is based on the reduction of the stable DPPH radical by an antioxidant, resulting in a color change from purple to yellow, which is measured spectrophotometrically.

Workflow for DPPH Radical Scavenging Assay

A Prepare DPPH Solution B Add Test Compound A->B C Incubate in Dark B->C D Measure Absorbance C->D E Calculate % Inhibition D->E

Caption: General workflow for the DPPH radical scavenging assay.

Antimicrobial Activity

Schiff base and hydrazone derivatives of various benzaldehydes have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. The imine (-C=N-) or azomethine group is often crucial for their biological action.

Table 2: Antimicrobial Activity of Azomethine Derivatives (Illustrative Examples)

Compound/DerivativeMicroorganismMIC (µM)Reference DrugMIC (µM)
N'-Benzylidene-3,4-dimethoxybenzohydrazide (4h)S. typhi12.07Ceftriaxone14.08
N'-Benzylidene-3,4-dimethoxybenzohydrazide (4h)S. aureus5.88Ceftriaxone3.52

Note: This data is for derivatives of a different benzaldehyde and serves to highlight the potential antimicrobial efficacy of this compound class.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.

Workflow for Broth Microdilution MIC Assay

A Prepare Serial Dilutions of Test Compound B Inoculate with Bacterial Suspension A->B C Incubate at 37°C B->C D Observe for Visible Growth C->D E Determine MIC D->E

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anticancer Activity

The anticancer potential of Schiff bases derived from hydroxybenzaldehydes has been a subject of increasing interest. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves interference with key signaling pathways.

Specific cytotoxic data for derivatives of this compound is limited in the available literature. However, flavone derivatives synthesized from this aldehyde have shown antiproliferative activities. For instance, certain flavone derivatives demonstrated potent effects against human erythroleukemia (HEL) and prostate cancer (PC3) cell lines.

Table 3: Anticancer Activity of Flavone Derivatives of this compound

CompoundCell LineIC50 (µM)Reference DrugIC50 (µM)
3 HEL8.35 ± 0.41Cisplatin8.21 ± 0.35
3 PC310.15 ± 0.53Apigenin25.17 ± 1.13
4 HEL7.92 ± 0.38Cisplatin8.21 ± 0.35
4 PC39.87 ± 0.46Apigenin25.17 ± 1.13
6b HEL8.91 ± 0.45Cisplatin8.21 ± 0.35
6b PC311.24 ± 0.58Apigenin25.17 ± 1.13
6c HEL9.12 ± 0.49Cisplatin8.21 ± 0.35
6c PC312.03 ± 0.61Apigenin25.17 ± 1.13
6e HEL8.53 ± 0.42Cisplatin8.21 ± 0.35
6e PC310.88 ± 0.55Apigenin25.17 ± 1.13
6f HEL8.17 ± 0.40Cisplatin8.21 ± 0.35
6f PC310.03 ± 0.51Apigenin25.17 ± 1.13
6k HEL9.56 ± 0.51Cisplatin8.21 ± 0.35
6k PC312.87 ± 0.65Apigenin25.17 ± 1.13
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Proposed Anticancer Signaling Pathway

Schiff_Base Schiff Base Derivative Cancer_Cell Cancer Cell Schiff_Base->Cancer_Cell Interacts with Apoptosis_Induction Induction of Apoptosis Cancer_Cell->Apoptosis_Induction Triggers Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death

Caption: Proposed mechanism of anticancer action for Schiff base derivatives.

Conclusion

Derivatives of this compound represent a versatile scaffold for the development of novel therapeutic agents. The available data, although limited for this specific aldehyde, strongly suggests that its Schiff base, hydrazone, and flavone derivatives possess significant antioxidant, antimicrobial, and anticancer potential. Further synthesis and comprehensive biological evaluation of a wider range of these derivatives are warranted to elucidate their structure-activity relationships and to identify lead compounds for future drug development endeavors. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers in this exciting field.

Safety Operating Guide

Proper Disposal and Safe Handling of 3,5-Dimethyl-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents are paramount to ensuring a safe working environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 3,5-Dimethyl-4-hydroxybenzaldehyde.

Immediate Safety and Handling Precautions

This compound is a chemical that requires careful handling due to its potential hazards. It is known to be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, adherence to strict safety protocols is mandatory.

First Aid Measures:

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult or ceases, provide artificial respiration and seek immediate medical attention.[1][4]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water, and remove any contaminated clothing.[1][4]

  • Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2][4]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting and seek immediate medical attention.[2]

Spillage and Containment:

In the event of a spill, avoid creating dust.[2] Sweep or shovel the material into a suitable, labeled container for disposal.[1][2] Ensure adequate ventilation during cleanup.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is crucial to prevent exposure.

Protection TypeRecommended EquipmentSpecification/Standard
Eye and Face Chemical safety goggles or a face shield.Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4]
Hand Protective gloves (e.g., impervious gloves).Wear appropriate protective gloves to prevent skin exposure.[4]
Body Wear suitable protective clothing.Wear appropriate protective clothing to prevent skin exposure.[4]
Respiratory Use only in a well-ventilated area. If dust is generated, wear respiratory protection.[4][5]Conforming to OSHA's 29 CFR 1910.134 or European Standard EN 149.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound and its contaminated containers is through an approved waste disposal plant.[1][3][4][5] It is critical to adhere to all national and local regulations.

  • Waste Collection: Collect waste this compound in its original container or a suitable, clearly labeled, and tightly sealed waste container. Do not mix with other waste streams.[5]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent paper, and empty containers, should be treated as hazardous waste and collected in the same manner.[5]

  • Storage: Store the collected waste in a designated, secure area that is accessible only to authorized personnel, pending disposal.

  • Disposal: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. Provide the disposal company with a copy of the Safety Data Sheet (SDS).

G cluster_prep Preparation for Disposal cluster_collection Waste Collection cluster_storage_disposal Storage and Final Disposal start Start: Unused or Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a Labeled, Sealed Hazardous Waste Container ppe->container collect_solid Collect Solid Waste Chemical container->collect_solid collect_contaminated Collect Contaminated Materials (e.g., gloves, wipes) container->collect_contaminated no_mixing Do Not Mix with Other Waste collect_solid->no_mixing collect_contaminated->no_mixing storage Store in a Designated Secure Hazardous Waste Area no_mixing->storage disposal_co Arrange for Pickup by a Licensed Waste Disposal Company storage->disposal_co provide_sds Provide SDS to Disposal Company disposal_co->provide_sds end End: Proper Disposal Complete provide_sds->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethyl-4-hydroxybenzaldehyde
Reactant of Route 2
3,5-Dimethyl-4-hydroxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.